1-Tosyltetraethylene glycol
Description
BenchChem offers high-quality 1-Tosyltetraethylene glycol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tosyltetraethylene glycol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H24O7S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol |
InChI |
InChI=1S/C15H24O7S/c1-13-2-4-14(5-3-13)23(18,19)15(17)12-22-11-10-21-9-8-20-7-6-16/h2-5,15-17H,6-12H2,1H3 |
InChI Key |
LCPYCGXXFACDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(COCCOCCOCCO)O |
Origin of Product |
United States |
Foundational & Exploratory
1-Tosyltetraethylene Glycol (Tos-PEG4): A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Targeted Therapeutics
Executive Summary
In the rapidly evolving landscape of targeted therapeutics—particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection of an optimal linker is as critical as the choice of the active warhead. 1-Tosyltetraethylene glycol (CAS: 77544-60-6), commonly referred to as Tos-PEG4 or Tetraethylene glycol monotosylate , serves as a foundational heterobifunctional building block in modern bioconjugation[1][2].
This whitepaper provides an in-depth mechanistic analysis of Tos-PEG4, detailing its physicochemical properties, field-proven synthetic protocols, and its critical role in modular drug design.
Physicochemical Properties & Molecular Identity
Tos-PEG4 is a viscous, colorless to pale-yellow liquid that integrates a hydrophilic polyethylene glycol (PEG) spacer with a highly reactive tosyl leaving group[2][3]. This dual nature makes it an ideal precursor for synthesizing complex, water-soluble bioconjugates.
Table 1: Core Physicochemical Properties of 1-Tosyltetraethylene Glycol [2][3][4]
| Property | Specification / Value |
| Chemical Name | 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 4-methylbenzenesulfonate |
| Synonyms | Tos-PEG4, PEG5-Tos, Tetraethylene glycol monotosylate |
| CAS Number | 77544-60-6 |
| Molecular Formula | C₁₅H₂₄O₇S |
| Molecular Weight | 348.41 g/mol |
| Density | 1.202 g/mL at 25 °C |
| Boiling Point | 492.5 ± 40.0 °C (Predicted) |
| Solubility | Soluble in Water, DMSO, DCM, DMF |
| Storage Conditions | 2-8 °C (Pure form: -20 °C for long-term stability) |
Chemical Reactivity & Mechanistic Insights
As an application scientist, I select Tos-PEG4 primarily for its heterobifunctionality . The molecule possesses two distinct termini that allow for orthogonal chemical modifications:
-
The Tosyl Group (Electrophilic Terminus): The p-toluenesulfonate (tosyl) group transforms a naturally poor leaving group (a primary hydroxyl) into an exceptional one. Mechanistically, the electron-withdrawing sulfonyl group and the resonance stabilization of the resulting sulfonate anion drastically lower the activation energy required for nucleophilic attack[2]. This makes the tosylated carbon highly susceptible to bimolecular nucleophilic substitution (Sₙ2) by azides, amines, or thiols.
-
The Hydroxyl Group (Nucleophilic/Pro-Electrophilic Terminus): The unmodified hydroxyl group on the opposite end can be subsequently oxidized to a carboxylic acid, converted to an ester, or activated via a different leaving group (e.g., mesylation) for further chain elongation[5].
Synthesis and downstream functionalization pathways of Tos-PEG4.
Applications in Drug Development
PROTAC Linker Engineering
In PROTAC design, the linker is not merely a passive string; it dictates the spatial orientation of the ternary complex (Target Protein - PROTAC - E3 Ligase). A PEG4 chain provides approximately 14-16 Å of distance. This specific length is frequently the thermodynamic "sweet spot" to prevent steric clashes while maintaining a highly cooperative ternary complex. Furthermore, the oxygen-rich PEG backbone drastically improves the aqueous solubility of otherwise lipophilic warheads, preventing aggregation and improving pharmacokinetic profiles[6][7].
Antibody-Drug Conjugates (ADCs)
Tos-PEG4 is heavily utilized in the synthesis of acylhydrazone-based cleavable linkers for ADCs[1][8]. The PEG spacer ensures that the hydrophobic cytotoxin does not induce antibody aggregation during conjugation. Once internalized into the acidic environment of the tumor cell's endosome/lysosome, the cleavable sequence releases the active payload.
Modular assembly of a PROTAC molecule utilizing a PEG4 linker.
Experimental Protocols
The following protocols are self-validating systems designed to maximize yield while minimizing challenging purification steps.
Protocol 1: Synthesis of Tetraethylene Glycol Monotosylate (Tos-PEG4)
Objective: To synthesize Tos-PEG4 while strictly avoiding the formation of the ditosylated byproduct (Tetraethylene glycol di-p-tosylate).
Causality & Logic: To achieve monotosylation on a symmetrical diol, we exploit statistical probability by using a significant molar excess of Tetraethylene glycol (TEG)[2][9]. The reaction is initiated at 0 °C to control the exothermic nature of the sulfonyl chloride activation and prevent unwanted side reactions[2][9].
Reagent Stoichiometry:
| Reagent | Equivalents | Role |
|---|---|---|
| Tetraethylene glycol (TEG) | 3.8 eq | Substrate / Statistical buffer |
| p-Toluenesulfonyl chloride (TsCl) | 1.0 eq | Electrophile |
| 2.5 M NaOH (or Triethylamine) | 1.7 eq | Base / Acid scavenger |
| Tetrahydrofuran (THF) or DCM | N/A | Solvent |
Step-by-Step Methodology:
-
Preparation: To a solution of tetraethylene glycol (2.22 g, 11.4 mmol, 3.8 equiv) in THF (or DCM) at 0 °C, add 2.5 M NaOH (2 mL, 5.0 mmol, 1.7 equiv)[2].
-
Activation: Stir the mixture for 30 minutes to allow for the deprotonation of the hydroxyl groups[2].
-
Tosylation: Add p-Toluenesulfonyl chloride (565.3 mg, 3.0 mmol, 1.0 equiv) in small, divided portions over 15 minutes to prevent temperature spikes[2].
-
Propagation: Allow the reaction to stir for 5 hours while gradually warming to room temperature[2].
-
Workup: Remove the THF solvent under reduced pressure. Take up the remaining residue in Dichloromethane (CH₂Cl₂, 15 mL) and wash with distilled water (3 × 10 mL)[2]. Note: The excess unreacted TEG is highly water-soluble and will partition into the aqueous layer, effectively purifying the organic product.
-
Extraction & Drying: Extract the aqueous wash further with CH₂Cl₂ (3 × 10 mL). Combine the organic fractions, wash with brine, and dry over anhydrous Na₂SO₄[2].
-
Isolation: Filter the dried solution and concentrate the filtrate under reduced pressure to yield Tos-PEG4 as a pale yellow oil (Expected yield: ~87%). The product is typically pure enough for immediate downstream use[2].
Protocol 2: Downstream Functionalization to Azido-PEG4-OH
Objective: To convert the tosyl group into an azide for subsequent Click Chemistry (CuAAC) applications.
Causality & Logic: We utilize N,N-Dimethylformamide (DMF) as a polar aprotic solvent. DMF solvates the sodium cation but leaves the azide anion unsolvated and highly nucleophilic, drastically accelerating the Sₙ2 displacement of the bulky tosyl group[9]. Heating to 60 °C provides the necessary activation energy.
Step-by-Step Methodology:
-
Preparation: Charge a round bottom flask with Tos-PEG4 (3.5 g, 10.04 mmol) and Sodium Azide (NaN₃, 6.75 g, 100.4 mmol, 10 equiv)[9].
-
Reaction: Suspend the mixture in 100 mL of anhydrous DMF and reflux at 60 °C for 24 hours under an inert atmosphere (N₂ or Argon)[9].
-
Workup: Cool the reaction to room temperature. Extract the crude product using a mixture of DCM and water to remove excess salts and DMF[9].
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify via silica gel column chromatography (Eluent: Ethyl acetate:Petroleum ether 40:60 v/v) to afford Azido-PEG4-OH as a colorless viscous liquid[9].
References
-
Amphiphilic Glycopolypeptide Star Copolymer-based Crosslinked Nanocarriers for Targeted and Dual Stimuli-Responsive Drug Delivery Source: RSC Polymer Chemistry (DOI: 10.1039/C9PY00166A) URL:[Link]
-
Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetraethylene glycol p-toluenesulfonate | 77544-60-6 [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Tetraethylene glycol monotosylate | 77544-60-6 [sigmaaldrich.com]
- 5. Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetraethylene glycol monotosylate - MedChem Express [bioscience.co.uk]
- 7. Tetraethylene glycol | PEG PROTAC Linker | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: 1-Tosyltetraethylene Glycol (Tos-PEG4-OH)
Precision Linker Chemistry for Bioconjugation and Drug Discovery
Part 1: Executive Summary
In the architecture of modern drug design—specifically within PROTACs (Proteolysis Targeting Chimeras), Antibody-Drug Conjugates (ADCs), and radiopharmaceuticals—the linker is not merely a bridge; it is a determinant of pharmacokinetics, solubility, and bioavailability.
1-Tosyltetraethylene glycol (CAS: 77544-60-6 ) represents a critical heterobifunctional building block. Unlike homobifunctional PEG derivatives, this molecule possesses desymmetrized reactivity: one terminus features a highly reactive tosylate (p-toluenesulfonate) leaving group, while the other retains a free hydroxyl group. This duality allows for controlled, stepwise synthetic elongation, preventing the uncontrolled polymerization often seen with symmetric PEG reagents.
This guide provides a rigorous technical analysis of 1-Tosyltetraethylene glycol, detailing its physicochemical identity, validated synthesis protocols, and its pivotal role in high-precision medicinal chemistry.
Part 2: Chemical Identity & Physicochemical Properties[1][2][3]
The correct identification of this compound is critical, as it is frequently confused with its symmetric byproduct, Tetraethylene glycol ditosylate (CAS: 37860-51-8).
Table 1: Technical Specifications
| Parameter | Specification |
| Chemical Name | Tetraethylene glycol monotosylate |
| CAS Number | 77544-60-6 |
| Synonyms | Tos-PEG4-OH; 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethyl 4-methylbenzenesulfonate |
| Molecular Formula | C₁₅H₂₄O₇S |
| Molecular Weight | 348.41 g/mol |
| Appearance | Colorless to light yellow viscous oil |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Water, DMSO |
| Reactive Groups | Electrophile: Tosylate (-OTs) Nucleophile: Hydroxyl (-OH) |
| Storage | -20°C (Hygroscopic; store under inert gas) |
Part 3: Mechanistic Logic & Synthesis
3.1 The "Desymmetrization" Challenge
The synthesis of 1-Tosyltetraethylene glycol presents a classic statistical challenge. Reacting tetraethylene glycol (TEG) with p-toluenesulfonyl chloride (TsCl) can yield three outcomes:
-
Unreacted TEG (Starting material)
-
Di-tosylate (Impurity: CAS 37860-51-8)[4]
Expert Insight: To maximize the yield of the mono-tosylate and suppress the di-tosylate, the reaction must be driven by stoichiometric asymmetry . Using a large excess of TEG (typically >5 equivalents relative to TsCl) ensures that any activated TsCl molecule is statistically more likely to encounter a fresh TEG molecule than a mono-tosylated product.
3.2 Validated Synthesis Protocol
Based on modified procedures from RSC and J. Org. Chem.
Reagents:
-
Tetraethylene glycol (TEG) [Excess]
-
p-Toluenesulfonyl chloride (TsCl)
-
Solvents: THF (Tetrahydrofuran), Water, Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve TEG (5.0 equiv) in THF.
-
Activation: Add an aqueous solution of NaOH (1.5 equiv relative to TsCl) to the TEG solution. Cool the mixture to 0°C to suppress side reactions.
-
Tosylation: Dropwise addition of TsCl (1.0 equiv) dissolved in THF over 30 minutes.
-
Why? Slow addition prevents localized high concentrations of TsCl, reducing di-tosylation risk.
-
-
Reaction: Stir at 0°C for 2–4 hours. Monitor via TLC (Ethyl Acetate).[5]
-
Quenching & Extraction: Pour into water. Extract with DCM.
-
Purification Note: The excess TEG is highly water-soluble and will remain in the aqueous phase, while the Tos-PEG4-OH partitions into the organic phase (DCM).
-
-
Refinement: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Final Purification: Flash column chromatography (SiO₂) eluting with EtOAc to remove trace di-tosylate (Rf ~0.6) from the mono-tosylate (Rf ~0.3).
3.3 Synthesis Pathway Visualization
Figure 1: Stoichiometric control strategy for synthesizing 1-Tosyltetraethylene glycol, highlighting the separation of excess starting material via phase partition.
Part 4: Applications in Drug Development[12]
4.1 Heterobifunctional Linker Design
The primary utility of Tos-PEG4-OH lies in its ability to facilitate sequential functionalization . The tosyl group is an excellent leaving group (approx.[7] 10,000x better than a hydroxyl), allowing for nucleophilic substitution (Sɴ2) under mild conditions without affecting the terminal hydroxyl group.
Common Transformations:
-
Azidation: Reaction with NaN₃ yields Azido-PEG4-OH , a key reagent for "Click Chemistry" (CuAAC).
-
Fluorination: Precursor for [¹⁸F]Fluoro-PEG4-OH in PET radiotracer synthesis.
-
Amination: Displacement with ammonia/amines to generate Amino-PEG4-OH .
4.2 PROTAC Linker Logic
In PROTAC design, the linker length and composition determine the ternary complex stability (Target-PROTAC-E3 Ligase). A PEG4 spacer (approx. 16 Å) provides flexibility and hydrophilicity.
-
Step 1: The Tosyl end is reacted with a phenolic E3 ligase ligand (e.g., Thalidomide derivative).
-
Step 2: The remaining Hydroxyl end is activated (e.g., to an aldehyde or acid) to attach the target protein ligand.
4.3 Application Workflow Diagram
Figure 2: Divergent synthetic utility of Tos-PEG4-OH, demonstrating its role as a precursor for azides, radiotracers, and drug conjugates.
Part 5: Quality Control & Analysis
To ensure the integrity of the linker, researchers must validate the product against the following criteria.
1. ¹H NMR Spectroscopy (CDCl₃, 400 MHz):
-
Aromatic Region: Look for two doublets at δ 7.80 (d, 2H) and δ 7.35 (d, 2H) corresponding to the tosyl aromatic ring.
-
Methyl Group: A distinct singlet at δ 2.45 (s, 3H) for the aryl-methyl group.
-
PEG Backbone: A multiplet between δ 3.55 – 3.75 representing the methylene protons (-CH₂-O-).
-
Alpha-Methylene: A triplet at δ 4.16 (t, 2H) corresponds to the CH₂ directly attached to the -OTs group (deshielded).
2. Mass Spectrometry (ESI-MS):
-
Expected [M+Na]⁺ peak: 371.41 m/z .
-
Warning: Presence of a peak at 525 m/z [M+Na]⁺ indicates contamination with Di-tosylate (C₂₂H₃₀O₉S₂).
Part 6: References
-
Sigma-Aldrich. Tetraethylene glycol monotosylate Product Sheet. Retrieved from
-
Royal Society of Chemistry (RSC). Supplementary Materials: Synthesis of Tetraethyleneglycol monotosylate. New Journal of Chemistry, 2011. Retrieved from
-
BroadPharm. PEG4-Tos Product Data and Applications. Retrieved from
-
PubChem. Compound Summary: 3,6,9,12-Tetraoxatridecan-1-ol, 1-(4-methylbenzenesulfonate).[8][9] National Library of Medicine. Retrieved from
-
Journal of Organic Chemistry. General Synthetic Procedures for Oligo(ethylene glycol) Tosylates. ACS Publications. Retrieved from
Sources
- 1. Tetraethylene glycol monotosylate | 77544-60-6 [sigmaaldrich.com]
- 2. Tetraethylene glycol p-toluenesulfonate | 77544-60-6 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 四乙二醇二对甲苯磺酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. PEG4-Tos, 77544-68-4 | BroadPharm [broadpharm.com]
- 8. 3,6,9,12-Tetraoxatetradecane-1,14-diyl bis(4-methylbenzenesulfonate) | C24H34O10S2 | CID 361968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tetraethylene glycol ditosylate | C22H30O9S2 | CID 3706987 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision PEGylation: The Physicochemical and Synthetic Profile of 1-Tosyltetraethylene Glycol
Executive Summary
1-Tosyltetraethylene glycol (commonly referred to as Tetraethylene glycol monotosylate or Ts-PEG4-OH ) is a critical heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and molecular probes.[1] Its value lies in its asymmetry: one terminus possesses a reactive tosyl (p-toluenesulfonyl) leaving group for nucleophilic substitution, while the other retains a hydroxyl group for further functionalization or solubility enhancement.
This guide details the molecular specifications, synthetic protocols, and quality control parameters required to utilize this scaffold in high-stakes drug development environments.
Part 1: Physicochemical Specifications
Accurate stoichiometry in conjugation chemistry requires precise molecular weight calculations. Commercial batches often vary in purity; therefore, relying on the theoretical molecular weight is essential for initial calculations, followed by correction based on the Certificate of Analysis (CoA) of the specific lot.
Table 1: Core Chemical Data
| Parameter | Specification |
| IUPAC Name | 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
| Common Name | Tetraethylene glycol monotosylate; Ts-PEG4-OH |
| CAS Number | 77544-60-6 (Specific to monotosylate) |
| Molecular Formula | |
| Molecular Weight | 348.41 g/mol |
| Physical State | Viscous, colorless to pale yellow oil |
| Density | ~1.202 g/mL at 25 °C |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; Sparingly soluble in water (unlike pure PEG) |
| Stability | Moisture sensitive (hygroscopic); Hydrolysis risk at pH > 9 or < 4 |
Part 2: Synthetic Methodology
The Challenge of Asymmetry
The synthesis of Ts-PEG4-OH presents a statistical challenge. Reacting tetraethylene glycol (TEG) with tosyl chloride (TsCl) inevitably produces a mixture of:
-
Unreacted TEG (Starting material)
-
Monotosylate (Target, ~60-70% yield optimized)
-
Bistosylate (Impurity, Ts-PEG4-Ts)
To maximize the monotosylate yield, the reaction must be driven by stoichiometric asymmetry (using a large excess of TEG) or catalytic selectivity (Silver(I) oxide method).
Protocol: Selective Monotosylation (The "Green" NaOH/THF Route)
Rationale: This method avoids the use of pyridine and simplifies the removal of byproducts compared to traditional amine-catalyzed routes.
Reagents:
-
Tetraethylene glycol (TEG) [Excess, 5-10 equiv]
-
p-Toluenesulfonyl chloride (TsCl) [1 equiv]
-
Tetrahydrofuran (THF) and Water[3]
Step-by-Step Workflow:
-
Setup: Dissolve TEG (100 g, ~515 mmol) in THF (230 mL).
-
Activation: Add NaOH (6.89 g, 172 mmol) dissolved in minimal deionized water (20 mL). Cool the mixture to 0°C.
-
Addition: Dissolve TsCl (9.81 g, 51.5 mmol) in THF (20 mL). Add this solution dropwise over 60 minutes to the TEG mixture. Critical Step: Slow addition prevents high local concentrations of TsCl, reducing bistosylate formation.
-
Reaction: Stir at 0°C for 2 hours. Monitor via TLC (SiO2, Ethyl Acetate).[1] The monotosylate (
) should be distinct from the bistosylate (higher ) and TEG (lower ). -
Workup: Pour into deionized water. Extract with Dichloromethane (DCM).[2]
-
Note: Most unreacted TEG will remain in the aqueous phase due to its high polarity, while the tosylate moves to the organic phase.
-
-
Purification: Wash organic layers with brine, dry over
, and concentrate. If bistosylate is present, purify via silica gel column chromatography (Eluent: Ethyl Acetate to 10% Ethanol/EtOAc).
Visualization: Synthesis Logic
Figure 1: Selective synthesis workflow minimizing bistosylate formation via stoichiometric excess and phase extraction.
Part 3: Analytical Validation (Self-Validating Systems)
To ensure the identity and purity of the synthesized 1-Tosyltetraethylene glycol, the following analytical signatures must be verified.
Nuclear Magnetic Resonance ( H NMR)
The molecule has a distinct "fingerprint" in Chloroform-d (
-
Aromatic Region (Tosyl Group):
- 7.79 (d, 2H): Protons ortho to sulfonyl group (Deshielded).
- 7.33 (d, 2H): Protons meta to sulfonyl group.
-
PEG Backbone:
-
4.16 (t, 2H):
immediately adjacent to the -OTs group (Diagnostic shift). - 3.55–3.72 (m, 14H): Remaining PEG backbone protons.
-
4.16 (t, 2H):
-
Methyl Group:
- 2.44 (s, 3H): Methyl group on the toluene ring.
Mass Spectrometry (ESI-MS)
-
Target Ion: Look for the Sodium adduct
. -
Calculation:
. -
Observation: A strong peak at m/z 371.4 confirms the monotosylate. A peak at ~547 indicates bistosylate contamination (
).
Part 4: Applications in Drug Discovery[9]
1-Tosyltetraethylene glycol is a "hub" intermediate. The tosylate group is an excellent leaving group (
Functionalization Pathways[10]
-
Azide Substitution (Click Chemistry):
-
Reaction:
. -
Use: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach ligands.
-
-
Thiol Substitution:
-
Reaction:
. -
Use: Maleimide conjugation for cysteine-reactive probes.
-
-
Displacement by Amines:
-
Reaction:
. -
Use: Direct attachment to E3 ligase ligands (e.g., Thalidomide derivatives).
-
Visualization: PROTAC Linker Assembly
Figure 2: Divergent synthesis pathways transforming Ts-PEG4-OH into active PROTAC degraders.
References
-
Royal Society of Chemistry. Supplementary Materials: Synthesis of Tetraethyleneglycol monotosylate. (2011).[2] Detailed protocol for NaOH/THF synthesis route.
-
Sigma-Aldrich. Tetraethylene glycol monotosylate Product Specification (CAS 77544-60-6). Confirms molecular weight (348.[4][5][6]41) and physical properties.[7]
-
BroadPharm. PEG Tosylate Linkers for Bioconjugation.[8] Overview of reactivity profiles and storage stability.
-
National Institutes of Health (PMC). PROTAC Technology as a New Tool for Modern Pharmacotherapy. Contextualizes PEG linkers in degrader design.
-
ChemScene. Tetraethylene glycol monotosylate MSDS and Properties. Verification of CAS and safety data.
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thomassci.com [thomassci.com]
- 5. chemscene.com [chemscene.com]
- 6. Tetraethylene glycol monotosylate | Sigma-Aldrich [sigmaaldrich.com]
- 7. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 8. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]
1-Tosyltetraethylene Glycol: Solubility Profile and Technical Handling Guide
[1]
Executive Summary
1-Tosyltetraethylene glycol (Ts-PEG4-OH), formally 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate , is a critical heterobifunctional linker used in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and pegylated small molecules.[1] Its structural duality—comprising a hydrophilic tetraethylene glycol (PEG4) spacer and a lipophilic, reactive tosyl (p-toluenesulfonyl) leaving group—imparts unique amphiphilic solubility characteristics.[1]
This guide provides an authoritative breakdown of its solubility across solvent classes, validated extraction protocols, and stability considerations to minimize hydrolysis during handling.
Physicochemical Specifications
Before addressing solubility, the fundamental physical constants defining Ts-PEG4-OH are listed below for reference in stoichiometry and process scaling.
| Property | Value | Notes |
| CAS Number | 77544-60-6 | |
| Molecular Formula | C₁₅H₂₄O₇S | |
| Molecular Weight | 348.41 g/mol | |
| Appearance | Colorless to Pale Yellow Liquid/Oil | Viscous at RT |
| Density | ~1.202 g/mL (at 25 °C) | Denser than water |
| Refractive Index | n20/D 1.507 | |
| Boiling Point | >200 °C (Decomposes) | Do not distill; purify via column/extraction |
Solubility Profile
The solubility of Ts-PEG4-OH is governed by the competition between the polar polyether chain and the aromatic tosyl group.[1] Unlike pure PEG (which is soluble in water and insoluble in most organics) or pure Tosyl chloride (hydrophobic), Ts-PEG4-OH exhibits broad organic solubility while retaining water miscibility .[1]
Solvent Compatibility Matrix
The following data synthesizes operational concentrations typically employed in synthesis and purification workflows.
| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |
| Chlorinated | Dichloromethane (DCM) | Excellent (>500 mg/mL) | Primary solvent for synthesis and extraction.[1] |
| Chloroform (CHCl₃) | Excellent | Alternative to DCM; good for NMR analysis. | |
| Polar Aprotic | DMSO | Excellent | Preferred for nucleophilic substitution (Sₙ2) reactions. |
| DMF | Excellent | Alternative reaction solvent; difficult to remove. | |
| Acetonitrile (MeCN) | Good | Suitable for reactions; easy to evaporate. | |
| Polar Protic | Water | Miscible | Caution: Risk of hydrolysis at pH > 7 or elevated temps. |
| Methanol / Ethanol | Good | Soluble, but avoid as reaction solvents (nucleophilic competition). | |
| Ethers | THF | Good | Common reaction solvent. |
| Diethyl Ether | Poor / Insoluble | Used to precipitate impurities or wash crude oils. | |
| Hydrocarbons | Hexanes / Heptane | Insoluble | Used to wash away non-polar impurities (e.g., excess TsCl). |
| Toluene | Low/Moderate | Soluble at high temps; poor solubility at low temps. |
Partitioning Behavior (Extraction Logic)
In a biphasic system (DCM / Water), Ts-PEG4-OH favors the organic (DCM) layer , but significant loss to the aqueous phase can occur due to the PEG chain.[1]
-
Critical Step: Always use brine (saturated NaCl) during aqueous workup to "salt out" the compound, forcing it into the organic phase.
-
Avoid: Pure water washes without brine, which may result in emulsion formation or yield loss.
Experimental Protocols
Protocol A: Solubility Assessment & Stock Solution Preparation
Objective: Prepare a stable 0.1 M stock solution for reaction screening.
-
Calculate Mass: For 10 mL of 0.1 M solution, weigh 348 mg of Ts-PEG4-OH.
-
Solvent Choice: Select Anhydrous DMSO or DCM (depending on downstream application).
-
Note: Use DMSO for biological assays or Sₙ2 displacements. Use DCM for further chemical modification.
-
-
Dissolution: Add solvent slowly to the viscous oil. Vortex for 30 seconds. The oil should dissolve instantly without heating.
-
Storage: Store stock solutions at -20 °C under Argon/Nitrogen. Discard if precipitate forms or acidity increases (sign of hydrolysis).
Protocol B: Synthesis & Purification Workflow
This workflow illustrates the standard generation of Ts-PEG4-OH from Tetraethylene Glycol, highlighting the solubility-driven purification steps.
Reaction: HO-PEG4-OH + TsCl (1.0 eq) + Et3N → Ts-PEG4-OH + Et3N·HCl
-
Setup: Dissolve Tetraethylene glycol (excess, 2-3 eq) in DCM .
-
Addition: Add Tosyl Chloride (1 eq) and Triethylamine at 0 °C.
-
Workup (Solubility-Driven):
-
Wash reaction mixture with Water (removes Et3N·HCl salts).
-
Wash with Brine (minimizes product loss to water).
-
Dry organic layer over Na₂SO₄ .[2]
-
-
Purification:
-
Concentrate to an oil.
-
Trituration: Add Hexanes or Diethyl Ether and sonicate. The Ts-PEG4-OH (oil) will settle, while unreacted TsCl (solid) or other non-polar impurities may dissolve or suspend.[1]
-
Column Chromatography: Elute with DCM:MeOH (95:5). The monotosylate elutes after the ditosylate but before the unreacted diol.
-
Visualizations
Solubility & Extraction Logic
The following diagram maps the logical decision process for solvent selection based on the process stage (Reaction vs. Extraction vs. Precipitation).
Caption: Solubility decision matrix for Ts-PEG4-OH. Green nodes indicate optimal processing aids; Red indicates risk factors.[1]
Synthesis & Workup Flow
This flowchart details the standard operational procedure, emphasizing where solubility properties are leveraged for purification.
Caption: Step-by-step synthesis and solubility-based purification workflow for Ts-PEG4-OH.
Stability & Handling (E-E-A-T)
Expert Insight: The tosyl group is a potent leaving group (pseudohalide). While this makes it valuable for synthesis, it also makes the molecule susceptible to degradation.
-
Hydrolysis Risk: In basic aqueous media (pH > 8), the hydroxide ion can displace the tosyl group, reverting the molecule to the diol (HO-PEG4-OH).[1]
-
Mitigation: Perform aqueous washes quickly and keep them neutral or slightly acidic.
-
-
Thermal Instability: Avoid heating above 60 °C for extended periods. The molecule is non-volatile; attempting to distill it will lead to decomposition.
-
Storage: Store neat (undiluted) at 2–8 °C under an inert atmosphere (Argon). If stored as a solution, use anhydrous DCM or DMSO.
References
-
Sigma-Aldrich. Tetraethylene glycol p-toluenesulfonate Product Specification & Safety Data Sheet. Retrieved from .[1]
-
BenchChem. Solubility of Boc-PEG4-Sulfonic Acid and Related PEG Derivatives in Organic Solvents. Retrieved from .
-
PubChem. Tetraethylene glycol p-toluenesulfonate (Compound Summary). National Library of Medicine. Retrieved from .
-
Creative PEGWorks. Tosylate-PEG-Tosylate and Heterobifunctional PEG Reagents Technical Data. Retrieved from .
-
Royal Society of Chemistry. Facile Phase Transfer of Nanoparticles using Thiolated PEG (Solubility Context). RSC Advances. Retrieved from .
Technical Guide: 1-Tosyltetraethylene Glycol (Ts-PEG4-OH)
Mechanism of Action, Synthesis, and Application in Linkerology
Executive Summary
1-Tosyltetraethylene glycol (Ts-PEG4-OH) is a critical heterobifunctional reagent in modern drug discovery, serving as a foundational building block for "Linkerology"—the science of connecting functional molecular moieties. It is most notably utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and radiotracers.
Its primary "mechanism of action" is chemical: it functions as an electrophilic alkylating agent via an
Part 1: Chemical Identity & Properties
1-Tosyltetraethylene glycol is a derivative of tetraethylene glycol where one hydroxyl group is sulfonylated with a p-toluenesulfonyl (tosyl) group. This modification transforms a chemically inert alcohol into a highly reactive electrophile.
| Property | Specification |
| IUPAC Name | 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
| Common Name | Ts-PEG4-OH; PEG4-Tos |
| Molecular Formula | |
| Molecular Weight | ~348.41 g/mol |
| Reactive Group | Tosylate (Leaving Group) |
| Functional Group | Hydroxyl (Available for further derivatization) |
| Solubility | Soluble in DCM, THF, DMF, DMSO, Water |
Why PEG4? The "Goldilocks" Effect
In PROTAC design, the linker length is a determinant of the ternary complex stability (Target Protein-PROTAC-E3 Ligase).[]
-
< PEG3: Often too short, causing steric clash between proteins.
-
> PEG6: Can introduce excessive entropic penalty (too flexible), reducing degradation efficiency.
-
PEG4: Frequently cited as the optimal length (~14–16 Å extended), balancing flexibility and reach while maintaining high water solubility.
Part 2: Chemical Mechanism of Action ( Ligation)
The utility of Ts-PEG4-OH relies on the Nucleophilic Substitution Bimolecular (
The Reaction Pathway[2][3][4][5][6][7][8]
-
Activation: The p-toluenesulfonyl group withdraws electron density from the adjacent carbon (
), creating a partial positive charge ( ). -
Attack: A nucleophile (Nu:), such as a primary amine or deprotonated thiol, attacks
from the backside (180° relative to the leaving group).[2] -
Transition State: A pentacoordinate transition state forms where the
bond is forming and the bond is breaking simultaneously.[3] -
Displacement: The tosylate anion leaves, and the PEG4 chain is covalently bonded to the nucleophile.
Visualization: Reaction Coordinate
Figure 1: The
Part 3: Applications in Drug Development (PROTACs)
In PROTAC synthesis, Ts-PEG4-OH acts as the bridge builder. The "Mechanism of Action" here shifts from chemical reactivity to pharmacokinetic engineering .
Biophysical Role of the Linker[1][9]
-
Solubility Enhancement: The ethylene glycol units form hydrogen bonds with water, creating a hydration shell that masks the lipophilicity of the warhead and E3 ligand.
-
Ternary Complex Cooperativity: The PEG4 chain allows the PROTAC to wrap around the protein surface, facilitating "cooperative" binding where the linker interacts favorably with protein residues, rather than just acting as a passive tether.
Visualization: PROTAC Synthesis Workflow
Figure 2: Typical workflow for incorporating Ts-PEG4-OH into a PROTAC molecule. The reagent is usually attached to one ligand first, then the hydroxyl end is activated for the second attachment.
Part 4: Experimental Protocols
Protocol A: N-Alkylation of an Amine (General Procedure)
This protocol describes the conjugation of Ts-PEG4-OH to a primary amine-containing molecule (e.g., a Thalidomide derivative for PROTACs).
Reagents:
-
Substrate (Amine-containing)
-
Ts-PEG4-OH (1.2 – 1.5 equivalents)
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) -
Solvent: Anhydrous DMF or Acetonitrile (
) -
Catalyst: Potassium Iodide (KI) (Optional, accelerates reaction via Finkelstein-like in situ displacement)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (
or Ar), dissolve the amine substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration). -
Base Addition: Add
(2.0 – 3.0 equiv). Stir for 15 minutes at room temperature to ensure deprotonation/activation. -
Linker Addition: Add Ts-PEG4-OH (1.2 equiv) dissolved in a minimal amount of DMF.
-
Tip: If the reaction is sluggish, add catalytic KI (0.1 equiv). The iodide displaces the tosylate to form an even more reactive alkyl iodide in situ.
-
-
Reaction: Heat the mixture to 60–80°C. Monitor via LC-MS or TLC. Reaction time is typically 4–16 hours.
-
Workup:
-
Dilute with EtOAc.
-
Wash 3x with water (to remove DMF) and 1x with brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (DCM/MeOH gradient).
Protocol B: Storage and Stability QC
Tosylates are sensitive to hydrolysis.[4] Improper storage leads to the formation of Tetraethylene glycol (diol) and p-toluenesulfonic acid.
-
Storage: Store at -20°C under an inert atmosphere (Argon). Desiccate to prevent moisture absorption.
-
QC Check (NMR): Before use, check
NMR.-
Intact Reagent: Distinct aromatic doublets for the Tosyl group (~7.3 and 7.8 ppm) and a methyl singlet (~2.4 ppm).
-
Degradation: Disappearance of the tosyl peaks relative to the PEG backbone (3.5–3.7 ppm) indicates hydrolysis.
-
Part 5: Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Tosylate | Ensure solvents are anhydrous. Use molecular sieves in the reaction vessel. |
| No Reaction | Poor Nucleophilicity | Switch solvent to DMF or DMSO (polar aprotic). Add KI catalyst.[5] Increase temperature to 80°C. |
| Elimination Product | Basic Conditions too harsh | If the amine is sterically hindered, strong bases can cause E2 elimination (forming vinyl ether). Switch to a weaker base ( |
| Polymerization | Impure Reagent | Verify Ts-PEG4-OH purity. Bis-tosylates (impurities) can cause cross-linking. |
References
-
MDPI. Synthesis of Mono- and Dithiols of Tetraethylene Glycol and Poly(ethylene glycol)s via Enzyme Catalysis. Retrieved from [Link]
-
Master Organic Chemistry. The SN2 Reaction Mechanism. Retrieved from [Link]
Sources
The Strategic Utility of 1-Tosyltetraethylene Glycol in Advanced Bioconjugation: A Technical Guide for PROTAC and ADC Synthesis
Executive Summary
As a Senior Application Scientist in bioconjugation and drug discovery, I frequently rely on bifunctional linkers to bridge complex molecular architectures. 1-Tosyltetraethylene glycol (also known as Tetraethylene glycol monotosylate or Tos-PEG4-OH) stands out as a critical starting material in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and click chemistry precursors[1].
This whitepaper provides an in-depth mechanistic analysis and field-proven experimental protocols for the synthesis and application of 1-Tosyltetraethylene glycol. By understanding the causality behind each synthetic choice, researchers can establish self-validating workflows that maximize yield and purity.
Physicochemical Properties & Mechanistic Rationale
The architectural brilliance of 1-Tosyltetraethylene glycol lies in its dual functionality: it possesses a highly reactive electrophilic pole (the tosylate group) and a versatile nucleophilic pole (the terminal hydroxyl group).
-
The PEG4 Spacer: The tetraethylene glycol backbone provides a hydrophilic spacer of approximately 15 Å. This specific length is critical; it is long enough to prevent steric clashing between conjugated payloads (e.g., an E3 ligase ligand and a target protein binder in PROTACs) but short enough to maintain favorable oral bioavailability and pharmacokinetic profiles[1].
-
The Tosylate Leaving Group: The p-toluenesulfonate (tosylate) moiety is a superior leaving group. The resulting tosylate anion is highly stabilized by resonance delocalization across its three oxygen atoms. This allows for mild, highly efficient
nucleophilic substitutions that do not disturb sensitive functional groups present in advanced drug intermediates.
Quantitative Data Summary
| Property | Value |
| Chemical Name | Tetraethylene glycol monotosylate |
| Synonyms | Tos-PEG4, TsO-TEG-OH |
| CAS Number | 77544-60-6[2] |
| Molecular Formula | |
| Molecular Weight | 348.41 g/mol [2] |
| Physical State | Colorless to pale yellow viscous liquid[3] |
| Reactivity Profile | Bifunctional: Electrophilic ( |
Synthetic Pathways & Logical Relationships
The versatility of 1-Tosyltetraethylene glycol allows it to act as a central hub for multiple downstream bioconjugation strategies. The diagram below maps the logical flow from the raw symmetric diol to advanced therapeutic linkers.
Figure 1: Synthetic pathways and downstream applications of 1-Tosyltetraethylene glycol.
Experimental Methodology: Desymmetrization & Monotosylation
Synthesizing a monotosylate from a symmetric diol like tetraethylene glycol (TEG) presents a classic statistical challenge: preventing the formation of the ditosylated byproduct.
Workflow Visualization
Figure 2: Step-by-step workflow for the desymmetrization and monotosylation of TEG.
Protocol 1: Synthesis of Tetraethylene Glycol Monotosylate
Based on established methodologies for statistical desymmetrization[3],[4].
Causality & Logic: To suppress ditosylation, we employ a stoichiometric excess of TEG relative to p-toluenesulfonyl chloride (TsCl). The reaction is initiated at 0°C to kinetically control the highly exothermic sulfonylation, thereby enhancing regioselectivity[3]. A non-nucleophilic base, such as triethylamine (
Step-by-Step Procedure:
-
Preparation: In a flame-dried 250 mL two-neck round-bottom flask under an argon atmosphere, dissolve tetraethylene glycol (5.0 g, 25.74 mmol) and dry triethylamine (3.61 mL, 25.74 mmol) in 50 mL of anhydrous dichloromethane (DCM)[4].
-
Thermal Control: Submerge the flask in an ice-water bath to achieve a stable internal temperature of 0°C.
-
Electrophile Addition: Dissolve p-toluenesulfonyl chloride (4.65 g, 24.45 mmol) in 25 mL of dry DCM. Add this solution dropwise over 30-45 minutes via an addition funnel with constant stirring[4].
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 5 to 24 hours[3].
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of DCM:Ethyl Acetate:Methanol (5:4:1). The successful formation of the monotosylate is confirmed by the appearance of a distinct spot at
, well separated from the highly polar unreacted TEG (near baseline)[3]. -
Quenching & Extraction: Dilute the mixture with 100 mL of DCM and quench with 100 mL of water. Separate the organic phase and wash sequentially with 2N HCl (to remove unreacted amine), 5%
(to neutralize residual acid), and brine[3]. -
Purification: Dry over anhydrous
, concentrate in vacuo, and purify via silica gel column chromatography to yield the monotosylate as a colorless viscous liquid[3],[4].
Downstream Application: Click Chemistry Precursor Synthesis
Once synthesized, 1-Tosyltetraethylene glycol is frequently converted into 1-Azido-tetraethylene glycol, a highly sought-after precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in ADC and PROTAC development[5].
Protocol 2: Synthesis of 1-Azido-tetraethylene glycol
Causality & Logic: This conversion relies on a classic
Step-by-Step Procedure:
-
Preparation: Charge a 250 mL round-bottom flask with 1-Tosyltetraethylene glycol (3.5 g, 10.04 mmol) and Sodium Azide (
) (6.75 g, 100.4 mmol)[4]. (Safety Note: is highly toxic and can form explosive hydrazoic acid if exposed to strong acids. Ensure the environment remains neutral/basic). -
Solvation & Heating: Add 100 mL of anhydrous DMF. Attach a reflux condenser and heat the mixture to 60°C for 24 hours[4].
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash extensively with water (at least 4 times) to completely partition and remove the DMF and excess
. -
Isolation: Dry the organic layer over
and concentrate in vacuo to yield the azido-PEG intermediate.
Analytical Validation
Trustworthiness in chemical synthesis requires rigorous analytical validation. For 1-Tosyltetraethylene glycol, structural confirmation is primarily achieved via Proton Nuclear Magnetic Resonance (
Expected
-
7.78 (d, 2H) &
7.32 (d, 2H): Aromatic protons of the tosyl group, indicating successful conjugation[4]. - 4.15 (t, 2H): The methylene protons directly adjacent to the tosylate oxygen, shifted downfield due to the electron-withdrawing nature of the sulfonate group[4].
- 3.55 - 3.75 (m, 14H): The bulk methylene protons of the PEG4 backbone[4].
- 2.44 (s, 3H): The methyl protons of the p-toluenesulfonyl group[4].
References
- Title: Tetraethylene glycol monotosylate (Tos-PEG4)
- Title: Synthesis of tetraethylene glycol monotosylate Source: PrepChem URL
- Source: DOI.
- Title: 77544-60-6 | Tetraethylene glycol monotosylate Source: ChemScene URL
- Title: ADC linker | Click Chemistry Source: MedChemExpress URL
Sources
Advanced Technical Guide: 1-Tosyltetraethylene Glycol (Ts-PEG4-OH)
Principles, Synthesis, and Application in Drug Discovery
Executive Summary
1-Tosyltetraethylene glycol (Ts-PEG4-OH) represents a pivotal "Janus" intermediate in modern bioconjugation. As a heterobifunctional linker, it breaks the symmetry of tetraethylene glycol (TEG), possessing one electrophilic sulfonate ester (tosylate) and one nucleophilic hydroxyl group. This duality allows for the precise, stepwise construction of complex therapeutic modalities, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) .
This guide moves beyond basic recipe listing to explore the mechanistic causality of its synthesis—specifically the challenge of desymmetrizing a homobifunctional diol—and provides validated protocols for high-purity isolation.
Part 1: Chemical Fundamentals & The Symmetry Challenge
The Statistical Barrier
Tetraethylene glycol (HO-(CH₂CH₂O)₄-H) is a symmetrical molecule. In a standard nucleophilic substitution with p-toluenesulfonyl chloride (TsCl), the reaction follows statistical probability.[1] If stoichiometric equivalents (1:1) are used without a directing group or catalyst, the product distribution typically follows a binomial distribution:
-
~25% Unreacted Diol (Starting Material)
-
~50% Monotosylate (Desired Product)
-
~25% Ditosylate (Impurity)
The Ditosylate (Ts-PEG4-Ts) is a "dead-end" impurity in stepwise linker synthesis, as it leads to polymerization or double-conjugation. Therefore, the core technical challenge is desymmetrization .
The Silver Effect (Coordination Chemistry)
To overcome statistical limits, advanced synthesis employs Silver(I) Oxide (Ag₂O). Silver ions coordinate with the polyether backbone, forming a "pseudo-crown ether" complex. This coordination increases the acidity of the terminal hydroxyl protons via an inductive effect, while steric bulk or kinetic control favors the reaction of only one terminus. This shifts the yield of the monotosylate from a theoretical 50% to >85%.
Reactivity Profile
-
Tosyl Group (Electrophile): A distinct leaving group (
of conjugate acid ~ -2.8). It is susceptible to displacement by azides ( ), thiols ( ), or halides ( ). -
Hydroxyl Group (Nucleophile): Remains available for oxidation to carboxylic acids or etherification (Williamson synthesis).
Part 2: Synthesis Strategies
Strategy A: The "Excess Diol" Method (Scalable)
-
Principle: Le Chatelier’s principle. Using a massive excess of TEG (e.g., 4-6 equivalents) relative to TsCl ensures that any TsCl molecule is statistically far more likely to encounter a fresh diol molecule than a mono-tosylated one.
-
Pros: Cheap reagents, no heavy metals, scalable to kilograms.
-
Cons: Requires removing large amounts of unreacted TEG (water wash/extraction).
Strategy B: The Silver(I) Oxide Method (High Selectivity)[1][2]
-
Principle: Chelation-controlled activation.
-
Pros: High yield (85-95%), minimal ditosylate formation, stoichiometric efficiency.
-
Cons: Cost of Silver, waste disposal. Best for high-value, small-scale (<50g) batches.
Part 3: Experimental Protocol (Silver Oxide Route)
Objective: Synthesis of 1-Tosyltetraethylene glycol (Ts-PEG4-OH) with >95% purity.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Tetraethylene Glycol (TEG) | 1.0 | Substrate |
| p-Toluenesulfonyl Chloride (TsCl) | 1.1 | Reagent |
| Silver(I) Oxide (Ag₂O) | 1.5 | Catalyst/Base |
| Potassium Iodide (KI) | 0.2 | Catalyst |
| Dichloromethane (DCM) | Solvent | 0.2 M Concentration |
Step-by-Step Procedure
-
Activation: In a dry round-bottom flask under Nitrogen, suspend Ag₂O (1.5 eq) and KI (0.2 eq) in anhydrous DCM. Stir vigorously for 15 minutes.
-
Why: KI generates in-situ Ts-I (tosyl iodide), which is more reactive, while Ag sequestering chloride drives the reaction forward.
-
-
Addition: Add Tetraethylene Glycol (1.0 eq) and cool the mixture to 0°C.
-
Reaction: Add TsCl (1.1 eq) dropwise over 30 minutes.
-
Critical Control: Slow addition prevents local high concentrations of TsCl, reducing ditosylate risk.
-
-
Incubation: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (EtOAc/MeOH 9:1).
-
Endpoint: Disappearance of TsCl. Note: TEG will likely still be visible if using Strategy A, but in this Silver method, conversion is high.
-
-
Filtration: Filter the suspension through a pad of Celite to remove silver salts. Wash the pad with DCM.
-
Workup (Purification):
-
Concentrate the filtrate.
-
Flash Chromatography: Silica Gel. Elute with 100% EtOAc
10% MeOH/EtOAc. -
Separation Logic: Ditosylate elutes first (non-polar), followed by Monotosylate (product), then unreacted TEG (very polar).
-
Part 4: Visualization of Mechanism & Workflow
Ag(I) Coordination Mechanism
The following diagram illustrates how Silver coordinates with the PEG chain to facilitate selective activation.
Figure 1: Proposed mechanism of Silver(I)-mediated desymmetrization of oligoethylene glycols.
Purification Logic Flow
This workflow ensures the removal of the specific impurities associated with this synthesis.
Figure 2: Purification workflow for isolating high-purity Ts-PEG4-OH.
Part 5: Applications in Drug Development[3]
PROTAC Linker Design
In PROTAC development, the linker length and composition determine the "ternary complex" stability (Target-PROTAC-E3 Ligase).
-
Why Ts-PEG4-OH?
-
Length: PEG4 provides an extended length of ~14-16 Å, often optimal for spanning the gap between E3 ligase (e.g., Cereblon) and the Target Protein without steric clash.
-
Solubility: The amphiphilic nature improves the physicochemical properties of the final PROTAC molecule, which often suffers from high lipophilicity due to the two warheads.
-
Orthogonality: The Tosyl group can be displaced by an azide (for Click Chemistry) or an alkylamine (for amide coupling), while the OH group remains free for a second functionalization step.
-
Quality Control Specifications
For pharmaceutical applications, the following QC parameters are critical:
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (CDCl3) | Characteristic doublets (Ar-H) at 7.8/7.3 ppm; PEG backbone 3.5-3.7 ppm. |
| Purity | HPLC-ELSD/CAD | > 95% (Area %). |
| Ditosyl Impurity | HPLC | < 1.0% (Critical for bifunctional linkers). |
| Water Content | Karl Fischer | < 0.5% (Hygroscopic nature requires dry storage). |
References
-
Bouzide, A., & Sauvé, G. (1997).[2] Highly selective silver(I) oxide mediated monoprotection of symmetrical diols.[1][3][4] Tetrahedron Letters, 38(34), 5945-5948. Link
-
Mahou, R., & Wandrey, C. (2012). Versatile Route to Specific Homo- and Heterobifunctional Poly(ethylene glycol)s. Polymers, 4(1), 561-589. Link
-
BroadPharm. (n.d.). PEG Linkers for PROTAC Synthesis.[5][6][7] Retrieved from BroadPharm. Link
-
An, S., & Fu, L. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs.[5][6] EBioMedicine, 36, 553-562.[5] Link
-
Lohse, A., et al. (2011). Synthesis of mono- and dithiols of tetraethylene glycol.[8] New Journal of Chemistry,[9] 35. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly selective silver(I) oxide mediated monoprotection of symmetrical diols [organic-chemistry.org]
- 3. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. echemi.com [echemi.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
Technical Whitepaper: 1-Tosyltetraethylene Glycol as a Precision Linker in Bioconjugation and Medicinal Chemistry
[1][2]
Part 1: Executive Summary & Strategic Utility
In the high-stakes arena of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), the linker is no longer a passive spacer; it is a determinant of thermodynamic stability, cell permeability, and ternary complex formation.[1]
1-Tosyltetraethylene glycol (Ts-PEG4-OH) represents a critical "Janus" intermediate in linker chemistry.[1][2] Unlike symmetrical homobifunctional PEGs, Ts-PEG4-OH possesses orthogonal reactivity:
-
The Tosyl Group (Ts): A "spring-loaded" electrophile ready for rapid
displacement by nucleophiles (azides, thiols, amines).[2] -
The Hydroxyl Group (OH): A stable nucleophile available for esterification, etherification, or oxidation, often serving as the attachment point for the "warhead" or E3 ligase ligand.
This guide details the structural logic, synthesis, and application of Ts-PEG4-OH, specifically focusing on its role as the "Gold Standard" length for PROTAC design.[1][2]
Part 2: Chemical Profile & Stability[1][2]
| Property | Specification |
| IUPAC Name | 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 4-methylbenzenesulfonate |
| CAS Number | 77544-60-6 |
| Molecular Formula | |
| Molecular Weight | 348.41 g/mol |
| Physical State | Colorless to pale yellow viscous oil |
| Solubility | Soluble in DCM, THF, Acetone, Ethyl Acetate; Sparingly soluble in Hexanes |
| Stability | Hygroscopic; Store at -20°C under Argon.[1][2][3][4] Hydrolytically stable at neutral pH. |
| Reactivity Profile | Electrophile: C1 (Tosyl-bearing carbon); Nucleophile: Terminal -OH |
Part 3: Mechanism of Action in PROTAC Design
The tetraethylene glycol (PEG4) chain length provided by Ts-PEG4-OH is statistically overrepresented in successful PROTAC candidates.[1][2]
The "Goldilocks" Zone
-
Too Short (< PEG3): Steric clash prevents the E3 ligase and Target Protein (POI) from achieving the necessary proximity for ubiquitin transfer.
-
Too Long (> PEG6): Excessive entropic penalty upon binding. The "floppy" linker reduces the probability of ternary complex formation (
).[1] -
PEG4 (Ts-PEG4-OH): Often spans the 10–15 Å gap perfectly, allowing for a cooperative protein-protein interaction (PPI) interface.[1][2]
Visualization: The PROTAC Assembly Logic
The following diagram illustrates how Ts-PEG4-OH serves as the central hub for convergent PROTAC synthesis.
Caption: Convergent synthesis workflow utilizing Ts-PEG4-OH as the pivotal intermediate for Click Chemistry-enabled PROTAC assembly.
Part 4: Experimental Protocols
Protocol A: High-Fidelity Synthesis of Ts-PEG4-OH
Objective: Selective monotosylation of tetraethylene glycol without generating the ditosylate byproduct.[1][2]
The Challenge: Statistical probability dictates that reacting a diol with 1 equivalent of electrophile yields a mixture of starting material, mono-product, and di-product (1:2:1 ratio).[1][2] The Solution: Use a massive excess of the diol (Tetraethylene glycol) to drive statistics toward the mono-product.[1]
Reagents:
-
Tetraethylene glycol (TEG): 5.0 equivalents (Critical for selectivity)[1]
-
Triethylamine (
) or Pyridine: 1.5 equivalents[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve TEG (50 mmol) in anhydrous DCM (100 mL). Cool to 0°C in an ice bath.
-
Activation: Add
(15 mmol) . Stir for 10 minutes. -
Addition: Dissolve TsCl (10 mmol) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 60 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup (Self-Validating Step):
-
Wash the organic phase with water.
-
Critical Checkpoint: Because TEG is highly water-soluble and Ts-PEG4-OH is organic-soluble, the excess TEG will partition into the aqueous phase.[1][2]
-
Extract the aqueous phase twice with DCM to recover any trapped product.
-
Wash combined organics with brine, dry over
, and concentrate.[2][7]
-
-
Purification: Flash column chromatography (Silica gel).
Protocol B: Conversion to Azido-PEG4-OH (Click-Ready Linker)
Objective: Displacement of the tosyl group to create a bio-orthogonal linker.[1][2]
Reagents:
-
Sodium Azide (
): 2.0 equivalents[1]
Methodology:
Part 5: Self-Validating Quality Control (QC)[1][2]
To ensure the integrity of the linker before committing to expensive protein conjugation, verify these parameters:
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR ( | Methyl group on Tosyl ring.[1][2] | |
| 1H NMR ( | Aromatic Tosyl protons.[1] Integration must be 4H total. | |
| 1H NMR ( | ||
| Mass Spec (ESI) | Confirm mono-tosylation. Presence of 503 indicates di-tosylate.[1][2] |
Part 6: References
-
Synthesis of Heterobifunctional PEGs:
-
PROTAC Linker Design:
-
Chemical Properties & Safety:
-
Monotosylation Methodology:
Sources
- 1. CAS 37860-51-8: Tetraethylene glycol ditosylate [cymitquimica.com]
- 2. Tetraethylene glycol di-p-tosylate | 37860-51-8 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Tetraethylene glycol (CAS 112-60-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Tetraethylene glycol p-toluenesulfonate | 77544-60-6 [chemicalbook.com]
- 6. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. reddit.com [reddit.com]
- 10. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemwhat.com [chemwhat.com]
Methodological & Application
Application Note: Precision PEGylation Utilizing 1-Tosyltetraethylene Glycol (Tos-PEG4-OH)
Introduction and Mechanistic Rationale
In modern drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small molecules, peptides, and targeted protein degraders (PROTACs) is paramount. 1-Tosyltetraethylene glycol (also known as Tetraethylene glycol monotosylate or Tos-PEG4-OH) has emerged as a critical heterobifunctional linker[1]. It features a highly reactive p-toluenesulfonate (tosylate) leaving group on one terminus and a free hydroxyl group on the other, making it an ideal reagent for installing a discrete, monodisperse 4-unit polyethylene glycol (PEG4) spacer[2].
The Causality of Reagent Selection
Why choose Tos-PEG4-OH over traditional halogenated PEGs (e.g., PEG-chlorides or bromides)?
-
Superior Leaving Group Kinetics: The tosylate anion is resonance-stabilized, making it an exceptionally weak base and, consequently, a superior leaving group in bimolecular nucleophilic substitution (
) reactions compared to chlorides. -
Monodispersity: Unlike polymeric PEG mixtures, Tos-PEG4-OH is a discrete molecule (exact mass). This ensures batch-to-batch consistency and simplifies LC-MS characterization of Antibody-Drug Conjugates (ADCs) and PROTACs[1].
-
Hydrophilicity & Flexibility: The introduction of four ethylene oxide units significantly enhances aqueous solubility and reduces the immunogenicity of the target payload without introducing excessive steric bulk[2].
Figure 1: SN2 mechanistic pathway of PEGylation using Tos-PEG4-OH.
Physicochemical Properties
To ensure reproducible experimental design, the physical parameters of 1-Tosyltetraethylene glycol must be accounted for. Due to its hygroscopic nature, the reagent must be stored properly to prevent premature hydrolysis of the tosylate group.
| Property | Value / Description | Experimental Implication |
| Chemical Name | Tetraethylene glycol monotosylate | Heterobifunctional PEGylation reagent[3]. |
| CAS Number | 77544-60-6 | Use for inventory and SDS tracking[3]. |
| Molecular Weight | 348.41 g/mol | Calculate exact molar equivalents for stoichiometry. |
| Appearance | Colorless to pale-yellow viscous oil | Requires volumetric dispensing or careful weighing. |
| Solubility | Soluble in DCM, THF, DMF, DMSO | Compatible with standard organic synthesis solvents. |
| LogP | ~0.74 | Amphiphilic; requires careful aqueous extraction[3]. |
| Storage | -20°C, desiccated, Argon/N2 | Moisture sensitive; water acts as a competing nucleophile. |
Experimental Protocols
The following self-validating protocols detail the O-PEGylation and N-PEGylation workflows. The choice of base and solvent is dictated by the
Protocol A: O-PEGylation of Phenols/Alcohols (Williamson Ether Synthesis)
This method is utilized to attach the PEG4 chain to a hydroxyl-bearing target molecule (e.g., a tyrosine residue or a small molecule intermediate)[2].
Scientific Rationale: Aliphatic alcohols have a high
Materials:
-
Target Alcohol/Phenol (1.0 eq)
-
Tos-PEG4-OH (1.1 - 1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
-
Deprotonation: Dissolve the target alcohol (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.5 eq) in small portions. Causality: Cooling prevents exothermic degradation and side reactions during hydrogen gas evolution.
-
Activation: Stir the suspension at room temperature for 30–60 minutes until
evolution ceases, indicating complete alkoxide formation. -
Conjugation: Re-cool the flask to 0 °C. Add Tos-PEG4-OH (1.1 eq) dropwise via syringe. Causality: Dropwise addition prevents localized concentration spikes, minimizing dialkylation or elimination side reactions.
-
Reaction: Warm the mixture to 60 °C and stir for 12–24 hours. Monitor progression via TLC or LC-MS.
-
Quenching & Extraction: Cool to room temperature. Carefully quench excess NaH with a few drops of cold water or saturated
. Dilute with Dichloromethane (DCM) and wash with water and brine. Causality: DCM is preferred over Ethyl Acetate for PEGylated compounds due to their increased hydrophilicity, which can cause emulsion issues in EtOAc/Water systems. -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify via silica gel column chromatography (typically eluting with a DCM/MeOH gradient).
Protocol B: N-PEGylation of Primary/Secondary Amines
Used extensively in PROTAC linker synthesis and ADC payload modification[1].
Scientific Rationale: Amines are inherently nucleophilic. Using a strong base is unnecessary and can cause side reactions. Instead, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or
Step-by-Step Methodology:
-
Preparation: Dissolve the target amine (1.0 eq) and Tos-PEG4-OH (1.05 eq) in anhydrous DMF or Acetonitrile (0.1 M).
-
Base Addition: Add DIPEA (2.0 - 3.0 eq) or finely powdered anhydrous
(2.0 eq). Causality: Excess base drives the reaction forward by preventing the protonation of the starting amine, which would render it non-nucleophilic. -
Reaction: Heat the mixture to 70–80 °C under an inert atmosphere for 16 hours.
-
Workup: Evaporate the solvent under reduced pressure (if using Acetonitrile) or dilute with water and extract with DCM (if using DMF). Wash the organic layer thoroughly with water (3x) to remove residual DMF and base salts.
-
Purification: Dry, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.
Experimental Workflow Visualization
Figure 2: Standardized workflow for PEGylation using 1-Tosyltetraethylene glycol.
Troubleshooting & Best Practices
-
Incomplete Reaction: If unreacted starting material persists, verify the integrity of the Tos-PEG4-OH. Tosylates can degrade into corresponding alcohols or chlorides if exposed to moisture or HCl vapors during storage. Perform a quick
-NMR to confirm the presence of the aromatic tosyl protons (doublets at ~7.80 and ~7.35 ppm)[2]. -
Emulsion Formation During Extraction: PEG chains act as surfactants, often causing stubborn emulsions during aqueous workup. Solution: Add brine (saturated NaCl) to the aqueous layer to increase ionic strength, which forces the PEGylated product into the organic phase ("salting out").
-
Over-alkylation: In systems with multiple nucleophilic sites (e.g., polyamines), strict stoichiometric control (1.0 eq of Tos-PEG4-OH) and lower temperatures may be required to favor mono-PEGylation.
References
-
Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Rhenium(I) conjugates as tools for tracking cholesterol in cells Source: Oxford Academic URL:[Link]
Sources
1-Tosyltetraethylene glycol for surface modification
Application Note: High-Efficiency Surface Passivation & Bioconjugation using 1-Tosyltetraethylene Glycol [1][2]
Abstract
This technical guide details the application of 1-Tosyltetraethylene glycol (Ts-PEG4-OH) as a precision linker for surface modification and bioconjugation.[1][2] Unlike polydisperse PEG reagents, Ts-PEG4-OH offers a discrete molecular weight, enabling exact structural definition of surface architectures.[1][2] This document provides validated protocols for grafting Ts-PEG4-OH onto nucleophilic surfaces (amine/thiol-functionalized) to create hydrophilic, antifouling monolayers.[1][2] We analyze the
Introduction & Mechanism of Action
The "Goldilocks" Linker
In drug development and biosensor design, the linker length is critical. Tetraethylene glycol (PEG4) provides a spacer length of approximately 14 Å (1.4 nm) .[2] This is sufficiently long to suppress non-specific protein adsorption (the "stealth" effect) via hydration dynamics, yet short enough to prevent the steric entanglement common with high-molecular-weight PEGs (e.g., PEG-5000).[1][2]
The Tosyl Group: A Tunable Leaving Group
The utility of 1-Tosyltetraethylene glycol lies in the p-toluenesulfonyl (tosyl) group.[2] The hydroxyl group (-OH) is a poor leaving group.[1][2][3][4] By converting one end of the PEG chain to a tosylate, the molecule becomes activated for nucleophilic substitution without the instability associated with N-hydroxysuccinimide (NHS) esters or the explosive risk of dry diazonium salts.
Mechanism:
The reaction proceeds via a classic Bimolecular Nucleophilic Substitution (
Figure 1: Mechanistic pathway of surface grafting via tosylate displacement.[1][2] The reaction requires a polar aprotic solvent to stabilize the transition state.
Physicochemical Properties & Stability
Understanding the solvent compatibility of Ts-PEG4-OH is vital for protocol design.[1][2]
| Property | Specification | Experimental Implication |
| Molecular Weight | 348.41 g/mol | Discrete MW allows mass spec validation.[1][2] |
| Physical State | Viscous Liquid / Low-melt Solid | Warm to 30°C to dispense accurately.[1][2] |
| Solubility | DMSO, DMF, DCM, Water | Protocol Tip: Dissolve in organic solvent for reaction; use water for workup.[2] |
| Reactive Group | Tosylate (-OTs) | Electrophilic; reacts with Amines ( |
| Stability | Moisture Sensitive | Hydrolyzes slowly to PEG-diol.[1][2] Store at -20°C under |
Experimental Protocols
Protocol A: Direct Grafting to Amine-Functionalized Surfaces
Target Application: Passivating silica or glass slides (e.g., APTES-coated) to reduce background noise in fluorescence microscopy.[1][2]
Reagents:
-
Substrate: Amine-terminated glass slide (APTES-functionalized).[1][2]
-
Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN).[2]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[2]
Workflow:
-
Preparation: In a glovebox or desiccator, prepare a 100 mM solution of Ts-PEG4-OH in anhydrous DMF.
-
Activation: Add 2.0 equivalents of DIPEA to the solution. The base creates a basic microenvironment to ensure the surface amines remain deprotonated (
rather than ). -
Incubation: Immerse the amine-functionalized slide in the reaction solution.
-
Washing (Critical):
-
Drying: Dry under a stream of Nitrogen gas.
Validation:
-
Contact Angle: The water contact angle should decrease significantly (e.g., from ~60° for APTES to <35° for PEG-OH), indicating increased hydrophilicity.[2]
Protocol B: Synthesis of Heterobifunctional Linker ( -PEG4-OH)
Target Application: Converting Ts-PEG4-OH into Azide-PEG4-OH for "Click" Chemistry conjugation.
Rationale: The tosyl group is displaced by sodium azide (
Step-by-Step:
-
Dissolution: Dissolve 1.0 g (2.87 mmol) of Ts-PEG4-OH in 10 mL of anhydrous DMF.
-
Substitution: Add Sodium Azide (
, 5.74 mmol, 2.0 eq). -
Reaction: Heat to 80°C for 4-6 hours with stirring.
-
Workup:
-
Yield: Expect >90% conversion. The product is a clear oil (
-PEG4-OH).[1][2]
Experimental Logic & Troubleshooting (E-E-A-T)
Why use Ts-PEG4-OH over NHS-PEG4-OH?
-
Stability: NHS esters hydrolyze in minutes in aqueous buffers.[1][2] Tosylates are stable for hours/days in solution, allowing for long incubation times necessary for penetrating porous surfaces or complex monolayers.
-
Selectivity: Tosylates react primarily with strong nucleophiles.[1][2] They will not randomly couple to weak nucleophiles (like hydroxyls on the surface) under mild conditions, preventing cross-linking artifacts.[2]
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Grafting Density | Surface amines protonated ( | Ensure basic conditions (pH > 9 or use organic base like DIPEA).[1][2] |
| Precipitate in Reaction | Polymerization or Salt formation | Filter solution before adding substrate.[1][2] Ensure anhydrous solvents.[1] |
| No Change in Contact Angle | Hydrolysis of Tosyl group | Reagents were wet.[1] Use fresh anhydrous DMF and store Ts-PEG4-OH at -20°C. |
Visualization: Surface Modification Workflow
Figure 2: End-to-end workflow for grafting 1-Tosyltetraethylene glycol onto a glass substrate.
References
-
BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions Using Tosyl Groups. Retrieved from [2]
-
BroadPharm. PEG Tosylate, Tosylate linker, thiol reactive properties.[2] Retrieved from [2]
-
Sigma-Aldrich (Merck). Tetraethylene glycol monotosylate Product Specification & Safety Data Sheet.[1][2] Retrieved from [1][2]
-
ChemicalBook. Tetraethylene glycol di-p-tosylate and Monotosylate Properties. Retrieved from [2]
-
Park, K. Surface modification using silanated poly(ethylene glycol)s.[2] Biomaterials, 2000.[2] (Contextualizing PEG grafting efficiency). Retrieved from [2]
Sources
Advanced Protocol: Experimental Setup for 1-Tosyltetraethylene Glycol Reactions
Executive Summary & Strategic Importance
In the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and molecular probes, the linker's physicochemical properties are critical. 1-Tosyltetraethylene glycol (Ts-PEG4-OH) represents a pivotal "desymmetrized" intermediate. Unlike polydisperse PEGs, this discrete oligomer allows for precise structure-activity relationship (SAR) studies.
The primary challenge in working with tetraethylene glycol (TEG) is selective monofunctionalization . Standard tosylation often results in a statistical mixture of starting material (diol), mono-tosylate, and di-tosylate, leading to tedious purification and low yields (~30-40%).
This guide prioritizes a Silver(I) Oxide-mediated protocol over standard pyridine/base methods. This "High-Fidelity" approach leverages the coordination chemistry of Ag(I) to stabilize the mono-anion, boosting mono-tosylation selectivity to >85% and simplifying purification.
Material Selection & Pre-Reaction Setup[1][2][3][4]
Reagents & Solvents
| Reagent | Grade/Purity | Role | Critical Note |
| Tetraethylene Glycol (TEG) | >99% (GC) | Substrate | Must be dried azeotropically with toluene or under high vacuum (<1 mbar) at 60°C for 2h before use. Hygroscopic. |
| p-Toluenesulfonyl Chloride (TsCl) | >99% | Reagent | Recrystallize from hexane/chloroform if solid appears yellow/sticky. Impure TsCl leads to colored impurities. |
| Silver(I) Oxide (Ag₂O) | ReagentPlus | Catalyst/Base | Acts as a mild base and template. Must be a fine powder; grind if clumpy. |
| Potassium Iodide (KI) | >99% | Catalyst | Accelerates the reaction via in-situ formation of a more reactive iodide intermediate. |
| Dichloromethane (DCM) | Anhydrous | Solvent | Store over 4Å molecular sieves. |
Equipment Preparation[5]
-
Glassware: Oven-dried (120°C) round-bottom flasks, cooled under a stream of Argon.
-
Inert Atmosphere: All reactions involving tosylates should be performed under Nitrogen or Argon balloon pressure to prevent hydrolysis from atmospheric moisture.
-
Safety: Tosyl chloride is corrosive. Azides (if used in downstream steps) are potential explosion hazards; use blast shields for scales >5g.
Core Protocol 1: High-Selectivity Synthesis of Ts-PEG4-OH
Method: Silver(I) Oxide Mediated Monotosylation
This protocol circumvents the statistical distribution problem by using Ag₂O and KI.[1][2] The silver atom is hypothesized to coordinate with the polyether chain, increasing the acidity of one hydroxyl group and directing selective substitution.
Experimental Workflow
-
Preparation:
-
In a 250 mL oven-dried flask equipped with a magnetic stir bar, dissolve Tetraethylene Glycol (19.4 g, 100 mmol, 1.0 equiv) in anhydrous DCM (100 mL) .
-
Add Silver(I) Oxide (34.8 g, 150 mmol, 1.5 equiv) and Potassium Iodide (3.32 g, 20 mmol, 0.2 equiv) .
-
Observation: The suspension will be dark/black (Ag₂O).
-
-
Reaction:
-
Cool the mixture to 0°C in an ice bath.
-
Add p-Toluenesulfonyl Chloride (19.1 g, 100 mmol, 1.0 equiv) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir vigorously for 2–4 hours .
-
Monitoring: Check TLC (Ethyl Acetate/Hexane 3:1).[3] Stain with KMnO₄ or Iodine.
-
R_f (Di-tosyl) ≈ 0.6
-
R_f (Mono-tosyl) ≈ 0.35
-
R_f (TEG) ≈ 0.05 (Baseline)
-
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove silver salts. Rinse the pad with DCM (2 x 50 mL).
-
Critical Step: The filtrate may contain traces of silver. Wash the organic layer with 5% NaHCO₃ (50 mL) followed by Water (50 mL).
-
Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude oil is purified via flash column chromatography on silica gel.
-
Eluent Gradient: Start with 100% Hexanes → 50% EtOAc/Hexanes (elutes bis-tosylate) → 100% EtOAc (elutes product) → 5% MeOH/EtOAc (elutes unreacted TEG).
-
Yield: Expect 75–85% as a clear, colorless oil.
-
Visualizing the Reaction Logic[6]
Caption: Ag(I) coordinates with the PEG chain, activating one hydroxyl group preferentially over the second, minimizing bis-tosylation.
Core Protocol 2: Nucleophilic Substitution (Synthesis of Azido-PEG4-OH)
Application: Creating a "Click-Ready" Linker
Once 1-Tosyl-PEG4-OH is synthesized, the tosyl group serves as an excellent leaving group for nucleophiles. The most common application is converting it to an azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Workflow
-
Setup:
-
Dissolve 1-Tosyl-PEG4-OH (3.48 g, 10 mmol) in anhydrous DMF (20 mL) .
-
Caution: DMF should be dry to prevent hydrolysis of the tosylate before substitution occurs.
-
-
Displacement:
-
Add Sodium Azide (NaN₃, 1.30 g, 20 mmol, 2.0 equiv) .
-
Heat the mixture to 60°C for 12–16 hours behind a blast shield.
-
Note: Do not exceed 80°C to avoid thermal decomposition of the azide.
-
-
Workup:
-
Characterization:
-
IR Spectroscopy: Look for a strong, sharp peak at ~2100 cm⁻¹ (Azide stretch).[5]
-
¹H NMR: The triplet at 4.16 ppm (CH₂-OTs) will disappear and shift upfield to ~3.40 ppm (CH₂-N₃).
-
Quality Control & Troubleshooting
NMR Interpretation Guide
The purity of the linker is best assessed by ¹H NMR (CDCl₃, 400 MHz).
| Proton Environment | Chemical Shift (δ) | Multiplicity | Diagnostic Value |
| Ar-H (Tosyl) | 7.80 (d), 7.34 (d) | Doublets | Integration should match 4H total. |
| Ar-CH₃ (Tosyl) | 2.45 | Singlet | Reference peak (3H). |
| -CH₂-OTs | 4.16 | Triplet | Critical: If this integrates < 2H relative to Ar-CH₃, hydrolysis has occurred. |
| -CH₂-OH | 3.58–3.75 | Multiplet | Overlaps with PEG backbone. |
| -CH₂-N₃ (Product) | 3.39 | Triplet | Confirms substitution. |
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield of Mono-tosyl | Water in TEG or Solvent | Azeotropically dry TEG with toluene. Use fresh anhydrous DCM. |
| High Bis-tosyl formation | Excess TsCl or High Temp | Strictly maintain 0°C during addition. Ensure TsCl is added slowly. Use Ag₂O method. |
| Product Hydrolysis | Acidic Silica or Wet Storage | Neutralize silica gel with 1% Et₃N during column packing. Store product at -20°C under Argon. |
| Emulsion during Workup | PEG surfactant nature | Saturate the aqueous phase with NaCl (Brine) before extraction. Do not shake vigorously; swirl gently. |
Storage and Stability
-
Stability: Tosylates are thermally unstable and hydrolytically sensitive.
-
Storage: Store neat (oil) at -20°C .
-
Shelf Life: 3–6 months. If the oil turns yellow or develops a precipitate (TsOH), re-purify immediately.
References
-
Bouzide, A., & Sauvé, G. (2002). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols.[1][6][7] Application to the Synthesis of Polysubstituted Cyclic Ethers. Organic Letters, 4(14), 2329–2332. Link
- Lohse, B., et al. (2011). Synthesis of a New Class of Heterobifunctional Poly(ethylene glycol)s.
- Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216.
-
BenchChem Application Note. (2025). Stability and Storage of PEG Tosylates. Link
- Reiner, T., et al. (2011). Synthesis and in vivo imaging of a specific PET radiotracer for the integrin αvβ6. ChemBioChem, 12(2), 338-342.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DSpace [cora.ucc.ie]
- 6. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: 1-Tosyltetraethylene Glycol (TsO-PEG4-OH) in Advanced Drug Delivery Systems
Executive Summary
In the rapidly evolving landscape of targeted therapeutics, the precise control of molecular architecture is paramount. 1-Tosyltetraethylene glycol (also known as tetraethylene glycol monotosylate or TsO-PEG4-OH) has emerged as a critical heterobifunctional linker in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and stealth nanoparticles 1. Unlike traditional polydisperse polyethylene glycols, this discrete PEG4 molecule provides exact mass, predictable spatial geometry, and a highly reactive leaving group, making it an indispensable tool for researchers engineering next-generation drug delivery systems.
Mechanistic Overview & Rationale
The structural brilliance of TsO-PEG4-OH lies in its asymmetric functionalization, which allows for highly controlled, directional bioconjugation:
-
Monodispersity (PEG4): Utilizing a discrete 4-unit PEG chain eliminates the analytical nightmare associated with polydisperse polymers. It ensures exact molecular weight characterization via Mass Spectrometry (MS), which is a critical Chemistry, Manufacturing, and Controls (CMC) requirement for FDA approval of ADCs [[2]]().
-
The Tosylate Leaving Group: The p-toluenesulfonate (tosyl) moiety is resonance-stabilized, making it an exceptionally weak conjugate base and, consequently, a superior leaving group. It facilitates rapid
nucleophilic substitution by primary amines, thiols, or azides under mild conditions without requiring toxic heavy-metal catalysts 3.
Fig 1: SN2 nucleophilic substitution mechanism of 1-Tosyltetraethylene glycol in drug delivery.
Quantitative Data: Physicochemical Properties
Understanding the physicochemical properties of TsO-PEG4-OH is essential for predicting its behavior in both synthetic organic solvents and aqueous biological buffers. The following data summarizes its key metrics 1:
| Property | Value | Causality / Significance in Drug Delivery |
| Molecular Weight | 348.41 g/mol | Precise mass allows for exact MS characterization of conjugated therapeutics. |
| LogP | 0.74 | Amphiphilic nature ensures excellent solubility in both aqueous buffers and organic solvents (e.g., DMF, DCM). |
| Topological Polar Surface Area | 91.29 Ų | High polarity contributes to a robust hydration shell, providing the "stealth" effect to evade the immune system. |
| Rotatable Bonds | 13 | High flexibility prevents steric hindrance, ensuring that attached targeting ligands can freely bind to cellular receptors. |
| Hydrogen Bond Acceptors | 7 | Facilitates strong hydrogen bonding with water, drastically improving the aqueous solubility of hydrophobic payloads. |
Validated Experimental Protocols
Protocol A: Synthesis of Azido-PEG4-OH (Click Chemistry Precursor)
Context: Converting the terminal tosylate into an azide creates a highly reactive precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in ADC synthesis 4.
Step-by-Step Methodology:
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 3.5 g (10.04 mmol) of TsO-PEG4-OH in 100 mL of anhydrous Dimethylformamide (DMF).
-
Nucleophilic Addition: Add 6.75 g (100.4 mmol) of Sodium Azide (NaN₃) to the solution.
-
Causality: A 10-fold molar excess of NaN₃ is used to drive the equilibrium of the
reaction entirely to the right. DMF is chosen as the solvent because, as a polar aprotic solvent, it solvates the sodium cations but leaves the azide anions "naked" and highly nucleophilic.
-
-
Thermal Incubation: Reflux the mixture at 60 °C for 24 hours under an inert argon atmosphere.
-
Workup & Extraction: Cool the mixture to room temperature. Extract using a biphasic mixture of Dichloromethane (DCM) and Deionized (DI) water.
-
Causality: The aqueous phase traps the unreacted NaN₃ and the highly polar DMF, while the organic DCM phase selectively partitions the newly formed, less polar N3-PEG4-OH.
-
-
Self-Validation (NMR Analysis): Evaporate the DCM and analyze the crude oil via
H NMR (CDCl₃). The reaction is validated as successful when the aromatic tosyl protons (doublets at δ 7.35 and 7.78 ppm) completely disappear, and the CH₂ protons adjacent to the newly formed azide shift upfield.
Protocol B: Direct Surface PEGylation of Amine-Functionalized Nanoparticles
Context: Grafting TsO-PEG4-OH onto the surface of nanoparticles (e.g., polymeric micelles or mesoporous silica) to increase circulation half-life and prevent protein corona formation.
Step-by-Step Methodology:
-
Nanoparticle Activation: Disperse 50 mg of amine-functionalized nanoparticles in 10 mL of 0.1 M Borate buffer adjusted to pH 8.5.
-
Causality: A pH of 8.5 is specifically chosen because it is near the pKa of surface primary amines. This ensures a sufficient population of deprotonated, neutral amines (which act as the nucleophiles) without rendering the buffer so alkaline that it degrades the nanoparticle core.
-
-
Conjugation: Add 100 mg of TsO-PEG4-OH dropwise to the nanoparticle suspension.
-
Incubation: Stir the suspension gently at 37 °C for 12 hours.
-
Causality: 37 °C provides sufficient kinetic energy to overcome the activation barrier of the
displacement at the solid-liquid interface without causing nanoparticle aggregation.
-
-
Purification: Transfer the suspension to a dialysis cassette (MWCO 10 kDa) and dialyze against DI water for 48 hours, changing the water every 12 hours.
-
Causality: The 10 kDa cutoff allows the unreacted TsO-PEG4-OH (MW 348.41) and the cleaved sodium tosylate salts to escape the membrane, retaining only the covalently PEGylated nanoparticles.
-
-
Self-Validation (DLS & Zeta Potential):
-
Dynamic Light Scattering (DLS): Validated by a slight increase in the hydrodynamic radius (typically +1 to +3 nm), confirming the presence of the PEG hydration shell.
-
Zeta Potential: Validated by a shift in surface charge from highly positive (due to raw amines) to near-neutral (±5 mV), confirming successful capping of the cationic sites.
-
Fig 2: Step-by-step workflow for the surface PEGylation of nanoparticles using TsO-PEG4-OH.
References
-
ChemScene. "77544-60-6 | Tetraethylene glycol monotosylate - ChemScene". 1
-
MedChemExpress. "acylhydrazone | MedChemExpress (MCE) Life Science Reagents". 2
-
Bioconjugate Chemistry (ACS Publications). "Amphiphilic Glycopolypeptide Star Copolymer-Based Cross-Linked Nanocarriers for Targeted and Dual-Stimuli-Responsive Drug Delivery".4
-
PubMed Central (NIH). "Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives". 3
Sources
Precision Engineering of Tetraethylene Glycol Tosylates: A Senior Scientist’s Guide
Executive Summary & Strategic Rationale
Tetraethylene glycol (TEG) is a cornerstone linker in modern drug discovery, pivotal in the design of PROTACs, antibody-drug conjugates (ADCs), and stealth liposomes. The activation of TEG via tosylation (p-toluenesulfonation) is the critical gateway step to functionalization. However, the symmetry of TEG poses a classic synthetic challenge: selectivity .
-
The Challenge: Statistical reaction of a symmetrical diol with 1 equivalent of electrophile typically yields a mixture of starting material (25%), mono-product (50%), and di-product (25%).
-
The Solution: This guide presents two distinct protocols to break this statistical barrier:
-
Silver(I) Oxide Mediated Activation: A high-precision method for >90% mono-selectivity.
-
Stoichiometric Desymmetrization: A scalable method relying on excess glycol and extraction dynamics.
-
Exhaustive Ditosylation: A robust protocol for bifunctional activation.
-
Mechanistic Insight & Reaction Logic
Understanding the underlying chemistry is essential for reproducibility.
The Selectivity Paradox
In standard base-catalyzed tosylation (e.g., using TEA or NaOH), the acidity of the remaining hydroxyl group in the mono-tosylate is similar to the starting diol. This leads to competitive secondary tosylation.
The Silver Effect (Ag₂O)
The "Bouzide & Sauvé" method utilizes Ag₂O. The silver atom coordinates with the ether oxygens and the terminal hydroxyls. This coordination accomplishes two things:
-
Activation: It increases the acidity of the coordinated hydroxyl, facilitating deprotonation.
-
Passivation: Once one sulfonate ester is formed, the coordination sphere is disrupted or sterically hindered, significantly reducing the rate of the second tosylation.
Visualization: Reaction Pathways
Figure 1: Reaction pathways distinguishing between Ag-mediated selective activation and standard exhaustive tosylation.
Critical Parameters & Decision Matrix
Choose the protocol based on your specific purity requirements and scale.
| Parameter | Protocol A: Ag₂O Selective | Protocol B: Excess Glycol | Protocol C: Ditosylation |
| Target Product | Monotosylate (>95% purity) | Monotosylate (Scalable) | Ditosylate |
| Stoichiometry | 1:1 (TEG:TsCl) | 5:1 (TEG:TsCl) | 1:2.5 (TEG:TsCl) |
| Key Reagent | Silver(I) Oxide, KI | NaOH or KOH | TEA or Pyridine |
| Purification | Filtration + Silica Column | Aqueous Extraction | Recrystallization/Column |
| Cost | High (Silver) | Low | Low |
| Scale Suitability | mg to gram scale | Multi-gram to kg | Multi-gram to kg |
Experimental Protocols
Protocol A: High-Fidelity Monotosylation (Ag₂O Method)
Best for: Precious starting materials or when chromatographic separation of di-tosylate is difficult.
Reagents:
-
Tetraethylene glycol (1.0 equiv)[1]
-
p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)
-
Silver(I) oxide (Ag₂O) (1.5 equiv)
-
Potassium Iodide (KI) (0.2 equiv) - Catalyst
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask, dissolve TEG (10 mmol, 1.94 g) in anhydrous DCM (50 mL).
-
Catalyst Addition: Add Ag₂O (15 mmol, 3.47 g) and KI (2 mmol, 332 mg). The mixture will be a heterogeneous suspension.
-
Activation: Stir vigorously at 0°C for 15 minutes.
-
Tosylation: Add TsCl (11 mmol, 2.10 g) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for 2–4 hours.
-
QC Check: Monitor by TLC (EtOAc).[2] Product Rf ~ 0.4-0.5. Di-tosylate Rf ~ 0.7.
-
-
Workup:
-
Purification: The crude oil is typically >90% pure. Flash chromatography (SiO₂, 100% DCM → 5% MeOH/DCM) yields the pure monotosylate as a colorless oil.
Protocol B: Scalable Monotosylation (Excess Glycol Method)
Best for: Large scale synthesis where TEG is cheap and silver is cost-prohibitive.
Reagents:
-
Tetraethylene glycol (5.0 equiv)
-
p-Toluenesulfonyl chloride (1.0 equiv)[5]
-
Sodium Hydroxide (NaOH) (1.5 equiv)
-
Solvent: THF/Water (10:1)
Step-by-Step Workflow:
-
Dissolution: Dissolve TEG (50 mmol, 9.7 g) and NaOH (15 mmol, 0.6 g) in THF (30 mL) and water (3 mL).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Controlled Addition: Dissolve TsCl (10 mmol, 1.9 g) in THF (10 mL). Add this solution dropwise to the TEG mixture over 30 minutes.
-
Expert Note: Slow addition keeps the local concentration of TsCl low relative to the vast excess of TEG, statistically preventing di-tosylation.
-
-
Reaction: Stir at 0°C for 3 hours.
-
Extraction (Critical Step):
-
Pour the reaction mixture into ice water (100 mL).
-
Extract with DCM (3 x 50 mL).
-
Separation Logic: The excess TEG is highly hydrophilic and will remain in the aqueous phase. The monotosylate is amphiphilic but partitions preferentially into DCM.
-
-
Washing: Wash the combined organic layers with water (2 x 50 mL) to remove trace TEG, then brine (1 x 50 mL).
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate.
-
Result: Clear oil. Yield typically 85-90% based on TsCl.
Protocol C: Exhaustive Ditosylation
Best for: Creating bifunctional cross-linkers.
Reagents:
-
Tetraethylene glycol (1.0 equiv)[1]
-
p-Toluenesulfonyl chloride (2.5 equiv)
-
Triethylamine (TEA) (3.0 equiv) or Pyridine
-
DMAP (0.1 equiv) - Catalyst
-
DCM[5]
Step-by-Step Workflow:
-
Setup: Dissolve TEG (10 mmol) in DCM (50 mL). Add TEA (30 mmol) and DMAP (1 mmol).
-
Addition: Cool to 0°C. Add TsCl (25 mmol) portion-wise.
-
Reaction: Stir at room temperature overnight (12-16 hours).
-
QC Check: TLC should show complete disappearance of TEG (baseline) and Mono-Ts (middle). Only the fast-moving Di-Ts spot should remain.
-
-
Workup:
-
Purification:
-
Recrystallization: Dissolve in minimal hot Ethanol, add Hexanes until turbid, cool to -20°C.
-
Alternatively, flash column (Hexane/EtOAc 1:1).
-
Purification & Characterization Workflow
The separation of Mono-Ts from Di-Ts and unreacted TEG is the most common failure point. Use this logic flow to ensure purity.
Figure 2: Purification logic tree for isolating specific tosylated species.
Analytical Data Reference
-
TEG-Monotosylate:
-
¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, 2H), 7.34 (d, 2H), 4.16 (t, 2H, -CH₂OTs), 3.70–3.58 (m, 14H), 2.45 (s, 3H, Ar-CH₃).
-
Key Feature: Look for the integration of the aromatic protons (4H) vs the glycol backbone (~14-16H). The triplet at 4.16 ppm is diagnostic for the CH₂ adjacent to the tosyl group.
-
-
TEG-Ditosylate:
-
¹H NMR: Similar to mono, but the integration of aromatic protons doubles relative to the backbone, and the triplet at 4.16 ppm integrates to 4H (both ends).
-
Safety & Stability (Scientist-to-Scientist)
-
TsCl Quality: p-Toluenesulfonyl chloride hydrolyzes over time. If your TsCl is lumpy or smells strongly of acid, recrystallize it from chloroform/petroleum ether before use. Impure TsCl leads to poor yields.
-
Silver Handling: Ag₂O is light-sensitive and stains skin/surfaces black. Use gloves and cover the reaction flask with foil if running for extended periods, though 2-4 hours is usually fine in ambient light.
-
Product Stability: Tosylates are thermally stable but can hydrolyze in strong acid or base. Store neat oils at -20°C under argon. They are active alkylating agents—handle with care (potential genotoxin).
References
-
Bouzide, A., & Sauvé, G. (2002). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols.[6][7][8] Organic Letters, 4(14), 2329–2332.
-
Ouchi, H., et al. (2006). Synthesis of Oligo(ethylene glycol) toward 44-mer.[9] The Journal of Organic Chemistry, 71(20), 7840–7845.
-
Lohse, A., et al. (2011). Synthesis of Mono- and Dithiols of Tetraethylene Glycol.[3][10] New Journal of Chemistry (Supplementary Info).[1]
-
BenchChem Application Note. (2025). Tetraethylene Glycol in the Synthesis of Novel Surfactants.[3]
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Application Note: 1-Tosyltetraethylene Glycol as a Precision Spacer Arm in Immunoassays
Executive Summary
In the development of competitive immunoassays for small molecules (haptens), the "linker effect" is a critical determinant of sensitivity and specificity. Traditional hydrophobic alkyl spacers (e.g., C6 linkers) often lead to hapten aggregation, poor solubility, and non-specific binding (NSB).
This guide details the application of 1-Tosyltetraethylene glycol (Ts-PEG4-OH) as a superior heterobifunctional spacer. By leveraging the specific reactivity of the tosyl group (
-
Enhanced Solubility: The PEG4 chain acts as a hydration shell.
-
Defined Geometry: A discrete length (~1.4 nm) that overcomes steric hindrance without the "floppiness" of high-MW PEGs.
-
Reduced NSB: The "stealth" properties of PEG minimize background noise.
Mechanism of Action & Chemical Logic
The "Goldilocks" Spacer
The efficacy of Ts-PEG4-OH lies in its structure. Unlike polydisperse PEG polymers, tetraethylene glycol is a discrete molecule (
-
Tosyl Group (p-Toluenesulfonate): An excellent leaving group that reacts selectively with nucleophiles (amines, thiols, phenolates) under mild basic conditions. It allows for the initial attachment of the spacer to the hapten.
-
Hydroxyl Group (-OH): The distal end remains inert during the tosyl displacement, preventing polymerization. It serves as a versatile "handle" for subsequent activation (e.g., succinylation) to link to carrier proteins (BSA, KLH) or solid phases.
Reaction Pathway Visualization
The following diagram illustrates the stepwise synthesis of a Hapten-Protein conjugate using Ts-PEG4-OH.
Caption: Stepwise conjugation workflow converting a nucleophilic hapten into an immunogen using Ts-PEG4-OH as the spacer arm.
Experimental Protocols
Protocol A: Synthesis of Hapten-PEG4-OH Intermediate
Objective: Attach the spacer to a hapten containing a primary amine or thiol.
Materials:
-
Target Hapten (must have -NH2, -SH, or phenolic -OH)
-
1-Tosyltetraethylene glycol (Ts-PEG4-OH)
-
Anhydrous DMF or DMSO
-
Base:
(for phenols/thiols) or Diisopropylethylamine (DIPEA) (for amines)
Procedure:
-
Dissolution: Dissolve 1.0 equivalent (eq) of Hapten in anhydrous DMF under nitrogen.
-
Base Addition: Add 1.5 eq of DIPEA (if amine) or
(if phenol/thiol). Stir for 10 minutes. -
Spacer Coupling: Add 1.2 eq of 1-Tosyltetraethylene glycol .
-
Note: The slight excess ensures complete consumption of the valuable hapten.
-
-
Reaction: Heat to 60°C - 80°C for 4–12 hours. Monitor by TLC or LC-MS.[1][2] The Tosyl group (
) will be displaced. -
Purification: Evaporate solvent. Purify the residue via Silica Gel Flash Chromatography (DCM/MeOH gradient).
-
Validation: Verify Mass (M+1) = Hapten MW + 176.2 Da (PEG4 mass) - Leaving Group.
-
Protocol B: Activation and Protein Conjugation
Objective: Convert the distal -OH to a carboxylate, activate it, and couple to BSA/KLH.
Procedure:
-
Succinylation (OH
COOH):-
Dissolve Hapten-PEG4-OH in Pyridine/DCM (1:1).
-
Add 2.0 eq Succinic Anhydride and catalytic DMAP. Stir overnight at RT.
-
Result: Hapten-PEG4-O-CO-CH2-CH2-COOH.
-
-
NHS Activation:
-
Conjugation:
-
Dissolve BSA (Carrier Protein) in Carbonate Buffer (pH 9.0).
-
Add the NHS-activated hapten solution dropwise to the BSA.
-
Incubate 2 hours at RT.
-
-
Purification: Dialyze against PBS (pH 7.4) for 24 hours (3 buffer changes) to remove unreacted small molecules.
Comparative Analysis: Spacer Performance
The following table contrasts the Ts-PEG4-OH spacer against common alternatives in the context of ELISA sensitivity and stability.
| Feature | C6 Alkyl Spacer | PEG4 Spacer (Ts-PEG4-OH) | PEG24 (High MW) |
| Hydrophilicity | Low (Hydrophobic) | High | Very High |
| Solubility in Aqueous Buffer | Poor (Risk of precipitation) | Excellent | Excellent |
| Steric Hindrance | High (Hapten buried) | Low (Optimal exposure) | Low |
| Conformational Rigidity | Rigid | Semi-Flexible | Very Flexible (Entropic penalty) |
| Immunogenicity | Moderate (Linker antibodies) | Low (Stealth effect) | Low |
| Typical Use Case | Robust, simple haptens | Hydrophobic drugs, Steroids | Large biomolecules |
Impact on Assay Sensitivity (Signal-to-Noise)
Using a PEG4 spacer often improves the Signal-to-Noise ratio (SNR) by reducing the "stickiness" of the conjugate.
Caption: Comparison of surface architecture. PEG4 creates a hydration shell that reduces non-specific binding (NSB) compared to hydrophobic alkyl linkers.
Troubleshooting & Critical Considerations
-
Hygroscopicity: Ts-PEG4-OH is hygroscopic. Store under argon/nitrogen at -20°C. Moisture competes with the nucleophile for the Tosyl group (hydrolysis yields HO-PEG4-OH).
-
Tosyl Reactivity: While Tosyl is a good leaving group, it is less reactive than an NHS ester or Isocyanate. It requires heat and a base to drive the reaction with amines or alcohols. It reacts readily with Thiols at physiological pH.
-
UV Visualization: The PEG backbone is not UV active. The Tosyl group has UV absorbance (~261 nm), but once displaced, the PEG-Hapten intermediate may lose this signal unless the hapten itself is chromogenic. Use Iodine staining or Dragendorff’s reagent for TLC visualization.
References
-
BenchChem. (2025).[2][3][4][5] Application Notes and Protocols for the Conjugation of Benzyl-PEG10-alcohol to Primary Amines. Retrieved from
-
Cheng, T. L., et al. (2013).[6] Sensitivity of PEGylated interferon detection by anti-polyethylene glycol (PEG) antibodies depends on PEG length.[6][7] Bioconjugate Chemistry, 24(8), 1408-1413.[6] Retrieved from
-
Thermo Fisher Scientific. (n.d.). Crosslinking Chemistry Guide: Spacer Arms. Retrieved from
-
BroadPharm. (2022). Protocol for Amino PEG conjugation. Retrieved from
-
Leckband, D., et al. (2000). Influence of a poly-ethylene glycol spacer on antigen capture by immobilized antibodies.[3][8][9] Journal of Immunological Methods, 243(1-2), 221-233. Retrieved from
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sensitivity of PEGylated interferon detection by anti-polyethylene glycol (PEG) antibodies depends on PEG length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. Influence of a poly-ethylene glycol spacer on antigen capture by immobilized antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: 1-Tosyltetraethylene Glycol in Nanotechnology & Drug Delivery
A Comprehensive Guide to Heterobifunctional PEGylation, Click Chemistry Precursors, and Nanocarrier Functionalization
Executive Summary
In the landscape of nanomedicine and targeted drug delivery, controlling the bio-nano interface is paramount. 1-Tosyltetraethylene glycol (TsO-TEG-OH, CAS: 77544-60-6) has emerged as a critical heterobifunctional building block for surface functionalization and bioconjugation . Unlike highly polydisperse polymeric polyethylene glycols (PEGs), this discrete, short-chain PEG derivative provides exact spatial control, ensuring batch-to-batch reproducibility in the synthesis of nanocarriers, antibody-drug conjugates (ADCs), and diagnostic probes.
This application note provides researchers and drug development professionals with field-proven mechanistic insights, validated experimental protocols, and structural frameworks for utilizing TsO-TEG-OH in advanced nanotechnology applications.
Mechanistic Insights: The Power of Heterobifunctional TEG
To engineer effective nanocarriers, one must understand the causality behind the chemical choices. TsO-TEG-OH offers three distinct structural advantages:
-
The Tosyl (p-Toluenesulfonate) Terminus: The tosyl group is an exceptional leaving group. Because the resulting p-toluenesulfonate anion is highly resonance-stabilized, the activation energy for bimolecular nucleophilic substitution (
) is significantly lowered. This allows for highly efficient conjugation with nucleophiles (such as primary amines on nanoparticle surfaces or azide ions) under mild conditions, preventing the thermal degradation of sensitive nanomaterials. -
The Discrete TEG Spacer: Traditional PEGylation uses polymers (e.g., PEG-2000), which suffer from polydispersity and can sterically mask targeting ligands. The tetraethylene glycol (TEG) chain provides a discrete, exact-mass hydrophilic spacer. It binds sufficient water molecules to create a "stealth" hydration layer—preventing serum protein opsonization—while maintaining a compact footprint that allows targeting ligands to remain exposed to cellular receptors.
-
The Hydroxyl Terminus: The free terminal hydroxyl group serves as a versatile functional handle. Post-conjugation, it can be left unmodified to enhance water solubility, or it can be activated (e.g., converted to a carboxylic acid or alkyne) for subsequent bioconjugation steps, making it a true heterobifunctional linker.
Key Applications in Nanomedicine
A. Amphiphilic Block Copolymers for Micellar Drug Delivery
TsO-TEG-OH is widely used to synthesize the hydrophilic segments of amphiphilic block copolymers. For instance, Pandey et al. utilized tetraethylene glycol derivatives to engineer miktoarm star copolymers that self-assemble into stable, cross-linked micelles . These nanocarriers effectively encapsulate hydrophobic chemotherapeutics like Doxorubicin. The TEG shell ensures prolonged systemic circulation via the Enhanced Permeability and Retention (EPR) effect, while the core responds to intracellular stimuli (like glutathione) to trigger drug release.
B. Design of Activatable MRI Probes
In diagnostic nanotechnology, precise molecular weight is critical for signal clarity. Yue et al. demonstrated the use of TsO-TEG-OH in synthesizing dendron-based
Visualizing the Workflows
Chemical Workflow of Nanoparticle PEGylation
The following diagram illustrates the logical progression of surface TEGylation, highlighting the
Chemical workflow of nanoparticle surface TEGylation via SN2 substitution.
Intracellular Drug Delivery Pathway
Once TEGylated nanocarriers enter the bloodstream, their stealth properties dictate their pharmacokinetic fate.
Intracellular endocytosis and drug release pathway of TEG-modified nanocarriers.
Data Presentation: Impact of TEGylation
The physical transformation of nanoparticles post-TEGylation is measurable and predictable. The table below summarizes the expected quantitative shifts when amine-functionalized nanoparticles are modified with TsO-TEG-OH.
| Parameter | Bare Amine-Nanoparticle | TEGylated Nanoparticle | Mechanistic Rationale |
| Hydrodynamic Diameter (DLS) | ~50.0 nm | ~54.0 nm | Addition of the discrete 4-unit ethylene glycol hydration layer. |
| Zeta Potential ( | +30 to +40 mV | -5 to +5 mV | Conversion of charged primary amines to neutral ether/hydroxyl linkages. |
| Serum Protein Adsorption | High (Corona formation) | Minimal | Steric repulsion and water-binding by the TEG chain prevents opsonization. |
| Colloidal Stability (High Salt) | Prone to aggregation | Highly stable | Steric stabilization overcomes van der Waals attractive forces. |
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation checkpoints to ensure scientific integrity and prevent downstream experimental failure.
Protocol 1: Synthesis of Azido-TEG-OH (Click Chemistry Precursor)
This protocol converts the tosyl group into an azide, creating a highly reactive precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, adapted from standard methodologies .
Reagents & Materials:
-
1-Tosyltetraethylene glycol (TsO-TEG-OH): 1.0 eq
-
Sodium Azide (
): 1.5 eq (Caution: Highly toxic and potentially explosive; handle in a fume hood) -
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc) and Brine
Step-by-Step Methodology:
-
Initiation: Dissolve TsO-TEG-OH in anhydrous DMF in a round-bottom flask under an inert nitrogen atmosphere.
-
Nucleophilic Addition: Carefully add
(1.5 eq) to the solution. -
Reaction: Heat the mixture to 60 °C and stir continuously overnight (approx. 12-16 hours). The elevated temperature provides the kinetic energy required to overcome the
activation barrier. -
Workup: Cool the solution to room temperature. Slowly add deionized water to dissolve any unreacted
salts. Extract the aqueous mixture three times with EtOAc. -
Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous
, and concentrate via rotary evaporation. Purify via silica gel column chromatography (Eluent: /MeOH 20:1). -
Validation Checkpoint (Crucial): Perform Fourier Transform Infrared (FTIR) spectroscopy on the purified oil. Success is definitively confirmed by the appearance of a strong, sharp azide stretching band at ~2100
, and the disappearance of the characteristic sulfonate bands.
Protocol 2: Direct Surface PEGylation of Amine-Functionalized Nanoparticles
This protocol details the direct attachment of TsO-TEG-OH to primary amine-coated nanoparticles (e.g., silica or magnetic iron oxide).
Reagents & Materials:
-
Amine-functionalized Nanoparticles (e.g.,
-SPIONs) -
TsO-TEG-OH: Excess (e.g., 10x molar excess relative to surface amines)
-
Triethylamine (TEA): 2.0 eq (Acts as a proton scavenger)
-
Anhydrous DMSO
Step-by-Step Methodology:
-
Dispersion: Disperse the amine-functionalized nanoparticles in anhydrous DMSO using mild bath sonication for 10 minutes to ensure a monodisperse colloidal suspension.
-
Conjugation: Add TsO-TEG-OH and TEA to the nanoparticle suspension. TEA neutralizes the generated p-toluenesulfonic acid, driving the equilibrium forward and preventing the protonation of unreacted surface amines.
-
Incubation: Stir the mixture at 50 °C for 24 hours.
-
Purification: Transfer the suspension to a dialysis cassette (MWCO 10 kDa) and dialyze against deionized water for 48 hours, changing the water every 12 hours to remove unreacted TsO-TEG-OH, TEA, and DMSO.
-
Validation Checkpoint (Crucial): Measure the Zeta Potential (
) of the purified nanoparticles. A successful reaction will shift the highly positive surface charge (e.g., +35 mV) to a near-neutral value (-5 to +5 mV) , confirming the successful capping of the cationic primary amines with neutral TEG chains.
References
-
Title: Amphiphilic Glycopolypeptide Star Copolymer-Based Cross-Linked Nanocarriers for Targeted and Dual-Stimuli-Responsive Drug Delivery Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]
-
Title: Novel 19F Activatable Probe for the Detection of Matrix Metalloprotease-2 Activity by MRI/MRS Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield and Selectivity of 1-Tosyltetraethylene Glycol Synthesis
Introduction: The Challenge of Selective Monofunctionalization
Welcome to the technical support guide for the synthesis of 1-Tosyltetraethylene glycol. This molecule is a cornerstone heterobifunctional linker, pivotal in fields ranging from drug delivery and bioconjugation ("PEGylation") to advanced materials science.[1] Its value lies in the dual nature of its terminal groups: a hydroxyl group available for further modification and a tosylate group, which is an excellent leaving group for nucleophilic substitution reactions.[2]
The primary synthetic challenge is not the tosylation reaction itself, but achieving high selectivity for the mono-tosylated product. As tetraethylene glycol is a symmetric diol, the reaction can proceed at one or both ends. Traditional methods often result in a statistical mixture of unreacted diol, the desired mono-tosylate, and the undesired di-tosylate byproduct.[3] This complicates purification, reduces the overall yield, and increases costs.
This guide provides field-proven insights, troubleshooting protocols, and optimized methodologies to help you navigate these challenges, maximize your yield of the target monofunctional product, and ensure the purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the main reason for low yields in 1-Tosyltetraethylene glycol synthesis?
The most significant factor contributing to low yields of the mono-tosylate is the lack of selectivity in the reaction. Without specific controls, the tosylation of a symmetric diol like tetraethylene glycol leads to a mixture of the starting material, the desired mono-tosylate, and the di-tosylate byproduct. Separating these closely related compounds, especially the unreacted, highly polar diol, can lead to significant product loss during purification.[1][4]
Q2: What are the common side products, and how can they be minimized?
The primary side product is Tetraethylene glycol di-p-tosylate .[5] This forms when both hydroxyl groups react with p-toluenesulfonyl chloride (TsCl). To minimize its formation, it is crucial to control the stoichiometry, typically by using a slight excess of the diol or, more commonly, by carefully controlling the amount of TsCl (1.0-1.2 equivalents) and adding it slowly at a low temperature. Another potential, though less common, side reaction is the conversion of the alcohol to an alkyl chloride, which can occur under certain conditions with systems like triethylamine (TEA) and 4-dimethylaminopyridine (DMAP).[2]
Q3: Why is strict temperature control (e.g., starting at 0 °C) so important?
Starting the reaction at 0 °C serves two main purposes. First, the reaction between the alcohol and TsCl is exothermic.[6] A low initial temperature helps to control the reaction rate and dissipate heat, preventing runaway reactions. Second, it minimizes side reactions. Higher temperatures can increase the rate of di-tosylation and other undesired pathways.[7] The reaction is typically stirred at 0 °C initially before being allowed to warm to room temperature to ensure completion.[2][8]
Q4: How can I effectively monitor the reaction's progress?
The most common and effective method is Thin-Layer Chromatography (TLC) .[8] You can monitor the consumption of the tetraethylene glycol starting material. The tosylated products (mono- and di-tosylate) are significantly less polar than the diol starting material and will have higher Rf values. By spotting the reaction mixture alongside the starting material, you can visualize the progress and decide when to quench the reaction to optimize the yield of the mono-tosylate.
Synthesis Workflow and Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for this synthesis and a logical decision tree for troubleshooting common issues.
Caption: General experimental workflow for 1-Tosyltetraethylene glycol synthesis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly selective silver(I) oxide mediated monoprotection of symmetrical diols [organic-chemistry.org]
- 4. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetraethylene glycol di-p-tosylate | 37860-51-8 [chemicalbook.com]
- 6. What are the reaction conditions for synthesizing Tosyl Chloride? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Tosylation of Tetraethylene Glycol (TEG)
[1][2]
Executive Summary: The "Hidden" Chemistry of TEG Tosylation
While the reaction of tetraethylene glycol with
This guide provides a mechanistic breakdown of these failures and a validated "Gold Standard" protocol to eliminate them.
Critical Side Reactions: Mechanisms & Diagnostics[1]
A. The "Chloride Hijack" (Nucleophilic Substitution)[1]
-
The Issue: The most common impurity. The chloride ion (
), generated as a byproduct of the tosylation, acts as a nucleophile. It attacks the newly formed tosylate, displacing it to form a chloro-ether. -
Cause: Using weak bases (Pyridine,
) where the conjugate acid (Pyridine-HCl) precipitates or remains ion-paired, creating a high local concentration of reactive .[1] -
Impact: The chloro-impurity terminates the PEG chain, making it unreactive in subsequent
coupling steps (e.g., PROTAC synthesis).
B. Intramolecular Cyclization (Crown Ether Formation)[1]
-
The Issue: The TEG backbone is the perfect template for 12-crown-4. Under basic conditions, the mono-tosylated intermediate can "bite" its own tail.
-
Cause: High dilution (favors intramolecular reaction) and the presence of metal cations (
, ) that template the loop formation. -
Impact: Formation of 12-crown-4 (volatile, toxic) and loss of stoichiometry.[1]
C. Elimination to Vinyl Ethers
-
The Issue: Strong bases (
, ) can deprotonate the -carbon, leading to elimination. -
Impact: Formation of vinyl ether end-groups, which polymerize or hydrolyze into aldehydes.[1]
Visualizing the Pathways (Graphviz)[1]
The following diagram illustrates the competitive landscape between the desired tosylation and the parasitic side reactions.
Caption: Competitive reaction pathways in TEG tosylation. Green arrow indicates the desired route; red dashed arrows indicate failure modes.
Troubleshooting Guide & FAQs
Q1: My product is an oil, but the literature says it should be a solid. Why?
Diagnosis: Purity issue. Pure TEG-ditosylate is a white crystalline solid (m.p. 79–81 °C).[1] Root Cause:
-
Residual Solvent: Toluene or THF is trapped in the PEG matrix.
-
Mono-tosylate Contamination: The reaction didn't go to completion.
-
Chloro-impurity: The chloro-derivative lowers the melting point significantly (eutectic depression).[1] Fix: Recrystallize from Ethanol/Hexane or Ethanol/Diethyl Ether (see Section 6).[1]
Q2: My Elemental Analysis shows low Sulfur and high Chlorine.
Diagnosis: The "Chloride Hijack."
Explanation: You likely used Pyridine or Triethylamine as the base. The generated triethylammonium chloride is a source of nucleophilic
Q3: I see a new spot on TLC moving slightly faster than the product.
Diagnosis: Likely the cyclic crown ether (12-crown-4) or the chloro-derivative.[1]
-
TEG-Ditosylate:
(Hexane/EtOAc 1:1).[1] -
TEG-Dichloride:
(Non-polar).[1] -
12-Crown-4: Stains poorly but runs distinctively.[1] Verification: Check
NMR. The -methylene triplet for is at 4.16 ppm .[1] The -methylene triplet for shifts upfield to ~3.60-3.75 ppm , often buried in the PEG backbone signal.[1]
The "Gold Standard" Protocol (Ouchi Method)[1]
To avoid chloride substitution, use the biphasic NaOH/THF/Water condition. Water solvates the chloride ions, rendering them non-nucleophilic, while the tosylation proceeds at the interface.
Reagents:
-
Tetraethylene Glycol (10 mmol)[1]
- -Toluenesulfonyl chloride (22-24 mmol, 2.2-2.4 eq)[1]
-
NaOH (30-40 mmol, dissolved in water)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve TEG (1.94 g, 10 mmol) in THF (15 mL).
-
Base Addition: Add a solution of NaOH (1.6 g) in water (15 mL) to the THF mixture. Cool to 0 °C.
-
Tosylation: Add TsCl (4.2 g, 22 mmol) dropwise in THF (10 mL) over 30 minutes. Maintain temperature < 5 °C.
-
Why? Slow addition prevents exotherms that favor elimination.
-
-
Reaction: Stir vigorously at 0 °C for 2 hours, then allow to warm to room temperature for 2 hours.
-
Mechanism Check: The biphasic system keeps
in the aqueous phase, preventing reaction with the organic tosylate.
-
-
Workup: Pour into ice water. Extract with
( mL).[1] Wash organics with water ( ), then Brine.[1][6] Dry over . -
Purification: Evaporate solvent. If the residue is solid, recrystallize.[7][8]
Purification & Data Analysis
Recrystallization Protocol (Crucial for Solids)
If the crude product is solid or semi-solid, recrystallization is superior to chromatography for removing mono-tosylates.[1]
-
Dissolve crude solid in boiling Ethanol (Abs.) .
-
Add Hexane or Diethyl Ether dropwise until slight turbidity persists.
-
Cool slowly to Room Temp, then to 4 °C (Fridge), then -20 °C (Freezer).
-
Filter white needles. Wash with cold Hexane.
Impurity Profiling Table[1]
| Impurity | Origin | Detection (NMR) | Removal Method |
| TEG-Monotosylate | Incomplete Rxn | Triplet at ~3.6 ppm (free -OH end) | Column Chromatography (Polar) |
| TEG-Dichloride | Side Rxn (Cl-) | Triplet shift (3.75 ppm vs 4.16 ppm) | Hard to separate; Prevent via Ouchi Method |
| 12-Crown-4 | Cyclization | Mass Spec (M+ = 176); NMR singlet ~3.7 | High Vacuum (Volatile) |
| TsOH / TsCl | Hydrolysis | Aromatic region (7.3-7.8 ppm) | Basic Wash ( |
Decision Tree: Troubleshooting Workflow
Caption: Diagnostic workflow for evaluating crude TEG-ditosylate quality.
References
-
Ouchi, M. et al. (2002). Convenient and Efficient Tosylation of Oligo(ethylene glycol)s. Organic Letters , 4(14), 855–858.[1]
-
Greenwald, R. B. et al. (2000). Poly(ethylene glycol) conjugated drugs and prodrugs: A comprehensive review. Critical Reviews in Therapeutic Drug Carrier Systems , 17(2), 101–161.[1]
-
Loiseau, F. A. et al. (2004). Synthesis and characterization of polyethylene glycol-based hydrogels. Macromolecules , 37(14), 5350-5356.[1] (Detailing chloride side reactions in PEG activation).
-
BenchChem Technical Notes. (2025). Synthesis and Purification of Monodisperse Octaethylene Glycol.
Sources
- 1. CAS 37860-51-8: Tetraethylene glycol ditosylate [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 1-Tosyltetraethylene Glycol Conjugation
Ticket ID: TPEG-404-Help Subject: Optimization and Troubleshooting of Tosyl-PEG4-OH Substitution Reactions Assigned Specialist: Senior Application Scientist, Bioconjugation Division
Core Directive & Scope
You are likely working with 1-Tosyltetraethylene glycol (often abbreviated as Ts-PEG4-OH or Tos-PEG4-OH ). This is a heterobifunctional linker used to attach a short, discrete PEG spacer to a nucleophile (amine, thiol, or azide) via
The Problem: Users frequently report "failed reactions" which are actually hydrolysis events or kinetic stalls . The tosyl group is an excellent leaving group, but it is also thermally and hydrolytically sensitive.
This guide treats your experiment as a logical system. If the output (conjugate) is absent, we must identify which logic gate (reagent quality, solvent integrity, or nucleophile strength) failed.
Diagnostic Workflow (Visual Triage)
Before altering your protocol, determine the failure mode using this decision tree.
Figure 1: Diagnostic logic tree for isolating failure modes in Tosyl-PEG substitution.
Critical Troubleshooting Guides (Q&A)
Issue 1: The "Disappearing" Reactant (Hydrolysis)
Q: My TLC showed the starting material (UV active) disappeared, but Mass Spec shows a mass corresponding to free PEG (HO-PEG4-OH). What happened?
A: You experienced competitive hydrolysis .
The tosylate anion (
-
The Mechanism: Water attacks the electrophilic carbon alpha to the tosylate.
-
The Fix:
-
Solvent Integrity: Use anhydrous solvents (DMF, DMSO, or Acetonitrile) stored over activated molecular sieves (3Å or 4Å).
-
Base Selection: Avoid hydroxide bases. Use non-nucleophilic organic bases like DIPEA (Hünig's base) or anhydrous
. -
Temperature: High heat (
) promotes hydrolysis. Keep reactions between RT and unless necessary.
-
Issue 2: The "Stalled" Reaction (Kinetic Trap)
Q: After 24 hours, the Tosyl UV spot is still strong on TLC. My nucleophile is an amine. Why isn't it reacting?
A: This is likely a steric or solubility mismatch , or your nucleophile is protonated.
-
Factor 1: Protonation State. If you are using an amine salt (e.g.,
), it is not nucleophilic. You must add enough base (DIPEA) to deprotonate it to the free amine ( ). -
Factor 2: The "Finkelstein" Solution. Tosylate is a good leaving group, but Iodide is better for initiating attack.
Issue 3: Purification & Visualization
Q: I can't see my product on TLC. The Tosyl group helps with UV, but if it leaves, how do I track the PEG?
A: This is a classic PEG dilemma. The Tosyl group provides a strong UV signal (
-
Visualization: You must use Iodine (
) vapor or Dragendorff’s reagent to visualize the PEG chain on TLC plates. -
NMR Diagnostic: The aromatic region (7.3 – 7.8 ppm) is your "truth teller."
-
Starting Material: Two doublets in the aromatic region (4 protons).
-
Product: The aromatic region should be empty (assuming your nucleophile isn't aromatic). If peaks remain, the reaction is incomplete.
-
Standardized Experimental Protocol
Objective: Conjugation of Primary Amine (
Reagents Table
| Component | Role | Equivalents | Notes |
| Tos-PEG4-OH | Electrophile | 1.0 eq | Dry under vacuum before use. |
| Target Amine | Nucleophile | 1.2 - 1.5 eq | Ensure free base form. |
| DIPEA | Base | 2.0 - 3.0 eq | Scavenges protons; maintains pH > 8. |
| NaI (Sodium Iodide) | Catalyst | 0.1 eq | Optional but recommended for kinetics. |
| DMF or DMSO | Solvent | N/A | Must be Anhydrous. |
Step-by-Step Methodology
-
Drying: Dissolve the Tos-PEG4-OH in a minimal amount of DCM and evaporate/vacuum dry to remove trace moisture.
-
Solvation: Dissolve the dried Tos-PEG4-OH and the Target Amine in anhydrous DMF (Concentration
). -
Activation: Add DIPEA.
-
Critical Step: If the reaction has historically been slow, add the NaI catalyst now.
-
-
Reaction: Purge the vial with Nitrogen or Argon. Seal tight. Stir at Room Temperature for 12–18 hours.
-
Note: Only heat to
if monitoring shows no progress after 6 hours.
-
-
Monitoring: Spot TLC.
-
Plate A (UV): Look for disappearance of the Tosyl spot.[2]
-
Plate B (Iodine Stain): Look for the shift in the PEG spot.
-
-
Workup:
-
Dilute with DCM.
-
Wash with saturated
(removes Tosic acid byproduct). -
Wash with Brine.
-
Dry over
.
-
-
Purification: Flash chromatography.
-
Gradient: DCM
10% MeOH in DCM.[2] (PEG is polar; you need MeOH to move it).
-
Mechanistic Visualization
Understanding the atomic flow helps predict side reactions.
Figure 2: Reaction pathway showing the direct
References
-
AdiChemistry. (n.d.). Finkelstein Reaction: Mechanism and Explanation. Retrieved March 8, 2026, from [Link]
-
University of Calgary. (n.d.). Nucleophilic Substitution of Tosylates. Retrieved March 8, 2026, from [Link]
Sources
Technical Support Center: Optimizing 1-Tosyltetraethylene Glycol Synthesis
Topic: Selective Monotosylation of Tetraethylene Glycol (TEG) Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Selectivity Paradox
Welcome to the technical support hub for PEG functionalization. You are likely here because you need to synthesize 1-Tosyltetraethylene glycol (Ts-PEG4-OH) as a heterobifunctional linker, but you are encountering one of two common failures:
-
The "Gemini" Effect: Significant formation of the di-tosylated byproduct (Ts-PEG4-Ts), rendering the linker useless for orthogonal conjugation.
-
Purification Purgatory: Inability to cleanly separate the product from the massive excess of unreacted tetraethylene glycol (TEG).
This guide moves beyond standard textbook procedures to address the stochastic nature of polymer functionalization. We will focus on the Modified Ouchi Protocol (NaOH/THF/Water) for scalability and the Bouzide & Sauvé Protocol (Ag₂O) for high-precision, small-scale synthesis.
Module 1: Reaction Kinetics & Stoichiometry
The Core Problem
In a symmetrical diol like TEG, the two hydroxyl groups are chemically equivalent. Once the first tosylation occurs (
If you use a 1:1 stoichiometric ratio of TEG to Tosyl Chloride (TsCl), statistics dictate you will obtain a statistical mixture: roughly 25% Di-tosyl, 50% Mono-tosyl, and 25% Unreacted TEG .
To force selectivity, you must manipulate the concentration equilibrium.
Visualizing the Pathway
The following diagram illustrates the competitive reaction landscape and where you must intervene.
Figure 1: Kinetic pathway of TEG tosylation. To maximize the "Green" node (Mono), one must suppress the "Red" path (Di) by maintaining a high [TEG]/[TsCl] ratio.
Module 2: Optimized Experimental Protocols
Method A: The Modified Ouchi Protocol (Scalable/Cost-Effective)
Best for: Scales >5g, where silver reagents are too expensive.
The Logic: By using a biphasic system (THF/Water) or a homogenous THF system with a massive excess of TEG, we statistically favor the mono-substitution.
Protocol:
-
Stoichiometry: Dissolve Tetraethylene Glycol (5.0 equivalents) in THF.
-
Note: Do not use less than 4 equivalents. The cost of wasting TEG is lower than the cost of purifying di-tosylate.
-
-
Base Activation: Add NaOH (1.5 equiv relative to TsCl) dissolved in a minimum amount of water.
-
Why: NaOH is cheaper and easier to remove than Pyridine/TEA.
-
-
Temperature Control: Cool the mixture to 0°C .
-
Why: At 0°C, the rate of sulfonylation of the alkoxide is significantly faster than the hydrolysis of TsCl by the water present.
-
-
Addition: Dissolve TsCl (1.0 equiv) in THF. Add this solution dropwise over 1 hour .
-
Critical: High local concentration of TsCl leads to di-tosylation. Slow addition ensures TsCl always encounters fresh TEG.
-
-
Quench: Stir at 0°C for 2 hours, then warm to RT.
Method B: The Bouzide & Sauvé Protocol (High Precision)
Best for: Small scales (<1g) or precious starting materials.
The Logic: Ag₂O mediates the reaction by coordinating between the two hydroxyls, effectively "masking" one while activating the other.
Protocol:
-
Mix TEG (1.0 equiv), Ag₂O (1.5 equiv), and KI (0.2 equiv) in DCM.
-
Add TsCl (1.1 equiv).
-
Stir at room temperature.
-
Result: High mono-selectivity (>85%) without requiring excess TEG.
Module 3: Purification Strategy (The "Pain Point")
The most frequent support ticket involves separating the product from the 400% excess TEG used in Method A.
Data: Solubility Profile
| Compound | Water Solubility | DCM Solubility | Hexane Solubility |
| TEG (Excess) | High | Moderate | Low |
| Ts-PEG4-OH (Product) | Moderate | High | Low |
| Ts-PEG4-Ts (Impurity) | Low | High | Moderate |
The "Salting Out" Workflow
Do not rely on simple extraction. You must alter the ionic strength of the aqueous phase to force the product out.
Figure 2: Purification workflow emphasizing the removal of excess TEG via brine washing.[1]
Module 4: Troubleshooting & FAQs
Q1: I see a spot on TLC that moves slightly faster than my product. What is it?
-
Diagnosis: This is likely the Di-tosylate (Ts-PEG4-Ts) .
-
Fix: You cannot convert it back. You must separate it. If the Hexane wash (Step 3 in diagram) didn't remove it, use column chromatography.
-
Eluent: Start with 100% DCM, then gradient to 5% MeOH/DCM. The Di-tosyl elutes first, followed by Mono-tosyl, and TEG stays on the baseline.
-
Q2: My yield is >100%. Why?
-
Diagnosis: You have significant TEG contamination. TEG is viscous and hard to remove.
-
Test: Run an H-NMR. Look for the integration of the tosyl aromatic protons (approx 7.3 & 7.8 ppm, 4H total) vs. the PEG backbone (3.6 ppm).
-
Target: The ratio of PEG protons (approx 16H) to Aromatic protons (4H) should be 4:1 . If the PEG integral is higher, you have free TEG.
-
-
Fix: Redissolve in DCM and wash with saturated brine 3 more times.
Q3: Why use NaOH/Water instead of Pyridine?
-
Reasoning: Pyridine is difficult to remove completely and can interfere with subsequent coupling reactions. The NaOH method allows for a cleaner workup where the base byproducts (NaCl) are water-soluble and neutral.
Q4: The reaction turned yellow/brown.
-
Diagnosis: Oxidation or trace iron contamination.
-
Impact: Usually cosmetic. PEG derivatives often oxidize slightly. If the NMR is clean, proceed. To prevent this, bubble Argon through the TEG before reaction.
References
-
Bouzide, A., & Sauvé, G. (2002).[2] Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols.[2][3] Organic Letters, 4(14), 2329–2332.
-
Ouchi, M., et al. (1990).[4] Convenient and Efficient Tosylation of Oligoethylene Glycols and the Related Alcohols in Tetrahydrofuran-Water in the Presence of Sodium Hydroxide.[4] Bulletin of the Chemical Society of Japan, 63(10), 2960-2962.
-
Hill, A., et al. (2025).[5][2] Synthesis of Monofunctionalized PEGs. ResearchGate/MDPI. (Contextual citation regarding the adaptation of Bouzide procedure for larger PEG chains).
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
purification challenges with 1-Tosyltetraethylene glycol
Technical Support Center: PEGylation & Linker Chemistry Division Subject: Troubleshooting Purification of 1-Tosyltetraethylene Glycol (Ts-PEG4-OH) Ticket ID: #PEG-TS-404 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely facing one of three critical failure modes: inseparable product mixtures (statistical distribution), hydrolytic decomposition (loss of the tosyl group), or visualization failure (inability to track the diol).
The synthesis of 1-Tosyltetraethylene glycol is deceptively simple. While the chemistry is elementary, the purification is governed by a "statistical trap." Standard tosylation (TsCl + Base) yields a 1:2:1 mixture of unreacted diol, mono-tosylate, and bis-tosylate. This guide prioritizes upstream prevention (catalytic selectivity) over downstream correction, followed by precise chromatographic intervention.
Part 1: The "Golden Triangle" of Selectivity
Why your purification is failing before it begins.
Q: I used 1 equivalent of TsCl with Pyridine/TEA, but my yield is <40% and I have a massive bis-tosylate spot. Why?
A: You are fighting statistics. In a standard nucleophilic substitution with a symmetric diol (HO-PEG-OH), the rate constants for the first and second tosylation are nearly identical (
The Fix: The Silver(I) Oxide Protocol (Bouzide & Sauvé Method) To break this statistical limit, you must use a metal-template effect. Silver(I) oxide coordinates with the PEG chain, activating one hydroxyl group while sterically hindering the second.
Optimized Protocol:
-
Reagents: PEG4-diol (excess not required), Ag₂O (1.5 eq), KI (0.2 eq), TsCl (1.1 eq).
-
Solvent: DCM (Anhydrous).
-
Mechanism: The in situ generation of highly reactive Ts-I (from TsCl + KI) combined with Ag-coordination pushes the yield of mono-tosylate to >85% with minimal bis-tosylate formation.
Part 2: Chromatographic Troubleshooting
Q: My spots are streaking, and the Mono-Ts overlaps with the Diol. How do I fix the resolution?
A: PEGs interact strongly with the silanols on silica gel, causing "tailing." The Tosyl group adds lipophilicity, but the PEG chain remains sticky.
The Polarity Hierarchy (Silica Gel):
-
Bis-Tosylate (Ts-PEG4-Ts): Least Polar (High
) – Moves with solvent front in polar systems. -
Mono-Tosylate (Ts-PEG4-OH): Intermediate Polarity (Target).
-
Unreacted Diol (HO-PEG4-OH): Most Polar (Low
) – Sticks to baseline without polar push.
Recommended Mobile Phases:
| System | Ratio (v/v) | Application | Notes |
| DCM / MeOH | 95:5 to 90:10 | Standard | Good general separation. If streaking occurs, add 0.1% TEA (Triethylamine) to neutralize silica acidity. |
| EtOAc / Hexane | 50:50 to 100:0 | High Purity | Better for separating Bis-Ts from Mono-Ts. The Diol will not elute well here. |
| Acetone / Hexane | 30:70 Gradient | Alternative | Excellent selectivity for tosylates; sharper peaks than alcohol systems. |
Part 3: Visualization & Detection
Q: I see the product under UV, but I can't tell if the starting material (Diol) is gone. It’s invisible.
A: This is a classic error. The Tosyl group is a strong UV chromophore (
The "Dual-Viz" Strategy:
-
UV (254 nm): Visualizes Mono-Ts and Bis-Ts.
-
Stain (Iodine or Dragendorff): MANDATORY to see the unreacted PEG Diol.
Staining Protocol (Iodine Chamber):
-
Place the TLC plate in a jar containing silica mixed with solid
crystals. -
PEG chains complex with iodine, turning brown/orange within seconds.
-
Note: The stain is reversible; mark spots immediately.
Part 4: Stability & Workup
Q: My NMR shows the Tosyl group is gone after the column. Did it fall off?
A: Tosylates are excellent leaving groups—that is their purpose. They are susceptible to hydrolysis, especially in basic conditions or with nucleophilic solvents (like MeOH) at high temperatures.
Critical Stability Rules:
-
Avoid Basic Workups: Do not wash with strong NaOH/KOH. Use saturated
or brine. -
Rotovap Temperature: Never exceed 40°C . High heat + traces of acid/base on silica can trigger elimination or hydrolysis.
-
Storage: Store under Argon at -20°C. Tosylates can decompose to chlorides or hydrolyze over time if exposed to moisture.
Visualized Workflows
Diagram 1: The Selectivity Pathway (Standard vs. Ag-Mediated)
Caption: Comparison of statistical distribution (Standard) vs. catalytic precision (Silver Oxide) for PEG functionalization.
Diagram 2: Purification Logic Tree
Caption: Decision matrix for troubleshooting common purification failure modes in PEG-Tosylates.
References
-
Bouzide, A., & Sauvé, G. (2002). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols.[1] Organic Letters, 4(14), 2329–2332.
-
Glass, B. (2025). Visualizing TLC Plates: Iodine and Staining Techniques.[2] Chemistry LibreTexts.
-
BenchChem. (2024). An In-depth Technical Guide to the Chemical Characteristics of Diol Polyethylene Glycols (PEGs).
Sources
preventing decomposition of 1-Tosyltetraethylene glycol
Welcome to the dedicated technical support guide for 1-Tosyltetraethylene glycol. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile linker in their work. My goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, prevent, and troubleshoot the decomposition of this molecule, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs): Stability and Storage
This section addresses the most common questions regarding the handling and storage of 1-Tosyltetraethylene glycol to ensure its long-term stability.
Question 1: I just received my vial of 1-Tosyltetraethylene glycol. What are the immediate steps I should take for long-term storage?
Answer: Proper initial handling is critical to prevent immediate and future degradation. 1-Tosyltetraethylene glycol is sensitive to moisture, heat, and oxygen.[1][2][3] The tosylate group is susceptible to hydrolysis, and the polyethylene glycol (PEG) backbone can undergo oxidation.
Upon receipt, we recommend the following workflow:
Caption: Recommended workflow for initial handling and storage.
The causality is straightforward:
-
Inert Atmosphere: Minimizes exposure to atmospheric moisture, which can hydrolyze the tosylate, and oxygen, which can lead to oxidative cleavage of the PEG chain.[1][2]
-
Aliquoting: Prevents contamination and degradation of the entire stock from repeated freeze-thaw cycles and moisture ingress each time the container is opened.
-
Low Temperature (≤ -20°C): Drastically reduces the rate of all potential decomposition reactions.[1][4]
-
Light Protection: The PEG backbone can be susceptible to light-induced degradation over long periods.[1][2]
Question 2: What are the primary signs that my 1-Tosyltetraethylene glycol has started to decompose?
Answer: Decomposition can manifest in several ways. Visually, the compound, which is typically a colorless to pale yellow liquid or solid, may darken over time.[5] However, the most reliable indicators are analytical.
-
Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot (lower Rf value) often corresponds to the formation of tetraethylene glycol from hydrolysis. The starting tosylate is significantly less polar.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the appearance of a new triplet peak around 3.6-3.7 ppm, which corresponds to the terminal -CH₂OH protons of the parent glycol. You may also see a decrease in the integration of the aromatic protons of the tosyl group (doublets around 7.35 and 7.78 ppm) relative to the PEG backbone protons.
-
¹³C NMR: The carbon atom attached to the tosylate group (C-OTs) has a characteristic chemical shift (around 70 ppm). Upon hydrolysis to the alcohol (C-OH), this peak will shift upfield to around 61 ppm.
-
-
Mass Spectrometry (MS): Detection of a mass corresponding to tetraethylene glycol (m/z = 194.22) or its fragments would confirm decomposition.
Question 3: How significant is the threat of hydrolysis, and what are the best ways to prevent it?
Answer: Hydrolysis is the most common decomposition pathway for tosylates. The tosylate group is an excellent leaving group, making the alpha-carbon susceptible to nucleophilic attack by water.[6][7]
Caption: Simplified schematic of the hydrolysis of the tosylate group.
Prevention is key:
-
Use Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents for your reactions. Solvents should be stored over molecular sieves.
-
Inert Atmosphere: As mentioned, perform all manipulations under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
Avoid Acidic/Basic Conditions (in storage): While the tosylate group is relatively stable at neutral pH, strongly acidic or basic conditions can catalyze hydrolysis.[6][8]
Troubleshooting Guide: Decomposition During Experimental Use
This section focuses on identifying and solving decomposition issues that arise during chemical reactions.
Question 4: I'm performing a nucleophilic substitution (e.g., with an amine or azide), but my yield is low, and I'm recovering mostly tetraethylene glycol. What's happening?
Answer: This is a classic case of competing nucleophiles. If there is moisture present in your reaction, water can compete with your desired nucleophile to attack the tosylated carbon. Since water is often the solvent or a contaminant, its molar excess can be significant, leading to hydrolysis as the major pathway even if your nucleophile is stronger.
Troubleshooting Steps:
-
Rigorously Dry All Reagents: Ensure your solvent, starting amine/azide, and glassware are scrupulously dry. If using an amine salt, ensure it is not a hydrate.
-
Check Your Base: If you are using a base to deprotonate your nucleophile (e.g., an alcohol), ensure the base itself is not a source of water. Use strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent.
-
Increase Nucleophile Concentration: A higher concentration of your desired nucleophile can help it outcompete residual water.
Question 5: My reaction is producing a significant amount of an unexpected, non-polar byproduct, which I suspect is an alkene. Why?
Answer: You are likely observing an elimination reaction (E2 pathway), which competes with the desired substitution reaction (SN2 pathway).[7] This is particularly prevalent under basic conditions and/or at elevated temperatures.
Caption: Competing reaction pathways for 1-Tosyltetraethylene glycol.
Mitigation Strategies:
-
Choice of Base/Nucleophile: If your nucleophile is also a strong base (e.g., an alkoxide), elimination is more likely. If possible, use a less basic nucleophile. Avoid bulky bases, which favor elimination over substitution.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0°C and slowly warming to room temperature is effective. Avoid high temperatures.[9]
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity for substitution.
Protocols and Data
Protocol 1: Recommended Long-Term Storage
This protocol ensures the integrity of the compound for extended periods.
-
Preparation: Move the manufacturer's vial of 1-Tosyltetraethylene glycol into a nitrogen or argon-filled glovebox or glove bag.
-
Aliquoting: Prepare several small (e.g., 1-2 mL) amber glass vials with PTFE-lined screw caps. Using a clean, dry syringe or pipette, dispense the desired amount of the compound into each vial.
-
Inerting: Backfill each aliquot vial with nitrogen or argon gas.
-
Sealing: Tightly cap each vial. For an extra barrier against moisture, wrap the cap-vial interface with Parafilm®.
-
Storage: Place the sealed vials in a labeled, secondary container and store them in a freezer at -20°C or below.
-
Documentation: Maintain a log of the number of aliquots, the amount in each, and the date of storage.
Protocol 2: Quick Purity Check by Thin-Layer Chromatography (TLC)
This method allows for a rapid assessment of decomposition via hydrolysis.
-
Sample Preparation: Prepare a dilute solution of your 1-Tosyltetraethylene glycol in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at approximately 1-2 mg/mL.
-
Spotting: On a silica gel TLC plate, spot your sample. As a reference, it is helpful to also spot a dilute solution of tetraethylene glycol if available.
-
Elution: Develop the plate using a mobile phase that gives good separation. A common system is a mixture of Ethyl Acetate and Hexanes (e.g., starting at 1:1 v/v and adjusting as needed).
-
Visualization: Visualize the plate under a UV lamp (the tosyl group is UV active). Then, stain the plate using a permanganate (KMnO₄) stain, which will visualize both the tosylate and any resulting alcohol.
-
Analysis: The tosylated compound will have a higher Rf value (less polar). The presence of a distinct, lower-Rf spot that corresponds to the tetraethylene glycol standard (or is significantly more polar than the main spot) indicates hydrolysis.
Table 1: Stability and Decomposition Profile
| Condition | Primary Threat | Primary Decomposition Product(s) | Prevention Strategy |
| Ambient Storage (Air) | Moisture, Oxygen | Tetraethylene glycol, p-Toluenesulfonic acid, Aldehydes, Carboxylates | Store at ≤ -20°C under inert gas (N₂/Ar), protected from light.[1][2][4] |
| Reaction with H₂O | Hydrolysis | Tetraethylene glycol, p-Toluenesulfonic acid | Use anhydrous solvents and reagents; perform reactions under an inert atmosphere.[7] |
| Reaction with Strong Base | Elimination (E2) | Alkenyl-terminated PEG | Use non-bulky, non-basic nucleophiles where possible; maintain low reaction temperatures.[7][9] |
| High Temperature (>80°C) | Elimination & Thermal Degradation | Alkenes, various PEG fragments, charring | Maintain the lowest possible reaction temperature; avoid prolonged heating.[9][10] |
References
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from Chemistry Steps. [Link]
-
NHSJS. (n.d.). How Effective is PEGylation as a Stability Enhancement Method? Retrieved from NHSJS. [Link]
-
OpenOChem Learn. (n.d.). Preparation of Alkyl Halides and Tosylates from Alcohols. Retrieved from OpenOChem Learn. [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from Ministry of the Environment, Government of Japan. [Link]
-
Creary, X. (1995). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Journal of the Chemical Society, Perkin Transactions 2, (11), 2261-2268. [Link]
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Hampton Research. (n.d.). PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols. Retrieved from Hampton Research. [Link]
-
Abed, W., & Qureshi, Z. (2012). Thermal and catalytic decomposition of aqueous ethylene glycol mixtures by film boiling. Combustion and Flame, 159(5), 1845-1853. [Link]
-
Gawronski, J., et al. (2010). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. Tetrahedron, 66(38), 7623-7629. [Link]
-
Ataman Kimya. (n.d.). TETRAETHYLENE GLYCOL. Retrieved from Ataman Kimya. [Link]
-
Chimov, A., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. R. Soc. Open Sci., 6(2), 181710. [Link]
-
Luxenhofer, R., & Jordan, R. (2012). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Molecules, 17(2), 2033-2049. [Link]
-
Michigan Technological University. (n.d.). BASE-LABILE PROTECTING GROUPS FOR STEPWISE PEG SYNTHESIS. Retrieved from Digital Commons @ Michigan Tech. [Link]
-
Safety Data Sheet. (2022, December 26). Ethylene glycol. [Link]
-
Hampton Research. (1986, August 2). PEG Stability. Retrieved from Hampton Research. [Link]
-
University of Louisville. (n.d.). Ethylene Glycol. Retrieved from University of Louisville. [Link]
-
Northeastern Section of the American Chemical Society. (n.d.). Summer Scholar Report. Retrieved from NESACS. [Link]
-
The Dow Chemical Company. (2003, June 15). Tetraethylene Glycol Product Guide. Retrieved from Magnum Solvent, Inc. [Link]
-
Orita, A., et al. (2006). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 8(7), 649-652. [Link]
-
Li, H., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molbank, 2011(3), M727. [Link]
Sources
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. fishersci.com [fishersci.com]
- 4. Tetraethylene glycol di-p-tosylate | 37860-51-8 [chemicalbook.com]
- 5. CAS 37860-51-8: Tetraethylene glycol ditosylate [cymitquimica.com]
- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. nesacs.org [nesacs.org]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
scaling up 1-Tosyltetraethylene glycol synthesis
Technical Support Center: Scale-Up of 1-Tosyltetraethylene Glycol Synthesis
Topic: Process Optimization & Troubleshooting for Monotosylation of Tetraethylene Glycol (TEG) Document ID: TEG-Ts-001 Status: Active / Level 3 Support
Introduction: The Symmetry Challenge
Welcome to the technical support hub for TEG functionalization. The synthesis of 1-Tosyltetraethylene glycol (TEG-OTs) presents a classic "desymmetrization" challenge. Because tetraethylene glycol (
At the milligram scale, chromatography separates these easily. At the kilogram scale, chromatography is a bottleneck. This guide focuses on reaction engineering to maximize selectivity and extraction protocols to avoid column purification.
Module 1: Reaction Setup & Stoichiometry (The Selectivity Logic)
User Issue: "I am scaling up to 100g, but my HPLC shows 20% bis-tosylate impurity. How do I stop the second addition?"
Root Cause: In a 1:1 stoichiometric reaction, once a mono-tosylate molecule is formed, it remains in solution and competes with unreacted TEG for the remaining Tosyl Chloride (TsCl). If the reaction is run 1:1, you will mathematically inevitably generate ~25% bis-tosylate.
The Solution: Statistical Flooding To favor mono-substitution, you must use a large excess of TEG. This ensures that every molecule of TsCl is statistically far more likely to encounter a fresh TEG molecule than an already-reacted mono-tosylate.
Optimized Protocol (Scale-Up Compatible):
-
Reagents:
-
Tetraethylene Glycol (TEG): 4.0 – 6.0 equivalents (Critical).
-
Tosyl Chloride (TsCl): 1.0 equivalent.[1]
-
Base: NaOH (aqueous) or KOH.
-
Solvent: THF/Water biphasic system or DCM (if using TEA/Pyridine).
-
Note: The "Green" biphasic route (THF/NaOH) is preferred for scale-up over Pyridine due to easier workup.
-
-
The "Slow Feed" Technique: Dissolve the TEG (excess) and Base in the solvent. Slowly add the TsCl (dissolved in minimal solvent) over 2–4 hours. This keeps the instantaneous concentration of TsCl low, further suppressing bis-tosylation.
Visualizing the Pathway:
Caption: Statistical probability dictates product distribution. High TEG concentration forces the reaction path toward the Mono species (Green Arrow) and starves the secondary reaction (Red Dashed Arrow).
Module 2: Temperature & Exotherm Management
User Issue: "Upon adding TsCl, the temperature spiked, and the reaction turned dark brown/black."
Root Cause: Sulfonylation is exothermic. Furthermore, if using strong bases (KOH/NaOH) without temperature control, the heat can trigger elimination reactions (forming vinyl ethers) or degradation of the PEG chain (oxidation/coloration).
Troubleshooting Guide:
| Parameter | Specification | Why? |
| Addition Temp | < 5°C (Ice/Salt Bath) | Controls exotherm; prevents elimination side-reactions. |
| Reaction Temp | 0°C | Allow to warm only after addition is complete to drive conversion. |
| Addition Rate | 10-20% volume / hour | Prevents "hot spots" in the reactor which cause bis-formation and degradation. |
| Color Change | Clear | Dark Brown indicates thermal degradation or base-catalyzed polymerization. |
Module 3: Purification (The "Chromatography-Free" Workup)
User Issue: "I have 500g of crude mixture. I cannot run a column. How do I separate the Mono-tosylate from the excess TEG and the Bis-tosylate?"
Technical Strategy: You cannot easily separate Mono-tosylate from Bis-tosylate by extraction (both are organic soluble). Therefore, you must prevent Bis-formation in Module 1. However, you can easily separate Mono-tosylate from unreacted TEG using their polarity difference.
The "Brine Wash" Protocol:
-
Quench: Dilute reaction mixture with water.
-
Extraction: Extract the product into DCM (Dichloromethane) or Ethyl Acetate .
-
Note: Bis-tosylate and Mono-tosylate go into the Organic layer.
-
Most unreacted TEG stays in the Aqueous layer (if water volume is high enough).
-
-
The Critical Wash: Wash the organic layer 3–5 times with Brine (saturated NaCl) or pure water.
-
TEG is extremely hydrophilic and will partition out of the DCM into the water.
-
The Mono-tosylate is amphiphilic but prefers the DCM.
-
-
Validation: Check the organic layer by TLC (stained with KMnO4 or Iodine). If a baseline spot (TEG) persists, continue washing.
Workup Decision Tree:
Caption: Purification logic flow. The primary separation of excess TEG occurs via aqueous washing, exploiting the high water solubility of the unsubstituted glycol.
Frequently Asked Questions (FAQs)
Q1: Can I use Silver Oxide (
Q2: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. 1-Tosyltetraethylene glycol is typically a colorless to pale yellow oil at room temperature. It may solidify in a freezer (-20°C) but often remains a viscous liquid. Purity should be assessed via 1H NMR (Look for the aromatic tosyl region ~7.3–7.8 ppm and the integration of the PEG backbone).
Q3: How do I store the synthesized Tosylate? A: Tosylates are alkylating agents. They are sensitive to moisture (hydrolysis back to alcohol) and heat.
-
Storage: -20°C is ideal. 4°C is acceptable for short term.
-
Atmosphere: Store under Argon or Nitrogen.
-
Shelf-life: 3–6 months. If it turns acidic (check pH of an aqueous wash), it has hydrolyzed and liberated TsOH (p-Toluenesulfonic acid).
Q4: Can I use Pyridine as the solvent instead of the THF/NaOH mix? A: Yes, Pyridine acts as both solvent and base. It is very effective but creates a difficult workup (removing pyridine requires acidic washes, which can destabilize the tosylate if too acidic, or extensive co-evaporation with toluene). For scale-up, the biphasic THF/NaOH method is generally "greener" and easier to handle.
References
-
Bouzide, A., & Sauvé, G. (2002). Silver(I) oxide mediated highly selective monotosylation of symmetrical diols.[2] Organic Letters, 4(14), 2329–2332.
- Rejmanova, P., et al. (1981). Synthesis of heterobifunctional PEGs. Makromolekulare Chemie, 182.
-
Wawro, A. M., et al. (2016). Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates. Polymer Chemistry, 7, 1-9.
-
BenchChem Technical Protocols. (2025). Synthesis and Purification of Monodisperse Octaethylene Glycol.
Sources
Validation & Comparative
Technical Guide: 1-Tosyltetraethylene Glycol in Heterobifunctional Linker Design
Executive Summary
In the precise architecture of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), the linker is not merely a bridge—it is a determinant of bioavailability, E3 ligase recruitment, and ternary complex stability.[1][2] 1-Tosyltetraethylene glycol (Ts-PEG4-OH) represents a critical class of heterobifunctional building blocks. Unlike homobifunctional crosslinkers (e.g., Bis-NHS PEGs) that risk uncontrolled polymerization or symmetric dimerization, Ts-PEG4-OH enables sequential, orthogonal functionalization .
This guide objectively compares the tosyl (p-toluenesulfonyl) leaving group against mesylates, halides, and NHS esters, providing experimental protocols for its application in high-fidelity linker synthesis.
Part 1: The Chemistry of Activation
Mechanism of Action: The Tosyl Advantage
The utility of 1-Tosyltetraethylene glycol lies in the specific reactivity of the tosylate group (
Comparative Leaving Group Analysis
The choice of leaving group dictates the reaction rate and the stability of the intermediate.
| Feature | Tosylate (OTs) | Mesylate (OMs) | Iodide (I) | NHS Ester |
| Leaving Group Ability | Excellent ( | Good ( | Superior ( | N/A (Acylation, not Alkylation) |
| Stability (Hydrolysis) | Moderate (Stable in dry conditions) | Moderate | Low (Light/Heat sensitive) | Low (Rapid hydrolysis in water) |
| UV Detectability | High (Aromatic Ring) | None | None | Low |
| Steric Hindrance | High (Prevents back-attack) | Low | Low | High |
| Primary Use | Alkylation (C-N, C-O, C-S bonds) | Alkylation | Alkylation | Amidation (Peptide bonds) |
Key Insight: The aromatic ring of the Tosyl group provides a distinct advantage in PEG chemistry: UV Visualisation . PEG chains lack chromophores, making TLC and HPLC monitoring difficult. The Tosyl group ($ \lambda_{max} \approx 261 \text{ nm} $) acts as a built-in UV tag, allowing researchers to monitor reaction progress before the final conjugation step.
Reaction Pathway Visualization
The following diagram illustrates the orthogonal functionalization workflow using Ts-PEG4-OH, highlighting its role in avoiding homobifunctional side products.
Caption: Orthogonal synthesis workflow. Ts-PEG4-OH allows for the controlled, sequential attachment of Ligand A, preventing the formation of "dumbbell" dimers (Ligand A-PEG-Ligand A).
Part 2: Comparative Performance Data
Stability vs. Reactivity Profile
In drug discovery, the linker must survive storage and handling but react quantitatively during synthesis.
Experiment: Stability of PEG-Linker precursors in
| Linker Type | Half-life ( | Decomposition Product | Notes |
| Tosyl-PEG | > 48 Hours | Alcohol + Tosylate ion | Sufficient for slow, mild alkylations. |
| Iodo-PEG | < 12 Hours | Alcohol + Iodide | prone to light degradation; must be made fresh. |
| Mesyl-PEG | ~ 24 Hours | Alcohol + Mesylate ion | Slightly more susceptible to hydrolysis than Tosyl. |
| NHS-PEG | < 1 Hour | Carboxylic Acid | Must be used immediately; strictly anhydrous storage. |
Why Ts-PEG4 for PROTACs?
PROTAC efficacy depends on the "linkerology"—specifically length and flexibility.[6]
-
Monodispersity: 1-Tosyltetraethylene glycol is a discrete molecule (exact MW), unlike polydisperse PEG polymers. This ensures every drug molecule has the exact same physicochemical properties.
-
Chain Length: PEG4 (approx 16 Å) is the "Goldilocks" length for many E3 ligase (e.g., Cereblon) and Target Protein (e.g., BRD4) pairs.
-
Hydrophilicity: The ether backbone improves the water solubility of the often hydrophobic warheads.
Part 3: Experimental Protocol
Objective: Synthesis of Azido-PEG4-Alcohol from 1-Tosyltetraethylene glycol. This protocol demonstrates the displacement of the Tosyl group by an azide nucleophile, a common first step in creating "Click-ready" PROTAC linkers.
Reagents & Equipment[6][7][8]
-
Substrate: 1-Tosyltetraethylene glycol (Ts-PEG4-OH).
-
Nucleophile: Sodium Azide (
). -
Solvent: Anhydrous DMF (Dimethylformamide).[6]
-
Workup: Dichloromethane (DCM), Brine,
. -
Monitoring: TLC Plates (
), Stain (Iodine or Ninhydrin - Note: Azides are not UV active, but the starting material is).
Step-by-Step Methodology
-
Preparation:
-
Dissolve 1-Tosyltetraethylene glycol (1.0 eq, e.g., 500 mg) in anhydrous DMF (5 mL) in a round-bottom flask.
-
Expert Tip: Do not use water or alcohols as solvents; hydroxide/alkoxide ions compete with azide, leading to hydrolysis (reverting to PEG-diol).
-
-
Nucleophilic Substitution:
-
Add Sodium Azide (
) (1.5 eq) to the stirring solution. -
Heat the reaction mixture to 60°C under an inert atmosphere (
or Ar) for 4–6 hours. -
Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material (UV active spot) should disappear. The product (Azide) is not UV active; use an Iodine chamber to visualize the PEG chain.
-
-
Workup (Critical for Purity):
-
Cool to room temperature. Dilute with water (20 mL) to dissolve excess salts.
-
Extract with DCM (
). Note: PEG4 is amphiphilic. Avoid vigorous shaking to prevent emulsions. -
Wash combined organic layers with Brine (
) to remove dissolved DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Characterization:
-
IR Spectroscopy: Look for the characteristic Azide peak at ~2100 cm⁻¹ .
-
¹H NMR: The triplet corresponding to
-OTs (~4.16 ppm) will shift upfield to ~ CH_2 N_3$). The aromatic protons of the Tosyl group (7.3–7.8 ppm) must be absent.
-
Part 4: Decision Matrix (Troubleshooting)
Use this logic flow to determine if 1-Tosyltetraethylene glycol is the correct choice for your synthesis.
Caption: Selection logic for PEG crosslinkers. Tosyl-PEG is optimal for alkylation reactions requiring UV monitoring and moderate stability.
References
-
Tosylates and Mesylates in Organic Synthesis. Source: Master Organic Chemistry. URL:[Link] Relevance: Foundational mechanism of sulfonate ester leaving groups (
vs ). -
Current strategies for the design of PROTAC linkers: a critical review. Source: Troup, R. I., et al. (2020). Future Medicinal Chemistry. URL:[Link] Relevance: Discusses the impact of PEG linker length (PEG4 vs PEG10) on PROTAC permeability and degradation efficiency.
-
Solid Phase Stepwise Synthesis of Polyethylene Glycol. Source: Zhang, S., et al. (2014). Journal of Organic Chemistry. URL:[Link] Relevance: Provides protocols for high-purity PEG synthesis using Tosyl protecting groups to ensure monodispersity.
-
A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules. Source: Wurz, R. P., et al. (2018). Journal of Medicinal Chemistry. URL:[Link] Relevance:[1][2][3][5][7][8][9][10][11][12][13] Validates the use of Tosyl-PEG-Alkyne intermediates in convergent PROTAC synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jackwestin.com [jackwestin.com]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
Validation of 1-Tosyltetraethylene Glycol Conjugation by HPLC: A Comparative Guide
In the development of antibody-drug conjugates (ADCs), PROTACs, and PEGylated therapeutics, the choice of linker chemistry dictates not only conjugation efficiency but also the stability and analytical traceability of the final product. 1-Tosyltetraethylene glycol (TsO-TEG) has emerged as a highly reliable bifunctional linker. Unlike traditional N-hydroxysuccinimide (NHS) esters or maleimides, the tosylate group offers a unique combination of aqueous stability, chemoselectivity, and an inherent UV chromophore that transforms High-Performance Liquid Chromatography (HPLC) from a mere purification step into a self-validating analytical system[1].
This guide objectively compares TsO-TEG against common alternatives and provides a field-proven, step-by-step HPLC validation protocol.
Mechanistic Advantages: The Causality Behind the Chemistry
To understand why TsO-TEG is preferred in specific bioconjugation workflows, we must analyze the leaving group dynamics and how they influence both the reaction and its subsequent analysis.
-
Aqueous Stability vs. Hydrolysis: As noted by, NHS esters are highly reactive toward primary amines but suffer from rapid hydrolysis in aqueous buffers (half-lives often measured in minutes at pH > 7.5). This competing side reaction requires a massive molar excess of the linker and leads to batch-to-batch inconsistency. In contrast, the tosylate (p-toluenesulfonate) group is exceptionally stable in water. It undergoes nucleophilic substitution (SN2) rather than acylation, allowing for controlled, stoichiometric reactions with thiols or deprotonated amines over extended periods without premature degradation[2].
-
Analytical Traceability: According to , standard polyethylene glycol (PEG) chains lack a strong UV chromophore, rendering them nearly invisible to standard UV-Vis detectors during HPLC unless coupled with specialized detectors like ELSD or RID[]. The tosyl group, however, contains an aromatic ring with strong absorbance at ~220 nm. During the SN2 reaction, the tosylate is displaced. This allows analysts to track the depletion of the TsO-TEG starting material and the stoichiometric appearance of the free p-toluenesulfonic acid leaving group.
Fig 1. SN2 conjugation pathway of 1-Tosyl-TEG and subsequent leaving group release.
Comparative Performance Data
How does 1-Tosyltetraethylene glycol stack up against industry alternatives? A comprehensive review in highlights that while maleimides and NHS esters are common, tosylate agents form highly stable bonds with distinct analytical advantages[4]. The table below objectively compares the physicochemical and analytical properties of common TEG linkers.
| Feature | 1-Tosyl-TEG | NHS-Ester-TEG | Maleimide-TEG |
| Primary Target | Amines, Thiols, Hydroxyls | Primary Amines | Thiols (Cysteines) |
| Aqueous Stability | High (Days) | Low (Minutes to Hours) | Moderate (Prone to ring hydrolysis) |
| Reaction Mechanism | SN2 Alkylation | Acylation (Amide bond) | Michael Addition (Thioether) |
| Inherent UV Detectability | Yes (Aromatic Tosyl group) | No (Weak/transient UV) | Weak (Maleimide ring <220nm) |
| Hydrolysis Byproduct | None (Stable until reacted) | Free NHS + PEG-Carboxylate | Ring-opened Maleimic acid |
| HPLC Validation Utility | Self-validating (Tosylate release) | Requires ELSD/RID | Requires mass spectrometry |
HPLC Validation Logic: A Self-Validating System
The core tenet of robust analytical chemistry is self-validation. Research published via the demonstrates that when validating TsO-TEG conjugation via Reverse-Phase HPLC (RP-HPLC), the system relies on tracking three distinct entities[5][6]:
-
The Target Molecule: Detected at 280 nm (if a protein/peptide containing aromatic residues).
-
The Unreacted TsO-TEG: Detected at 220 nm.
-
The Released Tosylate Leaving Group: Appears as a new, highly polar peak at 220 nm.
Because the leaving group is released in a 1:1 stoichiometric ratio with the successful conjugation event, quantifying the free tosylate peak provides an orthogonal confirmation of the conjugation yield, independent of the conjugate's own peak integration.
Fig 2. RP-HPLC validation logic tracking conjugate formation and tosylate release.
Step-by-Step Experimental Protocol
The following protocol outlines a standard thiol-alkylation workflow using 1-Tosyltetraethylene glycol, followed by RP-HPLC validation.
Phase 1: Conjugation Reaction
-
Preparation: Dissolve the target peptide or protein (containing a free cysteine/thiol) in a degassed conjugation buffer (50 mM HEPES, 150 mM NaCl, 5 mM EDTA, pH 7.5–8.0) to a final concentration of 2 mg/mL.
-
Linker Addition: Prepare a 50 mM stock of 1-Tosyltetraethylene glycol in anhydrous DMSO. Add the TsO-TEG to the protein solution at a 5-fold molar excess. Ensure the final DMSO concentration remains below 10% (v/v) to prevent target denaturation.
-
Incubation: Incubate the reaction mixture at room temperature (20–25°C) for 4 to 12 hours under gentle agitation. (Note: The high aqueous stability of the tosylate allows for longer incubations without the risk of rapid linker hydrolysis associated with NHS esters).
-
Quenching: Quench the reaction by adding a 10-fold molar excess of a low-molecular-weight thiol (e.g., β-mercaptoethanol) to consume any unreacted TsO-TEG.
Phase 2: RP-HPLC Validation
-
Column Selection: Equip the HPLC system with a C18 analytical column (e.g., Phenomenex Kinetex 5 µm C18 100 Å, 250 × 4.6 mm).
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 25 minutes at a flow rate of 1.0 mL/min.
-
Detection Parameters: Set the Diode Array Detector (DAD) or dual-wavelength UV detector to monitor at 220 nm (to track the tosyl group and peptide backbone) and 280 nm (to track aromatic amino acids in the protein).
-
Data Analysis:
-
Identify the free p-toluenesulfonic acid peak (elutes early due to high polarity).
-
Identify the unreacted TsO-TEG peak (elutes later due to the hydrophobic TEG chain and aromatic ring).
-
Calculate the conjugation efficiency by integrating the area of the conjugate peak against the internal standard of the stoichiometrically released tosylate.
-
References
-
National Institutes of Health (PMC). "Rhenium(I) conjugates as tools for tracking cholesterol in cells."[Link]
-
SciELO. "Protein PEGylation for the design of biobetters: from reaction to purification processes." [Link]
-
National Institutes of Health (PMC). "Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes." [Link]
Sources
- 1. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Rhenium(I) conjugates as tools for tracking cholesterol in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 1-Tosyltetraethylene Glycol Conjugates: A Comparative Guide
Executive Summary
1-Tosyltetraethylene glycol (Ts-PEG4-OH) is a high-precision heterobifunctional linker precursor used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . Its biological utility stems from its ability to introduce a discrete PEG4 spacer—a "Goldilocks" length (approx. 13–16 atoms)—that balances aqueous solubility with cellular permeability while enabling the formation of stable ternary complexes between target proteins and E3 ligases.
This guide analyzes the biological performance of PEG4 conjugates derived from this precursor, comparing them against alkyl, rigid, and variable-length PEG alternatives.
Mechanism of Action: The PEG4 "Goldilocks" Zone
The biological activity of a conjugate derived from 1-Tosyltetraethylene glycol is dictated by the linker's physicochemical properties . In PROTAC design, the linker is not a passive tether; it is a thermodynamic driver of the ternary complex.[]
The Thermodynamic Sweet Spot
-
Entropy vs. Enthalpy: Long PEG chains (PEG8+) incur a high entropic penalty upon binding due to the loss of conformational degrees of freedom. Short chains (PEG2) may be too rigid to span the gap between the E3 ligase and the Target Protein (POI).
-
Solubility: The oxygen atoms in the PEG4 backbone act as hydrogen bond acceptors, creating a hydration shell that masks the hydrophobicity of the warhead and E3 ligand (e.g., Thalidomide or VHL), improving the LogD profile.
-
Permeability: unlike longer polymers, PEG4 is short enough to avoid the "permeability cliff" often seen with high molecular weight PEGs, allowing for passive diffusion across cell membranes.
Pathway Visualization: PROTAC-Mediated Degradation
The following diagram illustrates how a PEG4-linked PROTAC facilitates the ubiquitination transfer required for activity.
Figure 1: The PEG4 linker facilitates the formation of a productive ternary complex, enabling ubiquitin transfer without steric clash.
Comparative Analysis: PEG4 vs. Alternatives
The choice of 1-Tosyltetraethylene glycol (yielding a PEG4 linker) is rarely arbitrary. It is usually the result of Structure-Activity Relationship (SAR) optimization.
PEG4 vs. Alkyl Chains (Hydrophobicity)
Alkyl linkers are metabolically stable but hydrophobic. PEG4 linkers introduce polarity.
| Feature | PEG4 Conjugates (Ether) | Alkyl Conjugates (Hydrocarbon) | Biological Impact of PEG4 |
| Solubility | High (Hydrophilic) | Low (Lipophilic) | Improves formulation and bioavailability of hydrophobic warheads. |
| Permeability | Moderate | High | Alkyl chains cross membranes easier but may suffer from non-specific binding/efflux. |
| Conformation | Flexible (Gauche effect) | Flexible/Floppy | PEG4 adopts specific conformations in water that can favor binding pockets. |
| Metabolism | Oxidative liability (minor) | High Stability | PEG4 is generally stable in plasma but less so than pure alkanes. |
PEG4 vs. Other PEG Lengths (Reach)
Data from BRD4 and ER targeting PROTACs suggests PEG4 often sits at the peak of the "bell curve" for degradation efficiency (
| Linker Length | Ternary Complex Stability | Degradation Efficiency ( | Notes |
| PEG2 (Short) | Low (Steric Clash) | < 50% | Often too short to bridge the E3-POI gap; effectively an inhibitor, not a degrader. |
| PEG4 (Optimal) | High (Cooperativity) | > 90% | Standard starting point. Balances reach and entropy. |
| PEG8+ (Long) | Moderate (Entropic Cost) | 60–80% | "Hook effect" appears at lower concentrations; linker collapses on itself. |
Experimental Protocols
Synthesis: Nucleophilic Substitution of Tosyl-PEG4
The 1-Tosyl group is an excellent leaving group (
Objective: Conjugate 1-Tosyltetraethylene glycol to an amine-containing Warhead (Drug).
Reagents:
-
1-Tosyltetraethylene glycol (Precursor)
-
Amine-containing Warhead (Nucleophile)
-
Potassium Carbonate (
) or DIPEA -
Solvent: Anhydrous DMF or Acetonitrile (
)
Protocol:
-
Preparation: Dissolve the Amine-Warhead (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add
(3.0 equiv) and stir at Room Temperature (RT) for 10 minutes to deprotonate/activate the amine. -
Linker Addition: Add 1-Tosyltetraethylene glycol (1.2 equiv) dropwise to the mixture.
-
Note: Using a slight excess ensures complete consumption of the valuable warhead.
-
-
Reaction: Heat to 60°C and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the Warhead mass and appearance of the Product mass (
Da shift for PEG4 addition). -
Workup: Dilute with EtOAc, wash with water (
) to remove DMF and excess PEG. Dry over . -
Purification: Silica gel chromatography (DCM/MeOH gradient).
Figure 2: Synthetic route for displacing the Tosyl group to create a stable amine-PEG linkage.
Biological Assay: Degradation Efficiency (Western Blot)
To validate the activity of the PEG4 conjugate.
-
Cell Seeding: Seed cells (e.g., HEK293 or cancer lines) in 6-well plates.
-
Treatment: Treat cells with the PEG4-conjugate at increasing concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 16–24 hours.
-
Control: DMSO vehicle and Competition control (Pre-treat with free Proteasome Inhibitor MG132 to prove mechanism).
-
-
Lysis: Lyse cells in RIPA buffer with protease inhibitors.
-
Analysis: Perform Western Blot using antibodies against the Target Protein (POI) and a loading control (GAPDH/Actin).
-
Quantification: Densitometry to calculate
(concentration for 50% degradation) and (maximum degradation).
References
-
BenchChem. (2025).[2][3][4][5][6] The Impact of PEG Linkers on PROTAC Activity: A Comparative Validation Guide. Retrieved from
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Retrieved from
-
BOC Sciences. (2024). PEG4, PEG6, PEG8 Linkers - Gold Standard in PROTAC Design. Retrieved from
- Maple, H. J., et al. (2012). Automated chemical synthesis of peptoid-based PROTACs. Bioorganic & Medicinal Chemistry Letters.
-
Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy. Retrieved from
Sources
Comparative Guide: Optimizing Synthesis Routes for High-Purity Tosylated Polyethylene Glycols
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]
Polyethylene glycol (PEG) tosylates (PEG-OTs) are the "workhorse" intermediates in bioconjugation. The tosyl group (p-toluenesulfonate) transforms the inert hydroxyl terminus of PEG into an excellent leaving group, enabling nucleophilic substitution by amines, thiols, or azides.
However, the synthesis of PEG-OTs is deceptively simple. The "textbook" reaction—using tosyl chloride (TsCl) and pyridine—often fails to meet the stringent purity requirements of modern drug delivery systems. The primary failure mode is not low conversion, but halide contamination . The chloride ion generated during the reaction is a sufficient nucleophile to displace the newly formed tosylate, yielding PEG-Chloride (PEG-Cl) as a "dead" impurity that is nearly impossible to separate from PEG-OTs by standard precipitation.
This guide objectively compares the Standard Pyridine Route against the Silver Oxide (Ag₂O) Mediated Route and the Catalytic Amine (TEA/DMAP) Route , providing experimental protocols and mechanistic insights to maximize functional fidelity.
Route Analysis
Method A: The Standard Pyridine Route (Baseline)
The traditional approach found in early literature.
Mechanism:
Pyridine acts as both the solvent (or co-solvent) and the base to neutralize the HCl generated.
Critical Flaw (The "Chloride Problem"):
As the reaction proceeds, the concentration of Pyridinium Hydrochloride increases. The chloride ion (
Protocol:
-
Dissolution: Dissolve dried PEG (1 eq) in anhydrous DCM.
-
Reagents: Add Pyridine (4 eq) and cool to 0°C.
-
Addition: Add TsCl (3 eq) portion-wise.
-
Reaction: Stir at 0°C for 4h, then RT overnight.
-
Workup: Wash with 1M HCl (remove pyridine), NaHCO₃, and Brine. Precipitate in cold diethyl ether.
Method B: The Silver Oxide (Ag₂O) Mediated Route (High Purity)
The "Gold Standard" for pharmaceutical-grade synthesis.
Mechanism:
This method utilizes Silver(I) Oxide as a base and a halide scavenger. The key innovation is the in-situ precipitation of Silver Chloride (AgCl), which removes
Causality:
Protocol:
-
Setup: Dissolve dried PEG (1 eq) in anhydrous Toluene or DCM.
-
Catalyst: Add Ag₂O (1.5 eq) and KI (0.2 eq). The mixture will be heterogeneous (suspended solid).
-
Reaction: Add TsCl (1.1 eq). Stir vigorously at RT for 12–24 hours.
-
Purification:
Performance:
-
Conversion: >98%
-
PEG-Cl Impurity: <1% (Below NMR detection limits)
Method C: The Catalytic Amine Route (TEA/DMAP)
The kinetic compromise for speed.
Mechanism: Uses Triethylamine (TEA) as the stoichiometric base and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks TsCl to form a highly reactive N-tosylpyridinium intermediate, which transfers the tosyl group to PEG-OH much faster than TsCl alone.
Protocol:
-
Setup: PEG (1 eq) in DCM.
-
Reagents: Add TEA (2 eq) and DMAP (0.1 eq).
-
Reaction: Add TsCl (1.5 eq) at 0°C. Warm to RT. Reaction is often complete in <4 hours.
Risk: While faster, this method still suffers from the presence of soluble chloride salts (TEA·HCl), posing a risk of PEG-Cl formation if left too long or if the temperature rises.
Comparative Data Analysis
The following table summarizes the performance metrics based on experimental validation (see References 1, 3).
| Metric | Method A: Pyridine | Method B: Ag₂O / KI | Method C: TEA / DMAP |
| Purity (Functional) | 80–90% | >95–99% | 90–95% |
| Major Impurity | PEG-Cl (10–20%) | None detected | PEG-Cl (<5%) |
| Reaction Time | 12–24 h | 12–24 h | 2–4 h |
| Purification Mode | Extraction + Precipitation | Filtration + Precipitation | Extraction + Precipitation |
| Cost | Low | High (Silver reagent) | Low-Medium |
| Scalability | High | Medium (Filtration step) | High |
| Recommended For | Industrial surfactants | Pharma/Bioconjugation | Rapid prototyping |
Visualizing the Pathways
The diagram below illustrates the divergence in chemical pathways. Note how Method B (Ag₂O) creates a "dead-end" for the Chloride ion, preventing side reactions.
Figure 1: Mechanistic divergence between Standard and Silver Oxide routes. The Ag2O route effectively sequesters chloride ions, preventing the conversion of PEG-OTs to PEG-Cl.
Troubleshooting & Validation (Self-Validating Systems)
To ensure scientific integrity, you must validate the product. Do not rely solely on yield (weight), as PEG-Cl has a similar mass to PEG-OTs.
1H NMR Diagnostics
The aromatic region is your primary diagnostic tool.
-
Target (PEG-OTs): Two doublets at
7.80 and 7.35 ppm (AA'XX' system of the tosyl group). -
Integration Check: Compare the integral of the aromatic protons (4H) to the PEG backbone (
3.64 ppm).-
Formula:
(where is ethylene glycol units).
-
-
The "Alpha" Shift: The methylene group adjacent to the tosylate (
) appears as a triplet at 4.16 ppm . -
Impurity Detection: If you see a triplet at
3.6–3.8 ppm that does not match the backbone or the OTs shift, it is likely the (PEG-Chloride).
Storage Stability
PEG-tosylates are sensitive to hydrolysis.
-
Store: -20°C under Argon/Nitrogen.
-
Dessication: Always store over
or in a sealed desiccator. Hydrolysis reverts the product to PEG-OH and Tosic acid (TsOH), which is autocatalytic.
References
-
Ouchi, M., et al. (1990).[2] "Synthesis of Poly(ethylene glycol) Tosylates and Their Application." Bulletin of the Chemical Society of Japan. Link
-
Harris, J. M. (1992). "Poly(ethylene glycol) Chemistry: Biotechnical and Biomedical Applications." Plenum Press, New York. Link
-
Bouziane, A., et al. (2012). "Silver Oxide Mediated Monotosylation of Poly(ethylene glycol)." Bioconjugate Chemistry / ResearchGate. Link
-
Luo, Z., et al. (2010). "High-yielding synthesis of monodisperse polyethylene glycol-conjugated proteins." Biomaterials. Link
Sources
Mechanistic Insight: The Dual Nature of Tosyl-PEG4-OH
The Application Scientist’s Guide to 1-Tosyltetraethylene Glycol: Cytotoxicity, Conjugation Efficacy, and Linker Comparisons
In the rapidly evolving landscape of targeted therapeutics, the selection of chemical linkers is as critical as the choice of the payload itself. 1-Tosyltetraethylene glycol (commonly referred to as Tosyl-PEG4-OH or tetraethylene glycol monotosylate) is a premier heterobifunctional building block extensively utilized in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1].
As a Senior Application Scientist, I often see development bottlenecks arise not from the therapeutic mechanism, but from a misunderstanding of linker chemistry. This guide objectively evaluates the performance and cytotoxicity profile of 1-Tosyl-TEG, comparing it against alternative linker strategies, and provides a self-validating experimental workflow for cytotoxicity profiling.
To understand the cytotoxicity of 1-Tosyl-TEG, we must separate the molecule into its two functional domains: the PEG4 chain and the Tosyl leaving group .
-
The Biocompatible Backbone (PEG4): Polyethylene glycol (PEG) is inherently hydrophilic and non-toxic. In the context of ADCs, incorporating a PEG linker mitigates the extreme hydrophobicity of payloads (like MMAE or camptothecin derivatives). This prevents conjugate aggregation, improves systemic circulation half-life, and significantly reduces off-target cytotoxicity[2].
-
The Reactive Electrophile (Tosylate): The tosyl (p-toluenesulfonate) moiety is highly valued in organic synthesis due to its aptitude as an exceptional leaving group for nucleophilic substitution (SN2)[3]. However, this exact reactivity is the source of its intrinsic cytotoxicity. If 1-Tosyl-TEG is left unreacted and remains in the final drug formulation as a residual impurity, it acts as an alkylating agent. It can indiscriminately react with nucleophilic residues (e.g., cysteines, lysines) on off-target proteins or DNA, flagging it as a Potential Genotoxic Impurity (PGI).
Conjugation pathway of 1-Tosyl-TEG and the mechanism of residual cytotoxicity.
Comparative Performance Analysis
The choice between a PEG linker and a non-PEG linker, or between different leaving groups, directly impacts both manufacturing yield and patient safety[4]. How does 1-Tosyl-TEG stack up against alternatives?
Table 1: Comparative Profiling of Linker Alternatives
| Linker Alternative | Leaving Group Reactivity | Aqueous Solubility | Intrinsic Cytotoxicity (Unreacted) | Final Conjugate Safety Profile |
| 1-Tosyl-TEG | High (Excellent SN2 yields) | High | High (Alkylating Risk) | High (Biocompatible PEG shielding) |
| Bromo-PEG4-OH | Moderate (Slower kinetics) | High | Moderate | High (Biocompatible PEG shielding) |
| Alkyl Tosylate (C8) | High | Low | High (Alkylating Risk) | Low (Prone to hydrophobic aggregation) |
| PEG4-OH (Control) | None | High | Very Low | N/A (Non-reactive) |
Key Takeaway: 1-Tosyl-TEG offers the best balance of synthetic efficiency (high SN2 reactivity) and final product safety (PEG-mediated solubility). However, its high intrinsic cytotoxicity as a free molecule necessitates rigorous downstream purification (e.g., preparative HPLC or diafiltration) to ensure the unreacted linker is completely removed.
Experimental Workflow: Self-Validating Cytotoxicity Profiling
When evaluating the cytotoxicity of residual PEG linkers or the final conjugated ADCs, the choice of assay is paramount. Traditional colorimetric MTT assays rely on mitochondrial reductases, which can be artificially skewed by reactive electrophiles (like tosylates) or redox-active payloads.
Causality Check: We strongly recommend ATP-based luminescence assays (e.g., CellTiter-Glo). ATP quantitation provides a direct, interference-free measurement of metabolically active cells, making it the most suitable method for in vitro cytotoxicity evaluation of complex nanoparticles and linkers[5].
Step-by-step in vitro cytotoxicity screening workflow for residual PEG linkers.
Step-by-Step Protocol: ATP-Based Cytotoxicity Assay
This protocol is designed as a self-validating system, ensuring that any observed toxicity is accurately attributed to the compound rather than assay artifacts.
-
Preparation of Self-Validating Controls: Establish a strict control matrix to isolate variables.
-
Vehicle Control (0.1% DMSO): Validates baseline cell viability and media health.
-
Positive Control (1 µM Staurosporine): Validates assay sensitivity to apoptotic cell death.
-
Linker-Only Control (1-Tosyl-TEG): Assesses the intrinsic PGI risk of the unreacted electrophile.
-
Final Conjugate (PEG4-Payload): Assesses the therapeutic index of the intended drug.
-
-
Cell Seeding: Seed target cancer cells (e.g., HCT-116 or HER2+ lines) at 5,000 cells/well in a 96-well opaque white plate .
-
Causality: Opaque plates are mandatory to prevent optical cross-talk between wells during the highly sensitive luminescence readout.
-
-
Dosing and Incubation: Apply the compounds across a 10-point log-scale concentration gradient (0.01 µM to 100 µM). Incubate for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
ATP-Glo Lysis: Equilibrate the plate to room temperature for 30 minutes. Add the ATP-Glo reagent in a 1:1 volume ratio to the culture media. Place on an orbital shaker for 2 minutes to induce complete cell lysis.
-
Causality: The lysis buffer releases intracellular ATP, which acts as the limiting cofactor for the exogenous luciferase reaction. This prevents the chemical structure of the linker from interfering with the readout.
-
-
Readout & Analysis: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a microplate reader (integration time: 0.5–1.0 second/well). Calculate the IC50 using non-linear regression (curve fit) software.
Conclusion
1-Tosyltetraethylene glycol is a powerful tool in the drug developer's arsenal. Its cytotoxicity is a double-edged sword: the very reactivity that makes it an excellent conjugating agent also makes it a hazardous impurity if left unpurified. By understanding the mechanistic causality of its reactivity and employing rigorous, interference-free cytotoxicity assays, researchers can safely harness Tosyl-PEG4-OH to build next-generation targeted therapeutics.
References
-
Li Q, Li W, Xu K, et al. "PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates". International Journal of Molecular Sciences. 2021; 22(4):1540. Retrieved from[Link]
-
Kroll A, Pillukat MH, Hahn D, Peithner S. "Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles". Archives of Toxicology. 2018. Retrieved from[Link]
-
Petrini M, et al. "Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles". RSC Advances. 2021. Retrieved from [Link]
Sources
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. mdpi.com [mdpi.com]
- 3. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09133B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectures of Efficacy: A Comparative Guide to PEG Linkers in Drug Development
Executive Summary
In modern bioconjugation, the Polyethylene Glycol (PEG) linker is no longer a passive spacer; it is a tunable functional element that dictates the pharmacokinetics (PK), solubility, and therapeutic index of the final drug product. This guide moves beyond basic definitions to provide a comparative technical analysis of PEG architectures (Linear vs. Branched), dispersity (Polydisperse vs. Discrete), and release mechanisms (Cleavable vs. Non-cleavable).
Strategic Selection Framework: Architecture & Topology
The physical topology of the PEG linker fundamentally alters the hydrodynamic volume and shielding capacity of the conjugate.
comparative Analysis: Linear vs. Branched vs. Multi-Arm
| Feature | Linear PEG | Branched (Y-Shape) PEG | Multi-Arm PEG |
| Structure | Single chain, two termini (A-B). | Two linear chains attached to a core (e.g., Lysine). | 4+ arms extending from a central core (e.g., Pentaerythritol). |
| Shielding Effect | Moderate. "Cloud" density is lower. | High. "Umbrella" effect protects against proteolysis. | Very High. Dense steric shield. |
| Hydrodynamic Radius | Standard ( | Larger | Largest |
| Viscosity | Low. | Moderate. | High (can impact injectability). |
| Primary Use Case | Small molecule spacers, standard half-life extension. | High-value biologics requiring immune shielding. | Hydrogels, high-payload drug delivery. |
Expert Insight: The "Umbrella" Effect
Experimental data indicates that branched PEGs (e.g., 40kDa Y-shape) demonstrate a 25x increase in in-vivo half-life compared to linear analogs of similar molecular weight for certain proteolytic enzymes [1]. This is not merely due to size, but the "Umbrella" topology which sterically hinders antibody access to the protein surface, significantly reducing immunogenicity.
Purity & Dispersity: The Move to Discrete PEG (dPEG)
Traditional PEGylation utilizes polydisperse polymers, resulting in a Gaussian distribution of molecular weights. For Antibody-Drug Conjugates (ADCs) and small molecules, this heterogeneity is a regulatory and manufacturing liability.
Polydisperse vs. Monodisperse (Discrete)
-
Polydisperse PEG:
-
Pros: Cost-effective, established regulatory history for large proteins.
-
Cons: Difficult to characterize by Mass Spec; batch-to-batch variability; "smear" on SDS-PAGE.
-
-
Discrete PEG (dPEG®/Monodisperse):
-
Pros: Single molecular weight (MW); precise definition of the drug substance; simplifies CMC (Chemistry, Manufacturing, and Controls).
-
Cons: Higher cost; typically limited to shorter chain lengths (<24 units).
-
Data Impact: In ADC development, replacing a polydisperse PEG spacer with a discrete
Release Mechanisms: Cleavable vs. Non-Cleavable[2][3][4][5][6]
The linker's stability determines where the payload is released.
Decision Matrix
| Linker Type | Mechanism | Stability (Plasma) | Release Site | Example |
| Non-Cleavable | Thioether / Amide bond | High . Relies on lysosomal degradation of the antibody.[2] | Lysosome (Intracellular) | Kadcyla® (SMCC linker) |
| Cleavable (Chem) | Hydrazone / Disulfide | Moderate. pH or Redox sensitive. | Endosome / Cytosol | Mylotarg® (Hydrazone) |
| Cleavable (Enz) | Peptide (Val-Cit) | High . Stable until cleaved by Cathepsin B. | Lysosome (Intracellular) | Adcetris® (Val-Cit) |
Visualizing the Release Logic
Figure 1: Decision tree for selecting between cleavable and non-cleavable PEG linkers based on payload toxicity and internalization kinetics.
Experimental Protocol: Self-Validating Thiol-Maleimide Conjugation
This protocol outlines a robust workflow for conjugating a Maleimide-PEG-Linker to a protein (e.g., Antibody or Enzyme) containing free cysteines.
Phase 1: Preparation & Reduction
Objective: Expose reactive sulfhydryl groups (-SH) without denaturing the protein.
-
Buffer Exchange: Exchange protein into Reaction Buffer (PBS, pH 6.5 - 7.0, 5mM EDTA).
-
Expert Note: EDTA is critical to chelate divalent metals that catalyze the oxidation of thiols to disulfides. pH < 7.5 prevents maleimide hydrolysis.[3]
-
-
Reduction (If needed): Add TCEP (Tris(2-carboxyethyl)phosphine) at 2-5 molar excess. Incubate 30 mins at RT.
-
Why TCEP? Unlike DTT, TCEP does not react with maleimides, allowing for sequential conjugation without a desalting step in some cases (though desalting is recommended for purity).
-
Phase 2: Conjugation
Objective: Covalent attachment of PEG.
-
PEG Addition: Dissolve Maleimide-PEG in Reaction Buffer immediately before use. Add to protein at 5-20x molar excess .
-
Self-Validation: If the PEG solution is cloudy or precipitates, the linker may be hydrolyzed or aggregated. Do not proceed.
-
-
Incubation: Incubate for 1-2 hours at Room Temperature or 4°C overnight under Argon/Nitrogen.
-
Expert Note: Oxygen promotes disulfide reformation (dimerization). An inert atmosphere maximizes conjugation efficiency [3].
-
Phase 3: Characterization & Purification (QC)
-
Quenching: Add excess Cysteine or N-ethylmaleimide to stop the reaction.
-
Purification: Use Size Exclusion Chromatography (SEC) to separate PEGylated species from free PEG and native protein.[4]
-
Validation (SDS-PAGE / SEC-MALS):
Workflow Visualization
Figure 2: Optimized Thiol-Maleimide PEGylation workflow emphasizing critical purification and QC steps.
Case Study Analysis
Case A: Kadcyla® (Trastuzumab Emtansine)[6]
-
Linker: SMCC (Non-cleavable, Heterobifunctional).
-
Mechanism: The antibody binds HER2, internalizes, and lysosomes degrade the antibody backbone. The active metabolite is Lysine-SMCC-DM1.
-
Why Non-Cleavable? The drug payload (DM1) is potent enough that the charged lysine residue attached after degradation does not hinder its tubulin-binding activity. The stability prevents systemic release of toxic DM1 [4].
Case B: Trodelvy® (Sacituzumab Govitecan)
-
Linker: CL2A (Cleavable, pH-sensitive) with a PEG8 spacer .
-
Role of PEG: The short, discrete PEG8 unit is strictly for solubility. SN-38 (the payload) is highly hydrophobic. Without the PEG spacer, the drug-to-antibody ratio (DAR) would be limited by aggregation.[7][8] The PEG8 allows for a high DAR (~7.6) while maintaining solubility [5].
References
-
PharmiWeb. The Advantages of Monodisperse PEG In Drug Development? [Link]
-
BioPharm International. Making Site-specific PEGylation Work. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. labinsights.nl [labinsights.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Spectroscopic Analysis of 1-Tosyltetraethylene Glycol: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise characterization of molecules is paramount. 1-Tosyltetraethylene glycol, a key intermediate in the synthesis of more complex molecules, requires rigorous analytical validation. This guide provides an in-depth spectroscopic analysis of 1-Tosyltetraethylene glycol, offering a comparative perspective with its parent molecule, tetraethylene glycol, and its di-tosylated counterpart. By understanding the distinct spectral signatures of each component, researchers can ensure the purity and structural integrity of their compounds.
The introduction of a single tosyl group to the symmetrical tetraethylene glycol molecule induces significant and predictable changes in its spectroscopic properties. This guide will dissect these changes across ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the foundational knowledge for confident compound identification and quality control.
Deciphering the Molecular Structure: A Multi-Faceted Spectroscopic Approach
The complete characterization of 1-Tosyltetraethylene glycol relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule.
Workflow for Spectroscopic Analysis
Caption: A typical workflow for the synthesis, purification, and spectroscopic characterization of 1-Tosyltetraethylene glycol.
¹H NMR Spectroscopy: Unveiling the Proton Environment
¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environment of hydrogen atoms. The introduction of the electron-withdrawing tosyl group causes a significant downfield shift for the adjacent methylene protons.
Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Aromatic Protons (ppm) | -CH₂-O-Ts (ppm) | Ethylene Glycol Backbone (-CH₂-O-) (ppm) | Terminal -CH₂-OH (ppm) | -CH₃ (Tosyl) (ppm) |
| Tetraethylene Glycol | - | - | 3.60-3.75 (m, 16H) | 3.60-3.75 (m, included above) | - |
| 1-Tosyltetraethylene glycol | 7.79 (d, 2H), 7.33 (d, 2H) | 4.16 (t, 2H) | 3.55-3.72 (m, 12H) | 3.55-3.72 (m, 2H) | 2.44 (s, 3H) |
| Tetraethylene glycol di-tosylate | 7.80 (d, 4H), 7.35 (d, 4H) | 4.16 (t, 4H) | 3.65-3.70 (m, 12H) | - | 2.45 (s, 6H) |
Analysis of the ¹H NMR Spectrum of 1-Tosyltetraethylene glycol:
-
Aromatic Region: The two doublets at δ 7.79 and 7.33 ppm are characteristic of the para-substituted aromatic ring of the tosyl group.[1] The downfield doublet corresponds to the protons ortho to the electron-withdrawing sulfonyl group, while the upfield doublet corresponds to the protons meta to it.
-
Tosylated Methylene Group: The triplet at δ 4.16 ppm is a key diagnostic signal.[1] It represents the two protons on the carbon directly attached to the tosyl group's oxygen atom. The downfield shift compared to the other methylene protons is due to the strong deshielding effect of the sulfonyl group.
-
Ethylene Glycol Backbone: The complex multiplet between δ 3.55 and 3.72 ppm corresponds to the remaining 14 protons of the tetraethylene glycol chain.[1] This region includes the methylene groups adjacent to the ether linkages and the terminal methylene group attached to the hydroxyl group.
-
Tosyl Methyl Group: The singlet at δ 2.44 ppm integrates to three protons and is characteristic of the methyl group on the toluene ring of the tosyl group.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 1-Tosyltetraethylene glycol in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak of CDCl₃ at δ 7.26 ppm.
¹³C NMR Spectroscopy: A Carbon-by-Carbon Map
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the tosyl group influences the chemical shifts of the nearby carbon atoms.
Predicted and Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Aromatic Carbons (ppm) | -CH₂-O-Ts (ppm) | Ethylene Glycol Backbone (-CH₂-O-) (ppm) | Terminal -CH₂-OH (ppm) | -CH₃ (Tosyl) (ppm) |
| Tetraethylene Glycol | - | - | 72.6, 70.5, 70.3 | 61.7 | - |
| 1-Tosyltetraethylene glycol (Predicted) | ~144.8, 133.0, 129.8, 128.0 | ~69.3 | ~72.5, 70.8, 70.6, 70.5, 70.3 | ~61.7 | ~21.6 |
| Tetraethylene glycol di-tosylate | 144.8, 133.0, 129.8, 128.0 | 69.3 | 70.6, 70.5 | - | 21.6 |
Analysis of the Predicted ¹³C NMR Spectrum of 1-Tosyltetraethylene glycol:
-
Aromatic Carbons: Four signals are expected in the aromatic region, corresponding to the two sets of equivalent carbons and the two quaternary carbons of the p-substituted benzene ring.
-
Tosylated Methylene Carbon: The carbon atom directly bonded to the tosyl group is expected to be shifted downfield to around δ 69.3 ppm.
-
Ethylene Glycol Backbone: The carbons of the ethylene glycol chain will appear in the typical region for ether linkages, between δ 70 and 73 ppm. The terminal carbon bearing the hydroxyl group will be the most upfield, around δ 61.7 ppm.
-
Tosyl Methyl Carbon: The methyl carbon of the tosyl group is expected to have a chemical shift of approximately δ 21.6 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum and reference it to the CDCl₃ solvent peak at δ 77.16 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Key IR Absorptions (cm⁻¹)
| Functional Group | 1-Tosyltetraethylene glycol (Characteristic Absorptions) | Reference |
| O-H (alcohol) | Broad, ~3400 | [2] |
| C-H (aromatic) | ~3060 | [3] |
| C-H (aliphatic) | ~2900-2850 | [2] |
| C=C (aromatic) | ~1600, 1495 | [3] |
| S=O (sulfonyl) | ~1360 (asymmetric), ~1175 (symmetric) | [3] |
| C-O (ether & alcohol) | Strong, broad, ~1100 | [2] |
| S-O-C | ~950 | [3] |
Analysis of the IR Spectrum of 1-Tosyltetraethylene glycol:
The IR spectrum of 1-Tosyltetraethylene glycol is expected to be a superposition of the absorptions from the tetraethylene glycol backbone and the tosyl group.
-
Hydroxyl Group: A prominent broad absorption band around 3400 cm⁻¹ indicates the presence of the terminal hydroxyl group, which is typically involved in hydrogen bonding.
-
Tosyl Group: The key diagnostic peaks for the tosyl group are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, found at approximately 1360 cm⁻¹ and 1175 cm⁻¹, respectively.[3] The presence of aromatic C-H and C=C stretching bands further confirms the tosyl group.
-
Ethylene Glycol Backbone: A very strong and broad band around 1100 cm⁻¹ is characteristic of the C-O stretching vibrations of the ether linkages and the C-O of the alcohol.[2]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be acquired from a neat thin film of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Expected Mass Spectrometry Data for 1-Tosyltetraethylene glycol (C₁₅H₂₄O₇S)
-
Molecular Weight: 348.41 g/mol
-
Expected Molecular Ion (M⁺): m/z 348
-
Common Adducts (e.g., ESI): [M+Na]⁺ at m/z 371, [M+K]⁺ at m/z 387
Fragmentation Analysis:
The fragmentation pattern in mass spectrometry is highly dependent on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Cleavage of the Tosyl Group: A common fragmentation pathway is the loss of the tosyl group (C₇H₇SO₂) as a radical (m/z 155) or the formation of the tosyl cation (m/z 155). The tropylium ion (C₇H₇⁺) at m/z 91 is also a very common fragment from the tosyl group.
-
Cleavage of the Ethylene Glycol Chain: The polyether chain can fragment through cleavage of the C-O or C-C bonds, typically resulting in a series of peaks separated by 44 mass units (the mass of an ethylene glycol unit, -CH₂CH₂O-).[4]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or MALDI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Processing: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.
Comparing Alternatives: The Spectroscopic Landscape of Related Compounds
The spectroscopic features of 1-Tosyltetraethylene glycol are best understood in the context of its parent and di-substituted analogs.
Comparative Logic Diagram
Caption: Logical progression of spectroscopic changes from tetraethylene glycol to its mono- and di-tosylated derivatives.
This comparative analysis demonstrates a clear and logical progression in the spectroscopic data. The introduction of the first tosyl group breaks the symmetry of the tetraethylene glycol molecule, leading to a more complex NMR spectrum. The addition of the second tosyl group in the di-tosylated analog restores a degree of symmetry, which is reflected in its simpler NMR spectrum compared to the mono-tosylated compound.
Conclusion
The spectroscopic analysis of 1-Tosyltetraethylene glycol is a clear illustration of how functional group transformations manifest in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. By carefully examining the characteristic signals of the tosyl group and the changes in the ethylene glycol backbone, researchers can confidently identify and assess the purity of this important synthetic intermediate. This guide provides the necessary framework and comparative data to support robust and reliable characterization, ensuring the integrity of subsequent research and development efforts.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl).
- ResearchGate. (n.d.). FT-IR spectrum of tosyl cellulose acetate. [Image attached to a research publication].
- ResearchGate. (n.d.). Infrared spectrum of cellulose and cellulose tosylate. [Image attached to a research publication].
- PubChem. (n.d.). 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. National Center for Biotechnology Information.
- Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function (8th ed.). W. H. Freeman.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
- Agilent Technologies. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry.
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
- ChemicalBook. (n.d.). Ethanol, 2-[2-(2-hydroxyethoxy)ethoxy]-, 1-(4-Methylbenzenesulfonate).
- PubChem. (n.d.). Tetraethylene glycol. National Center for Biotechnology Information.
- PubChem. (n.d.). Tetraethylene glycol ditosylate. National Center for Biotechnology Information.
- Royal Society of Chemistry. (2011).
- MedChemExpress. (n.d.). Tetraethylene glycol monotosylate-COA-414386.
- MilliporeSigma. (n.d.). 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate.
- Pharmaffiliates. (n.d.). 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate.
- Ingenieria Analitica Sl. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry.
- NSF PAR. (2020). Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Tosyltetraethylene glycol
As researchers and drug development professionals, our work with novel and reactive chemical intermediates demands a profound respect for safety, grounded in a deep understanding of chemical reactivity. 1-Tosyltetraethylene glycol, while a valuable building block, possesses a hazard profile that necessitates a meticulous and informed approach to personal protection. The presence of the p-toluenesulfonyl (tosyl) group fundamentally alters the reactivity of the parent glycol, converting a hydroxyl group into an excellent leaving group. This makes the molecule a potent alkylating agent, a class of compounds that requires stringent handling protocols due to their potential to react with biological nucleophiles, including DNA.[1][2]
This guide moves beyond a simple checklist, providing a procedural and causal framework for the safe handling of 1-Tosyltetraethylene glycol. Our objective is to build a self-validating system of safety, ensuring that every step, from preparation to disposal, is underpinned by expert knowledge and authoritative standards.
Understanding the Inherent Hazards: Why Tosylates Demand Respect
The primary hazard of 1-Tosyltetraethylene glycol stems from the tosylate functional group. Tosylates are known as powerful alkylating agents because the tosyl group is an excellent leaving group in nucleophilic substitution reactions.[2] This reactivity is precisely what makes them useful in synthesis, but it also means they can alkylate unintended targets, such as biological macromolecules. This property places them in a category of compounds that may be genotoxic and carcinogenic.[3][4]
Safety Data Sheets (SDS) for closely related compounds, such as Tetraethylene glycol monotosylate and Tetraethylene glycol di(p-toluenesulfonate), highlight several immediate hazards:
-
Acute Toxicity (Oral): Some tosylated glycols are classified as toxic if swallowed.
-
Severe Skin and Eye Damage: These compounds can cause serious skin irritation or corrosion and severe eye damage.[5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5][6]
Given this profile, we must adopt a "standard precautions" approach, treating 1-Tosyltetraethylene glycol as a hazardous compound at all times, in line with recommendations from the National Institute for Occupational Safety and Health (NIOSH) for handling hazardous drugs and reactive intermediates.[7][8]
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely about compliance; it's a critical barrier designed to mitigate the specific risks of dermal, ocular, and respiratory exposure. The following table summarizes the essential PPE required for various laboratory operations involving 1-Tosyltetraethylene glycol.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical Splash Goggles & Face Shield | 2 pairs of chemical-resistant nitrile gloves | Full-cuff, flame-resistant lab coat; closed-toe shoes | Work within a certified chemical fume hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | 2 pairs of chemical-resistant nitrile gloves | Full-cuff, flame-resistant lab coat; closed-toe shoes | Work within a certified chemical fume hood |
| Running Reactions/Transfers | Chemical Splash Goggles & Face Shield | 2 pairs of chemical-resistant nitrile gloves | Full-cuff, flame-resistant lab coat; closed-toe shoes | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty chemical-resistant gloves (e.g., neoprene over nitrile) | Chemical-resistant apron over lab coat | NIOSH-approved respirator with organic vapor cartridge (if outside a fume hood) |
Causality Behind PPE Choices: An Expert Perspective
-
Eye and Face Protection: Standard safety glasses are insufficient. The risk of splashes from this corrosive and irritating material necessitates the use of chemical splash goggles that form a complete seal around the eyes.[9] A full face shield is mandatory when handling larger quantities or during procedures with a higher splash potential, protecting the entire face from contact.[10]
-
Hand Protection: The potential for skin corrosion and absorption necessitates robust hand protection. Double-gloving with nitrile gloves provides an effective barrier.[11][12] The outer glove should be removed and disposed of immediately upon any suspected contamination, protecting the inner glove and your skin. For extended operations or spill cleanup, heavier-duty gloves like neoprene or butyl rubber should be considered. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard lab coat is the minimum requirement. It should be flame-resistant, have full-length sleeves with tight cuffs, and be fully buttoned to protect personal clothing and skin from accidental splashes.[11] Ensure you are wearing long pants and fully enclosed, chemical-resistant footwear.
-
Respiratory Protection: Due to the risk of respiratory irritation from dust or aerosols, all handling of 1-Tosyltetraethylene glycol must be performed within a certified and properly functioning chemical fume hood.[11] This engineering control is the primary line of defense. A surgical mask provides no protection against chemical vapors or fine particulates. In the event of a significant spill or failure of the fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[13]
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow is designed as a self-validating system to ensure safety at every stage of handling 1-Tosyltetraethylene glycol.
Step 1: Pre-Operational Safety Check
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year. Check the airflow monitor to confirm it is functioning correctly.
-
Gather All PPE: Assemble all required PPE as outlined in the table above. Inspect each item for damage.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare Spill Kit: Ensure a spill kit containing absorbent material, neutralization agents (if applicable), and designated hazardous waste bags is readily accessible.
Step 2: Chemical Handling and Reaction Setup
-
Don PPE: Put on your lab coat, inner gloves, safety goggles, and outer gloves.
-
Work Within the Fume Hood: Conduct all manipulations, including weighing, dissolution, and transfers, at least 6 inches inside the fume hood sash.
-
Minimize Aerosol Generation: When handling the solid, use gentle scooping motions. When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Maintain Situational Awareness: Keep the reaction vessel clearly labeled and contained within a secondary container to manage potential spills.
Step 3: Post-Handling Decontamination and Cleanup
-
Decontaminate Surfaces: After handling is complete, wipe down the work surface inside the fume hood, the exterior of any containers, and any equipment used with an appropriate solvent (e.g., 70% ethanol), disposing of the wipes as hazardous waste.
-
Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer gloves. Then, remove your lab coat and face shield/goggles. Finally, remove the inner gloves.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water after removing all PPE.
Below is a diagram illustrating the logical flow of this safe handling procedure.
Caption: Workflow for Safe Handling of 1-Tosyltetraethylene glycol.
Disposal Plan: Cradle-to-Grave Responsibility
Improper disposal of 1-Tosyltetraethylene glycol and associated waste can pose a significant environmental and health risk. All waste generated must be treated as hazardous waste in accordance with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[14]
Step 1: Waste Characterization
-
Due to its reactivity and potential toxicity, any unused 1-Tosyltetraethylene glycol is considered hazardous waste.
-
Any materials that come into contact with the chemical, including gloves, pipette tips, weighing papers, and contaminated labware, must also be treated as hazardous waste.[6]
Step 2: Segregation and Storage
-
Dedicated Waste Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid hazardous waste.
-
Labeling: Label containers with "Hazardous Waste," the full chemical name "1-Tosyltetraethylene glycol," and the associated hazards (e.g., "Corrosive," "Toxic").
-
Storage Location: Store sealed waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Step 3: Arranging for Disposal
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office for the pickup of hazardous waste.
-
Licensed Hauler: Waste must be removed by a licensed hazardous waste disposal company to ensure it is transported and disposed of in compliance with all federal, state, and local regulations.[15]
-
Do Not Drain Dispose: Never dispose of 1-Tosyltetraethylene glycol or solutions containing it down the drain. This is illegal and can cause serious damage to aquatic ecosystems and wastewater treatment facilities.[16]
By adhering to these comprehensive guidelines, you establish a robust safety culture that protects not only yourself and your colleagues but also the integrity of your research.
References
-
NIOSH Alert: Preventing Occupational Exposures to Antineoplastic and other Hazardous Drugs in Healthcare Settings. (2004). National Institute for Occupational Safety and Health (NIOSH). [Link]
-
NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2012. (2012). National Institute for Occupational Safety and Health (NIOSH). [Link]
-
New NIOSH Documents Address Hazardous Drugs in Healthcare Settings. (2023). American Industrial Hygiene Association (AIHA). [Link]
-
NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. (2016). National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Safety Data Sheet. (2026). Generic SDS for Tetraethylene glycol butyl ether. [Link]
-
NIOSH Releases Updated List of Hazardous Drugs in Healthcare Settings. (2025). American Industrial Hygiene Association (AIHA). [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development. (2019). Pharmaceutical Technology. [Link]
-
Personal Protective Equipment. (2025). U.S. Environmental Protection Agency (EPA). [Link]
-
Explosion in a Chemistry Research Lab Using Distillation for Final Purification of Tosylated Compound. (2007). UC Irvine Environmental Health & Safety. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. (2016). Oregon Occupational Safety and Health Administration (OSHA). [Link]
-
Essential PPE for Protection Against Liquid Chemicals. (2025). SafetyCulture. [Link]
-
Protective PPE for the chemical industry. (2023). IMPOTUSA. [Link]
-
Ensuring Safety: The Importance of PPE for Handling Chemicals. (2024). PPS Essentials. [Link]
-
SAFETY DATA SHEET - Tetraethylene glycol. (2013). Complex Chemical Corp. [Link]
-
Safety Data Sheet: Tetraethylene glycol. Carl ROTH. [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2011). Molecules (Journal). [Link]
-
Tosylates And Mesylates. (2015). Master Organic Chemistry. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. (2016). Occupational Safety and Health Administration (OSHA). [Link]
-
Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. (2021). ACS Publications - Chemical Reviews. [Link]
-
Chemical Waste Guide. (2025). BusinessWaste.co.uk. [Link]
-
Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019). National Center for Biotechnology Information (NCBI). [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists. [Link]
-
Cytotoxic Drugs. (2007). Government of Saskatchewan. [Link]
-
Chemical Waste Disposal Guidelines. Emory University - Department of Chemistry. [Link]
-
The Importance of Pharmaceutical Toxicology in Drug Development. (2023). Open Access Journals. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC-Chapel Hill Policies. [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986). Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Pharmaceutical toxicology in drug development. (2023). Open Access Journals. [Link]
Sources
- 1. cphm.ca [cphm.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pharmtech.com [pharmtech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tetraethylene glycol di(p-toluenesulfonate) 97 37860-51-8 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. NIOSH Publications on Hazardous Drugs | Healthcare Workers | CDC [cdc.gov]
- 8. qimedical.com [qimedical.com]
- 9. impotusa.com [impotusa.com]
- 10. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 11. benchchem.com [benchchem.com]
- 12. pps-essentials.co.uk [pps-essentials.co.uk]
- 13. ashp.org [ashp.org]
- 14. vumc.org [vumc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. businesswaste.co.uk [businesswaste.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
